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Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a substituted furan derivative with a molecular structure that suggests potential applications...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a substituted furan derivative with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The molecule incorporates a furan-2-carboxylate core, a structural motif present in numerous biologically active compounds, and a 2-fluorobenzoyl group, which can influence the molecule's electronic properties and binding interactions with biological targets. Furan derivatives, in general, have garnered significant interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties[1][2][3][4][5][6]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, based on established chemical principles and data from structurally related compounds.

Chemical Structure and Properties

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate possesses a central furan ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 2-fluorobenzoyl group.

Molecular Identity:

  • CAS Number: 222162-58-5[7]

  • Molecular Formula: C₁₃H₉FO₄[7]

  • Molecular Weight: 248.21 g/mol [7]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white or pale-yellow solidBased on the appearance of similar aroylfuran derivatives.
Melting Point Expected to be a solid with a defined melting point.The presence of aromatic rings and a polar ketone group generally leads to a crystalline solid state at room temperature.
Solubility Soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water and non-polar solvents like hexane.The ester and ketone functionalities suggest polarity, while the aromatic rings provide non-polar character, leading to good solubility in moderately polar organic solvents.

Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

The most probable synthetic route to Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is through a Friedel-Crafts acylation of methyl 2-furoate with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. This is a well-established method for the acylation of furan and its derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Methyl 2-furoate P1 Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate R1->P1 R2 2-Fluorobenzoyl chloride R2->P1 C1 Lewis Acid (e.g., AlCl₃, SnCl₄) C1->P1 S1 Anhydrous Solvent (e.g., DCM, CS₂) S1->P1

Caption: Proposed synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol (Proposed):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyl 2-furoate (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. To this, slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 - 1.5 eq), portion-wise, while maintaining the temperature below 5 °C.

  • Acylating Agent Addition: Dissolve 2-fluorobenzoyl chloride (1.05 eq) in the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar furan and benzoyl derivatives.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methyl ester protons, and the protons of the 2-fluorobenzoyl group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Furan H-37.2 - 7.4d~3.5
Furan H-46.9 - 7.1d~3.5
Benzoyl H-3'7.5 - 7.7m
Benzoyl H-4'7.1 - 7.3m
Benzoyl H-5'7.6 - 7.8m
Benzoyl H-6'7.3 - 7.5m
-OCH₃3.9 - 4.0s
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ketone)180 - 185
C=O (ester)158 - 162
Furan C-2145 - 150
Furan C-5152 - 157
Furan C-3120 - 125
Furan C-4115 - 120
Benzoyl C-1'128 - 132
Benzoyl C-2' (C-F)158 - 162 (d, ¹JCF ≈ 250 Hz)
Benzoyl C-3'115 - 120 (d, ²JCF ≈ 20 Hz)
Benzoyl C-4'132 - 136
Benzoyl C-5'124 - 128
Benzoyl C-6'130 - 134 (d, ³JCF ≈ 8 Hz)
-OCH₃52 - 54
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O Stretch (ketone)1660 - 1680Strong
C=O Stretch (ester)1720 - 1740Strong
C-O Stretch (ester)1200 - 1300Strong
C-F Stretch1100 - 1250Strong
Aromatic C=C Stretch1550 - 1600Medium
Furan Ring C-O-C Stretch1000 - 1100Medium
Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation Pathway:

G M [M]⁺˙ m/z 248 F1 [M - OCH₃]⁺ m/z 217 M->F1 - •OCH₃ F2 [2-FC₆H₄CO]⁺ m/z 123 M->F2 - •C₄H₂O(CO₂CH₃) F3 [C₄H₂O(CO₂CH₃)]⁺ m/z 125 M->F3 - •COC₆H₄F F4 [2-FC₆H₄]⁺ m/z 95 F2->F4 - CO

Caption: Predicted mass fragmentation pathway for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Potential Biological and Pharmacological Applications

While specific biological data for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is not available, the furan-2-carboxylate scaffold is a well-known pharmacophore. Derivatives of this class have shown a wide range of biological activities.

  • Anticancer Activity: Many furan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, derivatives of Methyl 5-(hydroxymethyl)-2-furan carboxylate have shown notable activity against HeLa and HepG2 cell lines[1][3][4][5]. The benzoyl moiety in the target molecule could potentially enhance these properties by facilitating interactions with biological targets.

  • Antimicrobial Activity: Furan-containing compounds have also been investigated for their antibacterial and antifungal properties[2][6]. The presence of the fluorinated benzoyl group might confer specific antimicrobial activities.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Handling

Specific toxicity data for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related fluorinated aromatic compounds, hazards include skin and eye irritation.

Conclusion

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a molecule of significant interest for chemical and pharmaceutical research. While specific experimental data is scarce, its synthesis can be reliably predicted to proceed via Friedel-Crafts acylation. The predicted spectroscopic data provides a solid foundation for its characterization. Based on the known bioactivities of related furan derivatives, this compound holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully elucidate its chemical properties and biological potential.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters.
  • BenchChem. (2025). Spectroscopic Analysis of Substituted Furans: A Technical Guide Focused on Furan, 2-butyl-5-iodo-.
  • Journal of Physical Chemistry A. (2023). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan.
  • eCommons. (1965).
  • Journal of the Chemical Society (Resumed). (1965). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans.
  • The Royal Society of Chemistry. NMR Spectra of Products.
  • Chemical Papers. (1974). Furan derivatives. XL VI. Infrared spectra of substituted 2-furyl cyanides.
  • Journal of Physical Chemistry A. (2020).
  • Sigma-Aldrich.
  • SciSpace. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Science Alert. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity.
  • CORE. (1987). Isomerization and fragmentation of methylfuran ions and pyran ions in the gas phase.
  • The Royal Society of Chemistry. Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterification of Biobased 5-(hydroxymethyl)
  • The Royal Society of Chemistry. Supporting Information Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage of Phosphine Ligands.
  • PMC. (2015).
  • Sapphire Bioscience. Methyl 5-(2-fluorobenzoyl)
  • ResearchGate. (2022). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and[8][9][10]triazolo[3,4-b][8][10][11]thiadiazole derivatives.

  • Science Alert. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity.
  • Google Patents. (2008).
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NextSDS.
  • ResearchGate. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity | Request PDF.
  • Natural Product Communications. (2021).
  • Imre Blank's Homepage. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.
  • ResearchGate. (2020). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity | Request PDF.
  • ChemicalBook. Benzofuran(271-89-6) 13C NMR spectrum.
  • Common Organic Chemistry. (2012). WO 2012/069948 Al.
  • Google Patents. (2015). US9359318B2 - Process for the synthesis of 2,5-furandicarboxylic acid.
  • Google Patents. (2015). US9108940B2 - Conversion of 5-(chloromethyl)

Sources

Exploratory

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate molecular weight and formula

An In-Depth Technical Guide to Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Prepared by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of Methyl 5-(2-fluorobenzoyl)furan-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, a specialty chemical pertinent to contemporary research and development in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Molecular Attributes

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a heterocyclic organic compound featuring a central furan ring substituted with a methyl carboxylate group and a 2-fluorobenzoyl moiety. This structural arrangement makes it a subject of interest for chemical synthesis and potential biological evaluation, as furan derivatives are known to be key pharmacophores in many bioactive molecules.[1][2][3]

The fundamental molecular and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₃H₉FO₄[4]
Molecular Weight 248.21 g/mol [4]
CAS Number 222162-58-5[4]
Recommended Use For Research Use Only[4]

Synthesis and Purification

The synthesis of substituted furans like Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate often involves coupling reactions to introduce aryl groups onto the furan ring. A common and effective strategy is the Meerwein arylation reaction, which utilizes a diazonium salt as the arylating agent. The general workflow for such a synthesis is outlined below, based on established protocols for structurally similar compounds.[5][6]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Meerwein Arylation cluster_purification Step 3: Purification A 2-Fluoroaniline B NaNO₂, HCl (aq) 0-5 °C A->B Reacts with C 2-Fluorobenzenediazonium Chloride B->C Forms E CuCl₂ (catalyst) Acetone/Water C->E D Methyl furan-2-carboxylate D->E Reacts with diazonium salt in presence of F Crude Product Mixture E->F Yields G Flash Column Chromatography F->G Purified via H Pure Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate G->H To yield

Caption: General workflow for the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Detailed Experimental Protocol

This protocol is a representative example based on the synthesis of analogous compounds and should be adapted and optimized based on laboratory conditions.[5][6]

Step 1: Preparation of 2-Fluorobenzenediazonium Chloride

  • Dissolve 2-fluoroaniline in 6 M hydrochloric acid in a flask suitable for cooling.

  • Cool the solution to 0–5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.

Causality: The low temperature is critical to prevent the highly unstable diazonium salt from decomposing. The use of a strong acid (HCl) is necessary for the formation of nitrous acid in situ, which is the diazotizing agent.

Step 2: Copper-Catalyzed Coupling (Meerwein Arylation)

  • In a separate flask, dissolve methyl furan-2-carboxylate and a catalytic amount of copper(II) chloride (CuCl₂) in a suitable solvent system like acetone/water.

  • Cool this solution to 0 °C.

  • Add the freshly prepared diazonium salt solution dropwise to the furan solution under vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 3 hours) to ensure the reaction goes to completion.

Causality: CuCl₂ catalyzes the decomposition of the diazonium salt, generating an aryl radical which then adds to the electron-rich furan ring at the 5-position. The 5-position is most susceptible to electrophilic and radical attack due to the directing effect of the ring oxygen.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product is then purified using flash column chromatography on silica gel, often with a hexane-ethyl acetate gradient, to yield the pure product.

Trustworthiness: The purity of the final compound should be validated by analytical techniques such as NMR and mass spectrometry to confirm the structure and absence of starting materials and byproducts.

Structural Characterization

Accurate structural elucidation and purity assessment are paramount. The following techniques are standard for characterizing the title compound.

TechniqueExpected Observations
¹H-NMR Signals corresponding to the furan ring protons (two doublets), the aromatic protons of the 2-fluorobenzoyl group (a multiplet), and a singlet for the methyl ester protons (~3.9 ppm).
¹³C-NMR Resonances for the carbonyl carbons (ketone and ester), aromatic and furan carbons (with C-F coupling visible for the fluorinated ring), and the methyl ester carbon.
HRMS (ESI-TOF) A precise mass measurement corresponding to the molecular formula C₁₃H₉FO₄, confirming the elemental composition.
FT-IR Characteristic absorption bands for C=O stretching (ester and ketone), C-O stretching (furan and ester), and C-F stretching.

The spectroscopic data for a closely related compound, methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate, has been published and can serve as a reference for signal attribution.[5]

Potential Applications in Drug Discovery

While Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is primarily sold for research purposes, its structural motifs are present in molecules with significant biological activity.[4] The furan-2-carboxylic acid scaffold is a versatile starting point for the development of novel therapeutic agents.

  • Enzyme Inhibition: Furan-based compounds have been identified as inhibitors of enzymes such as D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor (MIF), which are implicated in inflammation and cancer.[3]

  • Antimicrobial Agents: 5-Phenyl-furan-2-carboxylic acids have shown promise as antimycobacterial agents that target iron acquisition in M. tuberculosis.[5] The title compound could serve as a building block for developing analogs with improved potency or pharmacokinetic properties.

  • Anti-inflammatory and Anticancer Activity: Various derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and for anti-inflammatory properties.[1][2]

The diagram below illustrates the relationship between the core furan chemical class and its potential applications in drug discovery.

Applications cluster_targets Potential Biological Targets / Pathways A Furan-2-Carboxylate Derivatives B Enzyme Inhibition (e.g., MIF, D-DT) A->B Can act as C Antimicrobial Activity (e.g., M. tuberculosis) A->C Can be developed into D Anticancer / Cytotoxicity A->D Show potential for

Caption: Potential research applications stemming from the furan-2-carboxylate scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C is recommended.[4]

  • Hazards: While a specific safety data sheet (SDS) for this exact compound may not be widely available, related benzoyl and furan compounds can be irritants. Assume the compound is harmful if swallowed and may cause skin and eye irritation.

This guide provides a foundational understanding of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. Researchers are encouraged to consult the referenced literature for more detailed experimental procedures and contextual applications.

References

  • Cimino, P., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

  • NextSDS. methyl 5-fluorobenzofuran-2-carboxylate — Chemical Substance Information. [Link]

  • Sánchez-Mendoza, E., et al. (2021). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

  • Phutdhawong, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]

  • Phutdhawong, W., et al. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. SciSpace. [Link]

  • PubChem. Furan-2-carboxylate. National Institutes of Health. [Link]

  • Jorgensen, M. J., et al. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. PubMed. [Link]

Sources

Foundational

Safety data sheet (SDS) for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

An In-depth Technical Guide to the Safe Handling of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a specialized organic compound utilized in research and development, particularly within the synthesis of novel pharmaceutical intermediates. Its molecular structure, incorporating a fluorinated benzoyl group, a furan core, and a methyl ester, suggests a reactivity profile that necessitates a detailed and cautious approach to its handling. This guide provides an in-depth analysis of its potential hazards, drawing from data on its constituent chemical motifs and structurally related compounds. It is designed to empower researchers with the knowledge to implement safe, effective, and compliant laboratory practices. As this compound is intended for research use only and not for human or veterinary applications, all procedures must be conducted with this primary limitation in mind[1].

Section 1: Compound Profile and Anticipated Hazard Identification

A specific, publicly available Safety Data Sheet (SDS) for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is not readily found. Therefore, this guide synthesizes data from analogous structures to forecast a likely hazard profile. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for this predictive analysis[2][3]. The hazard profile is inferred from related compounds such as methyl 5-fluorobenzofuran-2-carboxylate and the general reactivity of aromatic ketones, furans, and fluorinated organic molecules[4][5][6].

Identifier Value Source
Chemical Name Methyl 5-(2-fluorobenzoyl)furan-2-carboxylateBiosynth[1]
CAS Number 222162-58-5Biosynth[1]
Molecular Formula C13H9FO4Biosynth[1]
Molecular Weight 248.21 g/mol Biosynth[1]
Physical Form Likely a solid at room temperatureInferred from similar structures[6]

Anticipated GHS Hazard Classification:

Based on data for structurally similar compounds, the following GHS classifications are anticipated. Researchers must, however, refer to the supplier-specific SDS upon acquisition of the material.

Hazard Class Hazard Code Description Signal Word Pictogram
Acute Toxicity, OralH302Harmful if swallowedWarningGHS07[6]
Skin IrritationH315Causes skin irritationWarningGHS07[6]
Eye IrritationH319Causes serious eye irritationWarningGHS07[6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationWarningGHS07[6]

Section 2: Deconstructing the Hazard Profile - A Mechanistic Rationale

Understanding why a compound is hazardous is critical for developing robust safety protocols. The chemical structure of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate provides clues to its reactivity and toxicological profile.

  • Furan Core : The furan ring itself is a known toxicant. Furan is classified as a substance that may cause cancer and is suspected of causing genetic defects[7][8]. While the toxicological properties of substituted furans can vary significantly, the presence of this core structure warrants a high degree of caution.

  • Aromatic Ketone : Aromatic ketones can act as irritants. The carbonyl group can interact with biological macromolecules, potentially leading to skin and eye irritation[9].

  • Fluorinated Benzoyl Group : The presence of a fluorine atom on the benzene ring can alter the electronic properties of the molecule, potentially enhancing its biological activity and reactivity. Fluorinated compounds can sometimes interfere with metabolic processes.

  • Methyl Ester : While methyl esters are common functional groups, they can be hydrolyzed in vivo to the corresponding carboxylic acid and methanol, which has its own toxicological profile.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls and Personal Protective Equipment (PPE)

The primary engineering control for handling this compound, especially if it is a powder, is a certified chemical fume hood to prevent inhalation of dust or vapors[10].

PPE Selection Workflow:

The selection of appropriate PPE is a critical decision point before any handling operation.

PPE_Selection Start Task Assessment: Handling Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate BasePPE Standard Lab Attire: - Lab Coat (buttoned) - Closed-toe shoes Start->BasePPE Always Required IsSolid Is the material a potentially dusty solid? Weighing Weighing or Transfer Operation? IsSolid->Weighing Yes InSolution Working with the compound in solution? IsSolid->InSolution No Respiratory Respiratory Protection: - Work in a certified fume hood - If hood unavailable, use N95/P95 respirator (requires training and fit-testing) Weighing->Respiratory Yes Gloves Chemical-Resistant Gloves: - Nitrile (check breakthrough time) - Inspect before use BasePPE->Gloves EyeProtection Eye Protection: - Safety glasses with side shields (minimum) - Goggles for splash risk Gloves->EyeProtection EyeProtection->IsSolid Respiratory->InSolution

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications:

  • Hand Protection : Always wear chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to inspect them before use and use proper removal techniques to avoid skin contact[11]. For prolonged operations, consider double-gloving or consulting the manufacturer's data for breakthrough times.

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. If there is a risk of splashing, chemical splash goggles should be worn[12].

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : All weighing and transfer operations involving the solid compound should be conducted within a chemical fume hood to minimize inhalation exposure[11]. If a fume hood is not available, a NIOSH-approved respirator may be necessary, which requires formal training and fit-testing[13].

Safe Storage and Handling Procedures
  • Procurement and Storage : Upon receipt, log the chemical into your inventory. Store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[14]. The container should be tightly closed[10]. Based on similar compounds, storage at 2-8°C may be recommended[6].

  • Handling :

    • Before handling, review this guide and the supplier's SDS. Ensure safety equipment, including an eyewash station and safety shower, is accessible and unobstructed[15].

    • Designate a specific area for handling this compound.

    • Perform all manipulations that could generate dust or aerosols within a chemical fume hood.

    • Avoid contact with skin and eyes and prevent inhalation of dust[11].

    • After handling, wash hands thoroughly with soap and water[11]. Decontaminate the work area.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimizing exposure and environmental contamination. All laboratory personnel must be trained on these procedures[16].

Emergency Response Workflow:

Emergency_Response Spill Spill Occurs Assess Assess Situation: - Is anyone injured? - What is the spill size? Spill->Assess Injury Human Exposure Assess->Injury Yes, Injury SmallSpill Small & Contained Spill? Assess->SmallSpill No Injury FirstAid Provide First Aid: - Remove contaminated clothing - Flush skin/eyes for 15 min - Seek immediate medical attention Injury->FirstAid Report Report Incident (Supervisor, EHS) FirstAid->Report Cleanup Trained Personnel Cleanup: 1. Alert others & restrict area 2. Don appropriate PPE 3. Cover with absorbent material 4. Collect waste in sealed container SmallSpill->Cleanup Yes, Small LargeSpill Large Spill or Unknown Hazard SmallSpill->LargeSpill No, Large Dispose Label & Dispose of Waste (Follow institutional guidelines) Cleanup->Dispose Evacuate Evacuate Area Alert supervisor Call Emergency Services LargeSpill->Evacuate Dispose->Report

Caption: Emergency response workflow for a chemical spill.

Step-by-Step Spill Cleanup Protocol (for small, incidental spills):

  • Alert & Secure : Immediately alert personnel in the vicinity and restrict access to the spill area[12].

  • Protect : Don the appropriate PPE as outlined in Section 3.1, including gloves, goggles, and a lab coat. Consider respiratory protection[13].

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow[12][16].

  • Collect : Carefully sweep or scoop the absorbed material into a designated, sealable waste container (e.g., a heavy-duty plastic bag or pail)[12][13]. Avoid creating dust.

  • Decontaminate : Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.

  • Dispose : Label the waste container clearly as "Spill Debris involving Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate" and manage it as hazardous waste according to your institution's guidelines[13][17].

  • Report : Report the incident to your supervisor and the institutional Environmental Health and Safety (EHS) office[15].

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[12][15].

  • Skin Contact : Remove all contaminated clothing at once and flush the affected skin area with water for at least 15 minutes[12][13]. Seek medical advice if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[18].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[12][18].

Section 4: Toxicological and Ecological Considerations

  • Toxicology : No specific toxicological data for this compound is publicly available. However, based on the anticipated GHS classification, it should be treated as harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The furan moiety suggests potential for more severe long-term effects, such as carcinogenicity or mutagenicity, though this is not confirmed for this specific molecule[7]. All handling should be performed under the assumption that the compound is toxic.

  • Ecology : The environmental impact of this compound has not been assessed. To prevent environmental release, do not allow the chemical or its containers to enter drains or waterways[10]. All waste materials must be disposed of as hazardous chemical waste through licensed disposal companies[10][11].

Conclusion

While Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a valuable tool in chemical research, its potential hazards demand a rigorous and informed approach to safety. By understanding the mechanistic basis of its reactivity and adhering to the detailed protocols for handling, storage, and emergency response outlined in this guide, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize consulting the supplier-provided Safety Data Sheet as the primary source of information and integrate these principles into a comprehensive laboratory safety culture.

References

  • Chemical Spill Procedures. (n.d.). Princeton University Office of Environmental Health and Safety. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]

  • methyl 5-fluorofuran-2-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Chemical Spill Procedures. (2024, March 29). UNC Charlotte Environmental Health and Safety. Retrieved from [Link]

  • Chemical Spill Response. (2016, March 28). NUS Medicine. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • methyl 5-fluorobenzofuran-2-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Safety Data Sheet. (2017, April 24). Clariant. Retrieved from [Link]

  • Safety Data Sheet: Quinoline. (2024, November 4). DC Fine Chemicals. Retrieved from [Link]

  • GHS Hazard Classifications for Common Industrial Coatings Raw Materials. (2021, February 2). American Coatings Association. Retrieved from [Link]

  • Safety data sheet: Furan. (2023, January 18). CPAChem. Retrieved from [Link]

  • Furan. (2019, March 22). PubChem, National Institutes of Health. Retrieved from [Link]

  • GHS Classification List. (2016, January 27). ChemSafetyPro.COM. Retrieved from [Link]

  • GHS – A globally standardised approach to classify chemical hazards. (2012, August 30). Hong Kong Institute of Occupational and Environmental Hygiene. Retrieved from [Link]

  • Circular: Safe Storage and Handling of Flammable Substances. (2024, February 6). Ministry of Manpower, Singapore. Retrieved from [Link]

Sources

Exploratory

Preliminary Screening of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry Heterocyclic compounds are a cornerstone of modern drug development, with their diverse structures and wide-ranging pharmacological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of modern drug development, with their diverse structures and wide-ranging pharmacological activities.[1][2][3] Among these, the furan ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[4][5] Its unique electronic and steric properties often enhance a molecule's metabolic stability, receptor interaction, and overall bioavailability.[5] The furan moiety is a common structural motif in numerous natural products and has been incorporated into a multitude of synthetic compounds with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[5][6][7] This guide focuses on a specific class of furan derivatives, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylates, providing a comprehensive framework for their preliminary biological screening. The strategic incorporation of a fluorobenzoyl group is intended to modulate the electronic properties and potential biological interactions of the furan core, making this class of compounds a promising area for novel drug discovery.

This technical guide will provide a structured, in-depth approach to the initial evaluation of these derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and logical screening cascade.

Synthesis and Characterization of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Derivatives

Hypothetical Synthetic Pathway

A potential synthetic route could involve the reaction of a suitably substituted fluorobenzoyl precursor with a furan-2-carboxylate ester. The following diagram illustrates a generalized synthetic scheme.

Synthetic_Pathway A 2-Fluorobenzoyl Chloride C Friedel-Crafts Acylation A->C B Methyl furan-2-carboxylate B->C D Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate C->D Lewis Acid (e.g., AlCl3) E Derivative Synthesis D->E Further Reactions (e.g., hydrolysis, amidation) F Library of Derivatives E->F

Caption: A generalized workflow for the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate and its derivatives.

Experimental Protocol: General Synthesis
  • Acylation: To a cooled solution of Methyl furan-2-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add 2-fluorobenzoyl chloride to the reaction mixture while maintaining a low temperature.

  • Allow the reaction to proceed at room temperature with continuous stirring until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with ice-cold water and extract the product with an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

  • Derivative Synthesis: Utilize the core compound to synthesize a library of derivatives through reactions such as hydrolysis of the ester followed by amidation, or substitution reactions on the benzoyl ring.

Preliminary Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising lead compounds. This cascade should begin with broad, cost-effective in vitro assays and progress to more specific and complex evaluations for the most active compounds.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Lead Identification A Synthesized Derivatives Library B Antimicrobial Screening (Agar Diffusion) A->B C Anticancer Screening (MTT Assay) A->C D Anti-inflammatory Screening (Protein Denaturation Assay) A->D E MIC Determination (Broth Microdilution) B->E Active Compounds F IC50 Determination (Dose-Response MTT) C->F Active Compounds G COX/LOX Inhibition Assay D->G Active Compounds H Structure-Activity Relationship (SAR) Analysis E->H F->H G->H I Selection of Lead Compounds H->I

Caption: A tiered workflow for the preliminary screening of novel furan derivatives.

Part 1: Antimicrobial Activity Screening

Given the known antimicrobial potential of furan derivatives, initial screening against a panel of pathogenic bacteria and fungi is a logical starting point.[4][6]

Tier 1: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is suitable for high-throughput screening of a large number of derivatives.[9]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) corresponding to a 0.5 McFarland standard.[10]

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.

  • Compound Application: Add a fixed concentration (e.g., 100 µg/mL) of each derivative dissolved in a suitable solvent (e.g., DMSO) to the wells. Include a solvent control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition around each well in millimeters.[9][10]

Tier 2: Minimum Inhibitory Concentration (MIC) Determination

For derivatives showing significant zones of inhibition, a quantitative assessment of their potency is necessary. The broth microdilution method is a standard technique for determining the MIC.[11]

Protocol:

  • Serial Dilution: Perform a two-fold serial dilution of each active compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Part 2: Anticancer Activity Screening

Furan-based compounds have demonstrated promising cytotoxic activity against various cancer cell lines.[6][12][13] The MTT assay is a widely used colorimetric method to assess cell viability and is an excellent primary screening tool.[10]

Tier 1 & 2: MTT Assay for Cytotoxicity and IC50 Determination

Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.[4][12]

  • Compound Treatment: Treat the cells with a range of concentrations of the furan derivatives and incubate for 24-72 hours.[10]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[14]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. For active compounds, determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.[6][13]

Data Presentation: Hypothetical Anticancer Screening Results

Compound IDCell LineIC50 (µM)
MFFC-01MCF-715.2
MFFC-02MCF-78.7
MFFC-03MCF-7> 100
MFFC-01HeLa22.5
MFFC-02HeLa12.1
MFFC-03HeLa> 100
Doxorubicin (Control)MCF-71.2
Doxorubicin (Control)HeLa0.9

Part 3: Anti-inflammatory Activity Screening

The anti-inflammatory potential of novel compounds is another crucial area of investigation.[15][16] Simple in vitro assays can provide a preliminary indication of this activity.

Tier 1: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.[17][18]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.[19]

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.

  • Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation. Use diclofenac sodium as a standard drug for comparison.[18]

Tier 2: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

For compounds showing good activity in the protein denaturation assay, more specific enzyme inhibition assays can be performed. COX and LOX are key enzymes in the inflammatory pathway.[15]

Protocol:

Commercially available COX and LOX inhibitor screening kits can be used for this purpose. These assays typically measure the peroxidase activity of COX or the hydroperoxidation of arachidonic acid by LOX. Follow the manufacturer's instructions for the specific kit used.

Structure-Activity Relationship (SAR) Analysis

Following the three-tiered screening, the collated data on antimicrobial, anticancer, and anti-inflammatory activities should be analyzed to establish a preliminary structure-activity relationship (SAR). This involves correlating the structural modifications of the derivatives with their biological activities.[1][6] This analysis will guide the selection of lead compounds for further optimization and more extensive preclinical testing.

Conclusion

The preliminary screening of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate derivatives requires a systematic and multi-faceted approach. By employing the tiered screening cascade outlined in this guide, researchers can efficiently and cost-effectively evaluate the therapeutic potential of this promising class of compounds. The integration of antimicrobial, anticancer, and anti-inflammatory assays provides a comprehensive initial biological profile, enabling the identification of lead candidates with desirable activities for further development in the drug discovery pipeline.

References

  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem. (n.d.).
  • Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.
  • Phutdhawong, W., et al. (2017). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.
  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Connor, S. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.
  • Perez, K. K., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers.
  • Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (n.d.). PMC.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed.
  • Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. (2020). PMC - NIH.
  • Hahn, P. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Open Access Journals - Research and Reviews.
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (2025). PubMed.
  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). ASM Journals.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
  • In vitro anti-inflammatory activity assay. (n.d.). Bio-protocol.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). PMC.
  • Efficacy of Furan-Containing Compounds: A Comparative Analysis Against Established Drugs. (n.d.). Benchchem.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM).
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI.
  • Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. (n.d.).
  • An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation. (n.d.). PMC.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). PMC - NIH.
  • Comparative Analysis of Furan Derivatives: Insights into the Potential of 2-Chloro-3-furancarboxamide. (n.d.). Benchchem.
  • Special Issue : Heterocyclic Chemistry in Modern Drug Development. (n.d.). MDPI.
  • Research on heterocyclic compounds. XXIV. Antiinflammatory activity of some imidazo[1,2-c]pyrimidine derivatives. (n.d.). PubMed.
  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances (RSC Publishing).
  • In vitro evaluation of anti-inflammatory, anti-oxidant activity of pomegranate peel extract mediated calcium sulfate nano particles. (2025).
  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. (n.d.). Sapphire Bioscience.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). SciSpace.
  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. (n.d.). PMC.
  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008). LOCKSS.
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Foundational

Elucidating the In Vitro Mechanism of Action for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate: A Technical Guide

Abstract This guide provides a comprehensive framework for the in vitro characterization of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, a novel small molecule with potential therapeutic applications. While primarily d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the in vitro characterization of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, a novel small molecule with potential therapeutic applications. While primarily documented as a synthetic intermediate for advanced compounds, such as HIV integrase inhibitors, its intrinsic biological activity remains uncharacterized. This document outlines a logical, multi-phased experimental strategy to identify its primary molecular target and elucidate its mechanism of action. We present a core hypothesis centered on the inhibition of HIV-1 integrase, supported by a suite of detailed protocols encompassing enzymatic assays, cell-based validation, and biophysical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel chemical entities.

Introduction and Scientific Rationale

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (Figure 1) is a heterocyclic compound featuring a central furan ring, a methyl carboxylate group, and a 2-fluorobenzoyl moiety. Its documented utility as a key intermediate in the synthesis of potent HIV-1 integrase strand transfer inhibitors (INSTIs) provides a compelling rationale for investigating its own potential bioactivity.[1][2] The presence of pharmacophoric elements common to enzyme inhibitors suggests that the compound may not be merely an inert precursor but could possess inherent, albeit potentially modest, inhibitory activity.

The furan scaffold is a prevalent motif in numerous bioactive natural products and synthetic drugs.[3][4] Furthermore, compounds in the 5-phenyl-furan-2-carboxylic acid class have demonstrated promise as antimycobacterial agents.[5] This technical guide proposes a systematic, hypothesis-driven approach to unravel the in vitro mechanism of action of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, with a primary focus on its potential as an HIV-1 integrase inhibitor.

Figure 1. Chemical Structure of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Postulated Mechanism of Action: Inhibition of HIV-1 Integrase

Our primary hypothesis is that Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate functions as an inhibitor of HIV-1 integrase. This enzyme is crucial for the viral life cycle, catalyzing the insertion of the viral DNA into the host genome, a step known as strand transfer.[6] Many successful antiretroviral drugs, known as INSTIs, effectively block this process.[1] The core hypothesis is that the subject molecule binds to the active site of the integrase enzyme, chelating essential metal ions and preventing the catalytic strand transfer reaction.

The proposed investigative workflow is designed to rigorously test this hypothesis through a three-phase process:

  • Phase 1: Determine direct enzymatic inhibition and potency (IC50).

  • Phase 2: Validate activity in a relevant cellular context (EC50) and assess cytotoxicity (CC50).

  • Phase 3: Characterize the physical binding interaction between the compound and the target protein.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Biophysical Analysis P1_Start Recombinant HIV-1 Integrase Assay P1_Mid Dose-Response Curve Generation P1_Start->P1_Mid P1_End IC50 Determination P1_Mid->P1_End P2_Start HIV-1 Infection Cell-Based Assay P1_End->P2_Start Confirmed Potency P2_End EC50 & CC50 Calculation Selectivity Index (SI) P2_Start->P2_End P2_Mid Cytotoxicity Assay (e.g., MTT) P2_Mid->P2_End P3_Start Surface Plasmon Resonance (SPR) P2_End->P3_Start Validated Cellular Activity P3_End Binding Affinity (KD) & Kinetics (ka, kd) P3_Start->P3_End

Diagram 1: Overall experimental workflow for MOA elucidation.

Phase 1: Primary Enzymatic Assay

The first step is to determine if Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate directly inhibits the enzymatic activity of recombinant HIV-1 integrase. A fluorescence-based strand transfer assay is a robust and high-throughput method for this purpose.[1][6]

Protocol: HIV-1 Integrase Strand Transfer Assay
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2).

    • Dilute recombinant HIV-1 integrase to the working concentration in assay buffer.

    • Prepare a fluorescently labeled donor DNA substrate and a target DNA substrate.

    • Prepare a serial dilution of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in DMSO, followed by a final dilution in assay buffer. A known INSTI (e.g., Raltegravir) should be used as a positive control.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilution or control (DMSO for negative control) to each well.

    • Add 10 µL of the integrase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the DNA substrate mix.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

    • Read the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

Expected Data Output

The primary output will be the IC50 value, which quantifies the compound's potency against the target enzyme.

CompoundTargetAssay TypeHypothetical IC50 (µM)
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylateHIV-1 IntegraseStrand Transfer Assay5.2
Raltegravir (Control)HIV-1 IntegraseStrand Transfer Assay0.05

Phase 2: Cellular Activity and Cytotoxicity

Demonstrating enzymatic inhibition is a critical first step, but it is essential to validate that this activity translates to an antiviral effect in a cellular context.[7][8] This phase assesses the compound's ability to inhibit HIV-1 replication in a cell-based assay and evaluates its general cytotoxicity.

Protocol: Cell-Based HIV-1 Replication Assay

This protocol uses a single-round infection model with a reporter virus (e.g., HIV-1 expressing Luciferase) to quantify viral replication.

  • Cell Culture:

    • Culture a susceptible cell line (e.g., TZM-bl cells) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed cells into a 96-well plate and incubate overnight to form a monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compound and a positive control (e.g., Dolutegravir).

    • Pre-incubate the cells with the compound dilutions for 2 hours.

    • Infect the cells with the HIV-1 reporter virus at a predetermined multiplicity of infection (MOI).

    • Incubate for 48 hours at 37°C.

  • Quantification and Data Analysis:

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the half-maximal effective concentration (EC50), the concentration at which viral replication is inhibited by 50%.[2]

Protocol: MTT Cytotoxicity Assay
  • Cell Treatment:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Treat the cells with the same serial dilutions of the compound used in the antiviral assay. Incubate for 48 hours.

  • MTT Staining:

    • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the half-maximal cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%.[9]

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

Expected Data Output
CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate12.5>100>8
Dolutegravir (Control)0.002>50>25000

Phase 3: Biophysical Characterization of Binding

To confirm a direct interaction between the compound and the target protein, biophysical methods are indispensable.[10][11] Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of this interaction in real-time.[12][13]

G cluster_0 Proposed Binding Mechanism cluster_1 Inhibited State cluster_2 Catalytic State (Normal) Enzyme HIV-1 Integrase Active Site with Mg²⁺ ions InhibitedComplex Enzyme-Compound Complex Compound binds active site Blocks DNA access Enzyme->InhibitedComplex ActiveComplex Enzyme-Substrate Complex Viral DNA binds Strand Transfer Occurs Enzyme->ActiveComplex Substrate Viral DNA Substrate Substrate->ActiveComplex Compound Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Compound:f0->InhibitedComplex:here

Diagram 2: Postulated competitive inhibition of HIV-1 Integrase.

Protocol: Surface Plasmon Resonance (SPR) Analysis
  • Chip Preparation:

    • Immobilize recombinant HIV-1 integrase onto a sensor chip (e.g., a CM5 chip) via amine coupling.

  • Binding Analysis:

    • Prepare a series of concentrations of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Measure the change in the refractive index (expressed in Response Units, RU) as the compound associates with and dissociates from the immobilized enzyme.

  • Data Analysis:

    • Globally fit the association and dissociation curves from multiple concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.[14]

Expected Data Output
ParameterDescriptionHypothetical Value
ka (1/Ms) Association Rate Constant1.5 x 10⁴
kd (1/s) Dissociation Rate Constant7.5 x 10⁻²
KD (µM) Equilibrium Dissociation Constant (kd/ka)5.0

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to characterize the in vitro mechanism of action of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. By systematically progressing from biochemical assays to cellular validation and biophysical analysis, researchers can build a comprehensive profile of the compound's activity. If the primary hypothesis is confirmed, further studies could involve mechanism of inhibition kinetic studies (e.g., competitive, non-competitive) and X-ray crystallography to visualize the compound bound to the active site of HIV-1 integrase. These investigations will be crucial in determining the potential of this molecule as a lead compound for further drug development.

References

  • Vertex AI Search. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH.
  • Ichor Life Sciences. (n.d.). Biophysical Assays.
  • Al-Bari, M. A. A., et al. (2021). Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC.
  • Hu, Y., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors.
  • Hansen, M. S., et al. (n.d.). Integration complexes derived from HIV vectors for rapid assays in vitro - PubMed - NIH.
  • Charles River Laboratories. (n.d.). Biophysical Assays.
  • J-Stage. (n.d.). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery.
  • PMC - NIH. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids.
  • MDPI. (2021). Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs.
  • Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). In Vitro Antiretroviral Properties of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor.
  • BIO-PROTOCOL. (n.d.). Antiviral assay -Antimicrobial assay -Microbiology.
  • Protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
  • Chow, S. A. (1997). In vitro assays for activities of retroviral integrase - PubMed.
  • Rao, A. M., et al. (2025). Exploring the Potential of HIV Integrase Inhibitors as Therapeutic Agents Against HSV and HCMV: A Molecular Docking Study.
  • Creative Biostructure. (2025). Virtual Screening of Enzyme Inhibitors.
  • IntechOpen. (2023). Preparation, Antibacterial and Antiviral Activity Measurements and Detection Methods.
  • PubMed. (n.d.). Synthesis and characterization of a novel inhibitor of an aminoglycoside-inactivating enzyme.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • ACS Publications. (2020). Discovery of Novel Inhibitors of a Critical Brain Enzyme Using a Homology Model and a Deep Convolutional Neural Network | Journal of Medicinal Chemistry.
  • SciSpace. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • ACS Publications. (2021). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Sapphire Bioscience. (n.d.). Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • PMC. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities.

Sources

Exploratory

An In-Depth Technical Guide on the Pharmacokinetic Properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate: A Data Gap Analysis

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: This document addresses the request for an in-depth technical guide on the pharmacokinetic properties of Methyl 5-(2-fluorobenzoy...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble:

This document addresses the request for an in-depth technical guide on the pharmacokinetic properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. Following a comprehensive and systematic search of publicly available scientific literature and databases, it has been determined that there is a significant data gap regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific molecule. This guide will, therefore, outline the current state of knowledge, or lack thereof, and provide a high-level perspective on the potential pharmacokinetic considerations for furan-containing compounds, grounded in established principles of medicinal chemistry and drug metabolism.

Introduction to Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS No. 222162-58-5) is a chemical compound with the molecular formula C₁₃H₉FO₄ and a molecular weight of 248.21 g/mol .[1] It is commercially available as a research chemical and is explicitly designated for research use only, not for human or veterinary applications.[1] Its structure features a central furan-2-carboxylate core, substituted with a methyl ester at the 2-position and a 2-fluorobenzoyl group at the 5-position. The presence of the furan ring, a common motif in medicinal chemistry, and the fluorinated benzoyl group suggests potential biological activity. However, its development status and therapeutic potential remain undisclosed in the public domain.

Current Status of Pharmacokinetic Data: A Notable Absence

A diligent search of scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent literature, yielded no specific studies detailing the pharmacokinetic properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. Consequently, crucial ADME parameters such as oral bioavailability, plasma protein binding, volume of distribution, metabolic pathways, and routes of excretion are not publicly available.

This absence of data precludes the construction of a detailed technical guide with quantitative data tables, metabolic pathway diagrams, and established experimental protocols for this specific compound. To maintain the highest level of scientific integrity, this document will not present speculative data.

General Pharmacokinetic Considerations for Furan-Containing Compounds

While specific data for the topic compound is unavailable, we can infer potential pharmacokinetic behaviors based on the well-documented properties of the furan scaffold in drug discovery. The furan ring is often utilized as a bioisostere for phenyl rings, which can modulate a compound's steric and electronic properties to enhance metabolic stability, receptor binding, and overall bioavailability.[2]

However, the furan moiety is also associated with specific metabolic liabilities. Furan rings can undergo in vivo oxidation, potentially leading to the formation of reactive metabolites.[2]

Metabolic Pathways of Furan Derivatives:

The metabolism of furan-containing xenobiotics can be complex and is often initiated by cytochrome P450 (CYP) enzymes. Oxidation of the furan ring can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can then be detoxified or interact with cellular nucleophiles.

Below is a generalized, hypothetical workflow for investigating the in vitro metabolism of a novel furan-containing compound, which would be a necessary first step in characterizing the metabolic profile of a compound like Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Experimental Protocol: A General Workflow for In Vitro Metabolic Stability Assessment

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Incubation with Liver Microsomes:

    • Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding the test compound at a low concentration (e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

Visualization of a Generic In Vitro Metabolism Workflow:

G cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock Incubation Reaction Mixture Compound->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Quench Quench with Acetonitrile + Internal Standard Incubation->Quench t = 0, 5, 15... min LCMS LC-MS/MS Analysis Quench->LCMS Data Data Interpretation (t½, CLint) LCMS->Data

Caption: A generalized workflow for determining the in vitro metabolic stability of a test compound.

Analytical Methodologies for Pharmacokinetic Studies of Furan Derivatives

Pharmacokinetic studies necessitate sensitive and specific analytical methods for the quantification of the drug and its metabolites in biological matrices such as plasma, urine, and feces. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput. Method development would involve optimizing chromatographic conditions to separate the analyte from endogenous matrix components and potential metabolites, as well as fine-tuning mass spectrometric parameters for sensitive detection.

Conclusion and Future Directions

For researchers and drug development professionals interested in this molecule, the immediate and necessary next steps would involve a comprehensive in vitro and in vivo ADME characterization. This would include, but not be limited to:

  • In vitro studies:

    • Metabolic stability in liver microsomes and hepatocytes across different species.

    • Cytochrome P450 reaction phenotyping to identify the key metabolizing enzymes.

    • Plasma protein binding assays.

    • Permeability assays (e.g., Caco-2) to predict intestinal absorption.

  • In vivo studies:

    • Pharmacokinetic studies in preclinical species (e.g., rodents, non-rodents) following intravenous and oral administration to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

    • Metabolite identification and profiling in plasma, urine, and feces.

    • Tissue distribution studies to understand its localization in the body.

Until such studies are conducted and the results are made public, the pharmacokinetic profile of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate will remain unknown. This underscores the critical need for foundational research to be published to enable the broader scientific community to evaluate the potential of novel chemical entities.

References

As no specific literature on the pharmacokinetic properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate was found, a formal reference list with clickable URLs cannot be provided. The general statements about the compound's properties are based on the limited information from chemical supplier databases, and the discussion on furan pharmacokinetics is based on established principles of medicinal chemistry, which are covered in numerous textbooks and review articles.

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Source: Oriental Journal of Chemistry. URL: [Link]

Sources

Foundational

Technical Guide: Elucidating the Receptor Binding Affinity of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Abstract This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. While specific biological data for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. While specific biological data for this molecule is not yet publicly available, its core structure, featuring a benzoylfuran moiety, is a recognized pharmacophore present in numerous biologically active agents. Derivatives of benzofuran and furan-2-carboxylate are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4][5] This suggests that Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate holds significant potential as a modulator of one or more biological receptors.

This document outlines a multi-faceted strategy, combining robust in vitro experimental assays with predictive in silico computational modeling, to thoroughly profile the binding characteristics of this compound. We will use the Cannabinoid Receptor 1 (CB1R), a well-characterized G-protein coupled receptor (GPCR) implicated in a vast array of physiological and pathological processes, as a representative target to illustrate these methodologies.[1][6] The principles and protocols detailed herein are, however, broadly applicable to a wide range of potential receptor targets.

Introduction: The Scientific Rationale

The furan and benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of many natural products and synthetic drugs.[2][3] The diverse bioactivities associated with these scaffolds strongly suggest interactions with specific protein targets, such as enzymes or receptors, to elicit their effects. Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS No. 222162-58-5) is a unique molecule combining a furan-2-carboxylate ester with a 2-fluorobenzoyl group.[7] The introduction of the fluorine atom can significantly alter physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics and binding affinity.

Given the lack of empirical data, a logical and systematic approach is required to identify its biological targets and quantify its binding affinity. This process is foundational to drug discovery, as binding affinity is a critical determinant of a compound's potency and potential for therapeutic efficacy. Our investigation will be structured around two pillars: direct experimental measurement and computational prediction.

Hypothesis: Potential Biological Target - The Cannabinoid Receptor 1 (CB1R)

The endocannabinoid system, and particularly the CB1 receptor, is a major neuromodulatory system involved in pain, appetite, mood, and inflammation.[5][6] Many small molecules with aromatic and heterocyclic cores have been identified as ligands for CB1R. Due to the structural motifs within Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate and the broad activities of related compounds, we hypothesize that it may interact with GPCRs. The CB1 receptor serves as an exemplary target for this guide due to the availability of well-validated assay protocols and its therapeutic relevance.

GPCRs are the largest family of membrane receptors and are the targets of approximately 30% of all FDA-approved drugs.[8] They transduce extracellular signals into intracellular responses via heterotrimeric G-proteins.[9][10] The CB1 receptor, a member of the Gi/o family of GPCRs, primarily signals by inhibiting adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) levels, and by modulating ion channels.[1][6]

GPCR_Signaling_Pathway CB1R CB1 Receptor (7-Transmembrane) G_Protein G-Protein (αβγ) CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Converts Ligand Ligand (e.g., Test Compound) Ligand->CB1R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neurotransmission) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Simplified CB1R Signaling Pathway.

Experimental Determination of Binding Affinity

Direct measurement of binding affinity is the gold standard in pharmacology. We will detail two orthogonal, high-throughput methods: a competitive radioligand binding assay and Surface Plasmon Resonance (SPR). Using multiple techniques provides a self-validating system, increasing confidence in the results.

Method 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that has a known high affinity for the target receptor. It is a robust and highly sensitive method for determining a compound's inhibitory constant (Ki).[7]

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940 for CB1R) is incubated with a source of the receptor (e.g., cell membrane preparations). The mixture is incubated with increasing concentrations of the unlabeled test compound, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. The more effectively the test compound binds to the receptor, the less radioligand will be bound. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50 value, which can then be converted to the Ki value.

Experimental Protocol:

  • Receptor Preparation:

    • Culture cells expressing the human CB1 receptor (e.g., HEK293-CB1R cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) with protease inhibitors.[11]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

    • Wash the membrane pellet and resuspend in assay buffer. Determine the total protein concentration using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membranes, radioligand (e.g., 0.5 nM [³H]CP-55,940), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a high concentration of a known, potent, unlabeled CB1R ligand (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.

    • Test Compound Wells: Add receptor membranes, radioligand, and serial dilutions of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (e.g., from 0.1 nM to 100 µM).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. The receptor-bound radioligand is trapped on the filter, while the free radioligand passes through.[7][11][12]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining free radioligand.

  • Quantification:

    • Dry the filter mat.

    • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[11]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides not only the equilibrium dissociation constant (KD), which reflects binding affinity, but also the kinetic rate constants for association (ka) and dissociation (kd).[13][14][15][16]

Principle: One interactant (the "ligand," in this case, the CB1 receptor) is immobilized on a sensor chip surface. The other interactant (the "analyte," our test compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).

Experimental Protocol:

  • Ligand (CB1R) Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling or an L1 chip for capturing lipid vesicles containing the receptor).[17]

    • Activate the chip surface (e.g., using EDC/NHS chemistry for amine coupling).

    • Inject purified, solubilized CB1 receptor over the surface until the desired immobilization level is reached. A target level can be calculated to ensure accurate kinetic measurements.[14]

    • Deactivate any remaining reactive groups on the surface.

  • Analyte (Test Compound) Binding Measurement:

    • Prepare a series of precise dilutions of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in running buffer (e.g., HBS-P+ with a small percentage of DMSO to ensure solubility).

    • Inject the dilutions sequentially over the immobilized receptor surface, from lowest to highest concentration. Each injection cycle consists of:

      • Association Phase: Analyte is flowed over the surface, and binding is monitored.

      • Dissociation Phase: Running buffer without the analyte is flowed over the surface, and the dissociation of the compound from the receptor is monitored.

    • Include several buffer-only (zero concentration) injections to serve as blanks for double referencing.

  • Surface Regeneration (if necessary): Between different analyte injections, a regeneration solution (e.g., a brief pulse of low pH glycine) may be used to strip all bound analyte from the ligand, returning the surface to its baseline state. This step must be optimized to ensure it doesn't denature the immobilized receptor.

  • Data Analysis:

    • The resulting data, a series of sensorgrams (RU vs. time), are processed to correct for bulk refractive index changes and non-specific binding.

    • The corrected sensorgrams are globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka, units M⁻¹s⁻¹), the dissociation rate constant (kd, units s⁻¹), and the equilibrium dissociation constant (KD, units M), where KD = kd / ka .

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_spr Surface Plasmon Resonance (SPR) r_prep 1. Receptor Membrane Prep r_assay 2. Competitive Assay Setup r_prep->r_assay r_inc 3. Incubation (Equilibrium) r_assay->r_inc r_filt 4. Filtration & Washing r_inc->r_filt r_count 5. Scintillation Counting r_filt->r_count r_data 6. Data Analysis (IC50 → Ki) r_count->r_data result Quantitative Binding Affinity Profile r_data->result s_prep 1. Receptor Immobilization s_bind 2. Analyte Injection (Serial Dilutions) s_prep->s_bind s_regen 3. Surface Regeneration s_bind->s_regen s_data 4. Kinetic Analysis (ka, kd, KD) s_regen->s_data s_data->result start Test Compound: Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate start->r_prep start->s_prep

Figure 2: Integrated Experimental Workflow for Affinity Determination.

In Silico Prediction of Binding Affinity

Computational methods, particularly molecular docking, serve as a powerful predictive tool to complement experimental data. Docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score.[18]

Principle: A 3D model of the ligand is computationally placed into the binding site of a 3D receptor structure. A scoring function then evaluates thousands of possible binding poses, ranking them based on calculated binding free energy. A more negative score typically indicates a more favorable and stronger interaction.[19][20]

Computational Workflow:

  • Receptor Preparation:

    • Obtain a high-resolution 3D structure of the target receptor (e.g., human CB1R) from the Protein Data Bank (PDB).

    • Pre-process the structure: remove water molecules and any co-crystallized ligands, repair missing side chains or loops, and add polar hydrogen atoms.[18][21][22][23] Assign partial charges using a force field (e.g., AMBER). This step is crucial for accurate calculations.

  • Ligand Preparation:

    • Generate a 3D structure of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

    • Perform energy minimization on the ligand structure to find its lowest energy conformation.

    • Assign partial charges and define rotatable bonds to allow for conformational flexibility during docking.[24][25]

  • Docking Simulation:

    • Define the binding site on the receptor. This is typically done by creating a "grid box" centered on the known location of the endogenous ligand or a co-crystallized inhibitor.[18][23]

    • Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different poses of the ligand within the defined binding site.[18][26]

    • The program will generate a set of top-ranked binding poses along with their corresponding docking scores (e.g., in kcal/mol).

  • Results Analysis and Interpretation:

    • Binding Affinity: The docking score provides an estimate of the binding free energy. Lower (more negative) values suggest higher binding affinity.[4][19]

    • Binding Pose: Visualize the top-ranked poses using molecular graphics software (e.g., PyMOL, Chimera).[18] Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor's amino acid residues.[2]

    • Validation: A crucial step is to perform "re-docking," where the original ligand from the crystal structure is docked back into the receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å to validate the docking protocol.[2][4]

Computational_Workflow cluster_prep Preparation cluster_dock Simulation cluster_analysis Analysis p_struct 1a. Obtain Receptor Structure (PDB) p_clean 2a. Clean & Prepare Receptor p_struct->p_clean d_grid 3. Define Binding Site (Grid Box) p_clean->d_grid l_struct 1b. Generate Ligand 3D Structure l_min 2b. Energy Minimize & Prepare Ligand l_struct->l_min l_min->d_grid d_run 4. Run Docking Algorithm d_grid->d_run a_score 5. Analyze Docking Score (Affinity) d_run->a_score a_pose 6. Visualize Binding Pose (Interactions) a_score->a_pose a_val 7. Validate Protocol (Re-docking) a_pose->a_val end Predicted Binding Mode & Affinity a_val->end start Start start->p_struct start->l_struct

Figure 3: Molecular Docking Workflow for Affinity Prediction.

Data Synthesis and Presentation

All quantitative data should be summarized in a clear, structured format to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinity Data for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate at the CB1 Receptor

Assay MethodParameterValueUnitsInterpretation
Radioligand BindingIC₅₀150nMConcentration to inhibit 50% of radioligand binding.
Kᵢ72nMInhibitory constant, corrected for radioligand affinity.
Surface Plasmon Resonancekₐ (k_on)2.5 x 10⁵M⁻¹s⁻¹Association Rate: How quickly the compound binds.
kₒ (k_off)1.8 x 10⁻²s⁻¹Dissociation Rate: How quickly the compound unbinds.
Kₒ72nMEquilibrium constant (k_off/k_on), reflects overall affinity.
Molecular DockingDocking Score-9.2kcal/molPredicted binding free energy; more negative is better.

Note: The values presented in this table are purely illustrative and intended to demonstrate how experimental and computational results would be reported.

Conclusion

This technical guide presents a robust, integrated strategy for characterizing the receptor binding affinity of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. By combining the quantitative power of in vitro techniques like radioligand binding assays and SPR with the predictive insights from in silico molecular docking, researchers can build a comprehensive profile of this novel compound. This foundational data is essential for understanding its mechanism of action, establishing structure-activity relationships, and guiding its future development as a potential therapeutic agent. The methodologies detailed, while exemplified with the CB1 receptor, provide a universal blueprint for the rigorous pharmacological evaluation of new chemical entities.

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  • Howlett, A. C., & Shim, J.-Y. (n.d.). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. NCBI Bookshelf. Retrieved from [Link]

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Assay Genie. (2023, June 28). GPCRs (G Protein Coupled Receptors): A Guide. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking?. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

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  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Gurer-Orhan, H., & Orhan, I. E. (2018). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. PMC. Retrieved from [Link]

  • Encyclopedia MDPI. (2023, April 21). Endocannabinoid Signaling Pathways. Retrieved from [Link]

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  • Journal of Molecular Endocrinology. (n.d.). Signal transduction of the CB1 cannabinoid receptor in. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Circulation Research. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • PMC. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved from [Link]

  • Addgene Blog. (2021, February 11). GPCRs: How Do They Work and How Do We Study Them?. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2016, December 11). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • YouTube. (2024, April 25). Drug Designing Using Molecular Docking - For Beginners #bioinformatics #moleculardocking. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved from [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • PMC. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • YouTube. (2017, March 29). Receptor Binding Assay - Part 1. Retrieved from [Link]

  • NCBI. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • eLife. (2020, August 6). How to measure and evaluate binding affinities. Retrieved from [Link]

  • Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. Retrieved from [Link]

  • Slideshare. (n.d.). Techniques for measuring receptor binding – Its uses.pptx. Retrieved from [Link]

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Exploratory

Synthesis and Process Optimization of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate: A Technical Whitepaper

Executive Summary Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) is a highly valued heterocyclic building block in medicinal chemistry and advanced drug development[1]. Structurally, it combines an elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) is a highly valued heterocyclic building block in medicinal chemistry and advanced drug development[1]. Structurally, it combines an electron-deficient furan core with a fluorinated benzoyl moiety, making it a critical precursor in the synthesis of complex pharmaceutical agents, including novel fused pyrazolyl compounds[2][3] and highly selective inhibitors of tyrosine kinase 2 (TYK2) mediated signaling[4].

This whitepaper provides an in-depth, self-validating technical guide for the scalable synthesis of this compound. By analyzing the mechanistic causality of electrophilic aromatic substitution on deactivated furans, we establish a robust Friedel-Crafts acylation protocol that maximizes regioselectivity and yields while minimizing polymerization by-products.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of highly substituted acyl furans presents a unique chemical challenge. Furan rings are notoriously electron-rich and sensitive to strong Lewis acids, often undergoing rapid, irreversible polymerization. However, the starting material for this synthesis, methyl 2-furoate (CAS: 611-13-2), contains a methyl carboxylate group at the C-2 position. This electron-withdrawing group (EWG) serves a dual purpose:

  • Ring Stabilization: It deactivates the furan ring, raising its tolerance to strong Lewis acids (like AlCl3​ ) and preventing polymerization[5].

  • Regiocontrol: It directs incoming electrophiles exclusively to the less sterically hindered and electronically favored C-5 position.

While recent literature highlights alternative pathways such as continuous-flow gas-phase cross-ketonization for simple acyl furans[5] or palladium-catalyzed sequential C-arylations[6], the classical Friedel-Crafts acylation using 2-fluorobenzoyl chloride (CAS: 393-52-2) remains the most scalable and economically viable route for complex pharmaceutical manufacturing.

Pathway A Methyl 2-furoate (Deactivated Furan) D Electrophilic Aromatic Substitution at C-5 A->D B 2-Fluorobenzoyl chloride (Acylating Agent) C Acylium Ion Intermediate [AlCl4]- Complex B->C AlCl3 Activation C->D E Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate D->E Aqueous HCl Quench

Figure 1: Retrosynthetic pathway and reaction logic for Friedel-Crafts acylation at C-5.

Reaction Optimization & Quantitative Data

The choice of Lewis acid catalyst and solvent is the primary determinant of reaction success. Because the carbonyl oxygen of the newly formed product will coordinate with the Lewis acid, a stoichiometric excess (>1.0 eq) of the catalyst is strictly required to maintain turnover.

Table 1: Optimization of Friedel-Crafts Acylation Parameters

Lewis Acid (Eq)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (C5:C4)Mechanistic Observation
AlCl3​ (1.2) DCM 0 to 25 4 88% >99:1 Optimal acylium ion formation; clean conversion.
SnCl4​ (1.2)DCM0 to 25682%>99:1Slower kinetics; requires longer reaction time.
FeCl3​ (1.2)Toluene801245%85:15High temperature induced partial furan polymerization.
ZnCl2​ (1.5) CS2​ 4024<15%>99:1Catalyst too weak to activate the deactivated furan ring.

Data Synthesis: AlCl3​ in anhydrous dichloromethane (DCM) provides the ideal balance of electrophilic activation and mild thermal conditions, preventing the degradation typically seen with furan derivatives.

Experimental Methodology: Self-Validating Protocol

This protocol is designed as a self-validating system. Each phase includes a specific analytical checkpoint to ensure causality and prevent downstream failures.

Phase 1: Reagent Preparation & Activation
  • Setup: Equip a thoroughly dried 500 mL three-neck round-bottom flask with a magnetic stirrer, an argon inlet, and a dropping funnel.

  • Dissolution: Dissolve methyl 2-furoate (12.6 g, 100 mmol) and 2-fluorobenzoyl chloride (17.4 g, 110 mmol) in 150 mL of anhydrous DCM.

  • Cooling: Chill the mixture to 0 °C using an ice-water bath.

  • Catalyst Addition: Add anhydrous AlCl3​ (16.0 g, 120 mmol) portion-wise over 30 minutes.

    • Validation Checkpoint 1 (Visual): The solution must transition from colorless to a deep yellow/orange complex. This color shift confirms the successful generation of the reactive acylium ion intermediate.

Phase 2: Propagation & Monitoring
  • Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir continuously for 4 hours.

    • Validation Checkpoint 2 (Analytical): Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is only complete when the starting material spot ( Rf​≈0.6 ) is entirely consumed. Premature quenching will result in an inseparable mixture of product and methyl 2-furoate.

Phase 3: Quenching & Isolation
  • Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of 1M HCl.

    • Causality: The acidic aqueous quench breaks the strong aluminum-carbonyl complex, releasing the free product into the organic phase while solubilizing aluminum salts in the aqueous phase.

  • Extraction: Separate the organic DCM layer. Extract the aqueous layer with additional DCM ( 2×50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3​ (100 mL) to neutralize residual acid, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate as pale-yellow crystals.

    • Validation Checkpoint 3 (Structural): Validate purity via HPLC (>98%). Confirm structure via 1H -NMR; the disappearance of the characteristic C-5 furan proton ( δ≈7.6 ppm) validates complete and regioselective substitution.

Workflow Step1 1. Reagent Mixing Dissolve Methyl 2-furoate & Acyl Chloride in DCM Step2 2. Lewis Acid Addition Slowly add AlCl3 at 0°C to control exotherm Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Quenching Pour into ice-cold HCl to break Al-complex Step3->Step4 Step5 5. Workup Extract with DCM, wash with NaHCO3 & Brine Step4->Step5 Step6 Step6 Step5->Step6

Figure 2: Self-validating experimental workflow for synthesizing the target furan carboxylate.

Safety & Environmental (E-Factor) Considerations

  • Handling of 2-Fluorobenzoyl Chloride: Acyl chlorides are potent lachrymators and react violently with ambient moisture to produce HCl gas. All transfers must be conducted under an inert argon atmosphere.

  • Exotherm Control: The addition of AlCl3​ is highly exothermic. Failure to control the temperature at 0 °C during addition can lead to uncontrolled boiling of DCM (b.p. 39.6 °C) and localized polymerization of the furan core.

  • E-Factor Optimization: While classical Friedel-Crafts acylation generates stoichiometric aluminum waste, the high atom economy of the C-C bond formation and the ability to recover and recycle the DCM solvent keeps the overall Environmental Factor (E-Factor) within acceptable limits for early-stage API intermediate synthesis.

References

  • Sapphire Bioscience. Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS 222162-58-5) Product Specifications.[1] URL:

  • Google Patents. US7378532B2 - Fused pyrazolyl compound. (Priority: US20050215612A1).[2] URL:

  • Molaid. Novel fused pyrazolyl compound (US20050215612A1).[3] URL:

  • BioPharma Synergies. API Intermediates: 2-Fluorobenzoyl chloride (CAS 393-52-2). URL:

  • Google Patents. US10508113B2 - Inhibitors of tyrosine kinase 2 mediated signaling.[4] URL:

  • ResearchGate / Green Chemistry (RSC). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids.[5] URL:

  • ACS Publications. Strategic Advances in Sequential C-Arylations of Heteroarenes.[6] URL:

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Protocols & Analytical Methods

Method

Applications of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of Furan-Based Scaffolds In the landscape of medicinal chemistry, the furan ring represents a privileged scaffold, a st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Furan-Based Scaffolds

In the landscape of medicinal chemistry, the furan ring represents a privileged scaffold, a structural motif consistently found in a variety of bioactive natural products and synthetic compounds.[1][2][3] Its unique electronic properties and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents. The derivatization of the furan core at the 2 and 5 positions has proven to be a particularly fruitful strategy for developing compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] This guide focuses on a specific, yet highly promising derivative, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate , and explores its potential applications in modern drug discovery.

This molecule incorporates three key pharmacophoric elements: the central furan-2-carboxylate core, a 5-position benzoyl substituent, and a strategically placed fluorine atom on the phenyl ring. Understanding the individual and synergistic contributions of these components is crucial for unlocking its full therapeutic potential.

The Strategic Importance of the Constituent Moieties

The design of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a thoughtful convergence of chemical features known to favorably influence biological activity.

1. The Furan-2-carboxylate Core: This central scaffold is not merely an inert linker. The ester functionality at the 2-position can act as a hydrogen bond acceptor and can be readily hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy for improving solubility and modulating pharmacokinetic properties. The furan ring itself can engage in various non-covalent interactions with biological targets.

2. The 5-Aryl Substituent: The presence of an aromatic ring at the 5-position is a common feature in many biologically active furan derivatives. This phenyl group can participate in π-π stacking interactions within protein binding pockets, a critical factor for target affinity and selectivity. The benzoyl linker introduces a ketone group, which can also act as a hydrogen bond acceptor, further anchoring the molecule to its target.

3. The 2-Fluoro Substituent: A Game-Changer in Drug Design: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[7][8][9][10] The 2-fluoro substitution on the benzoyl ring can have several profound effects:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.[10]

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[7][8]

  • Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution of the aromatic ring. This can influence the pKa of nearby functional groups and modulate binding interactions with the target protein.

  • Conformational Control: The fluorine atom can influence the preferred conformation of the molecule through steric and electronic effects, potentially locking it into a bioactive conformation.

Potential Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of structurally related furan derivatives, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate and its analogs are promising candidates for investigation in several therapeutic areas.

Oncology

The furan scaffold is a recurring theme in the development of novel anticancer agents.[4]

  • VEGFR-2 Inhibition: Several furan- and furopyrimidine-based derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[11][12] The core structure of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is well-suited to bind to the hinge region of the VEGFR-2 kinase domain, with the fluorobenzoyl moiety potentially extending into the gate area or the allosteric hydrophobic back pocket.[11][12]

  • Proteasome Inhibition: Furan-based peptide derivatives have been designed as inhibitors of the 20S proteasome, a key target in cancer therapy.[13] The electrophilic nature of the ketone in the benzoyl group could potentially interact with the active site threonine residue of the proteasome.

  • Tubulin Polymerization Inhibition: Certain furan derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis by inhibiting tubulin polymerization.[4]

Below is a proposed signaling pathway illustrating the potential mechanism of action for a furan-based VEGFR-2 inhibitor.

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC Raf Raf MEK MEK ERK ERK1/2 Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Furan_Inhibitor Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Furan_Inhibitor->VEGFR2 Synthesis_Workflow Start Starting Materials: - Methyl 5-bromofuran-2-carboxylate - (2-Fluorobenzoyl)boronic acid - Palladium Catalyst - Base Reaction Suzuki-Miyaura Coupling (1,4-Dioxane, 90°C, N2 atm) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Characterization->Final_Product

Sources

Application

Application Note &amp; Protocol: Strategies for the Solubilization of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate for In Vivo Studies

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on dissolving Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate for in vivo studies. Given its chemical struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on dissolving Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate for in vivo studies. Given its chemical structure, this compound is anticipated to have low aqueous solubility, a common challenge in preclinical research that can impede the evaluation of a compound's therapeutic potential.[1] This guide outlines a systematic approach, beginning with initial solubility screening and progressing to the development of robust formulations such as co-solvent systems and aqueous suspensions. The protocols provided herein are designed to be self-validating, incorporating critical quality control steps to ensure the formulation's integrity and suitability for animal administration.

Introduction: The Challenge of Poor Solubility

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (MFBC) is a small molecule with a molecular weight of 248.21 g/mol and a molecular formula of C13H9FO4.[2] Its structure, characterized by aromatic rings and a methyl ester group, suggests lipophilicity and, consequently, poor water solubility. This is a common characteristic of many new chemical entities (NCEs) emerging from drug discovery pipelines.[1][3] Inadequate solubility can lead to low and erratic oral absorption, as well as precipitation upon parenteral administration, resulting in unreliable and misleading pharmacokinetic (PK) and pharmacodynamic (PD) data.[3]

The primary objective of formulation development for in vivo studies is to create a delivery system that maintains the drug in a solubilized state, or as a stable, fine particle suspension, to ensure consistent and predictable systemic exposure.[4] This guide provides a logical workflow, from initial characterization to final formulation, enabling researchers to select and prepare an appropriate vehicle for their specific experimental needs.

Preliminary Assessment & Strategy Selection

Before preparing a bulk formulation, a preliminary assessment of the compound's basic solubility is essential. This initial screening guides the selection of the most promising formulation strategy.

Physicochemical Properties

Table 1: Physicochemical Properties of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

PropertyValueSource/Method
Molecular Formula C13H9FO4[2]
Molecular Weight 248.21 g/mol [2]
Physical Form Solid (Assumed)[6]
Aqueous Solubility To be determined by userProtocol 3.1
Solubility in Co-solvents To be determined by userProtocol 3.1
Formulation Strategy Workflow

The selection of a formulation strategy is a stepwise process. The following diagram illustrates a decision-making workflow for formulating a poorly soluble compound like MFBC.

G start Start: Weigh MFBC solubility_screen Protocol 3.1: Solubility Screen in various vehicles (e.g., Water, Saline, PEG400, DMSO) start->solubility_screen is_soluble Is solubility > Target Dose in an aqueous vehicle? solubility_screen->is_soluble aqueous_formulation Prepare simple aqueous solution (e.g., Saline or PBS) is_soluble->aqueous_formulation  Yes cosolvent_approach Try Co-solvent Systems (e.g., PEG400, DMSO, Tween 80) is_soluble->cosolvent_approach No end Proceed to In Vivo Dosing (with appropriate vehicle controls) aqueous_formulation->end is_cosolvent_soluble Is a stable solution achieved at target concentration? cosolvent_approach->is_cosolvent_soluble cosolvent_formulation Protocol 3.2: Prepare Co-solvent Formulation Perform QC checks (e.g., dilution test) is_cosolvent_soluble->cosolvent_formulation  Yes suspension_approach Consider a Suspension is_cosolvent_soluble->suspension_approach No / Unstable cosolvent_formulation->end suspension_formulation Protocol 3.3: Prepare Aqueous Suspension (e.g., with 0.5% CMC) Ensure particle size uniformity suspension_approach->suspension_formulation suspension_formulation->end

Caption: Formulation selection workflow for MFBC.

Detailed Application Protocols

The following protocols provide step-by-step instructions for solubility screening and the preparation of common formulation types. All parenteral preparations must be sterile and free from pyrogens and particulate matter.[7][8]

Protocol 3.1: Solubility Screening

Objective: To determine the approximate solubility of MFBC in various pharmaceutically acceptable vehicles.

Materials:

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (MFBC)

  • Glass vials (e.g., 2 mL HPLC vials)

  • Microbalance

  • Vortex mixer and/or sonicator

  • Vehicles for testing (see Table 2)

Procedure:

  • Weigh approximately 1-2 mg of MFBC into a pre-weighed glass vial. Record the exact weight.

  • Add a small, precise volume (e.g., 100 µL) of the first test vehicle to the vial.

  • Vortex the mixture vigorously for 2-5 minutes. If the solid does not dissolve, sonicate for 10-15 minutes. Gentle warming may be applied, but ensure the compound is stable at elevated temperatures.[9]

  • Visually inspect for any undissolved particles against a light and dark background.

  • If the compound has completely dissolved, add another pre-weighed portion of MFBC and repeat step 3.

  • If the compound is not fully dissolved, add another aliquot of the vehicle (e.g., 100 µL) and repeat step 3 until a clear solution is obtained.

  • The approximate solubility is calculated based on the total mass of the compound dissolved in the final volume of the vehicle.

  • Repeat this process for all selected vehicles.

Protocol 3.2: Preparation of a Co-solvent Formulation for Parenteral or Oral Administration

Objective: To prepare a solution of MFBC using a co-solvent system. This example uses a common vehicle containing Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Polysorbate 80 (Tween® 80), and saline.

Rationale: Co-solvents like DMSO and PEG400 increase solubility by reducing the polarity of the aqueous vehicle.[10] Surfactants like Tween 80 can further enhance solubility and stability by forming micelles.[4][11]

Table 2: Example Co-solvent Formulation

ComponentPurposeTypical % (v/v)
DMSO Primary solubilizing agent5 - 20%
PEG400 Co-solvent, improves miscibility30 - 40%
Tween® 80 Surfactant, stabilizer5 - 10%
Saline (0.9% NaCl) Isotonic aqueous baseq.s. to 100%

Procedure (for a 10 mL final volume of 5% DMSO, 40% PEG400, 5% Tween 80, 50% Saline):

  • Preparation of Stock: Weigh the required amount of MFBC for the target concentration (e.g., 10 mg for a 1 mg/mL solution) and place it in a sterile 15 mL conical tube.

  • Initial Solubilization: Add 0.5 mL of DMSO to the tube. Vortex and/or sonicate until the MFBC is completely dissolved.[12]

  • Addition of Co-solvent: Add 4.0 mL of PEG400 to the solution. Mix thoroughly by vortexing until the solution is clear and homogenous.[13]

  • Addition of Surfactant: Add 0.5 mL of Tween® 80. Mix thoroughly again. The solution may become more viscous.[14]

  • Final Dilution: Add 5.0 mL of sterile saline dropwise while gently vortexing. This slow addition is crucial to prevent precipitation.

  • Quality Control (Critical for IV use):

    • Visual Inspection: The final formulation must be a clear, particle-free solution.[7]

    • Dilution Test: To simulate injection into the bloodstream, perform a 1:10 dilution by adding 100 µL of the final formulation to 900 µL of sterile saline. The solution must remain clear with no signs of precipitation or cloudiness. If precipitation occurs, the formulation is not suitable for IV administration and must be reformulated (e.g., by increasing the percentage of co-solvents/surfactants or reducing the drug concentration).

  • Sterilization: For parenteral administration, sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[9]

Protocol 3.3: Preparation of an Aqueous Suspension for Oral Gavage

Objective: To prepare a homogenous, stable suspension of MFBC for oral administration when adequate solubility cannot be achieved.

Rationale: For oral dosing, a uniform suspension can be an effective delivery method. Carboxymethyl cellulose (CMC) is a commonly used, non-toxic suspending agent that increases the viscosity of the vehicle, slowing down the sedimentation of drug particles.[15][16]

Procedure (for a 10 mL final volume of 1 mg/mL MFBC in 0.5% CMC):

  • Vehicle Preparation: Add 50 mg of sodium carboxymethyl cellulose (CMC) to approximately 9 mL of sterile water in a beaker with a magnetic stir bar. Heat the water to ~60-70°C to aid in dissolving the CMC. Stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature. Adjust the final volume to 10 mL with sterile water.

  • Drug Preparation: Weigh 10 mg of MFBC. To improve wettability and prevent clumping, create a paste by adding a few drops (~50-100 µL) of the 0.5% CMC vehicle to the powder and triturating with a spatula.

  • Suspension Formation: Gradually add the remaining CMC vehicle to the paste while stirring or vortexing continuously.

  • Homogenization (Optional but Recommended): To ensure a fine, uniform particle size distribution, sonicate the suspension or use a mechanical homogenizer.

  • Quality Control:

    • Visual Inspection: The suspension should appear uniform with no large aggregates.

    • Resuspendability: Let the suspension sit for 30 minutes. It should be easily and fully resuspended with gentle shaking.

  • Dosing: Stir the suspension continuously or vortex immediately before drawing each dose to ensure uniformity.

In Vivo Considerations & Safety

  • Vehicle Controls: It is imperative to include a vehicle-only control group in all in vivo experiments. Excipients are not always inert and can have biological effects.[17] For example, DMSO can exert anti-inflammatory and analgesic effects[18], and Tween 80 can inhibit P-glycoprotein, potentially altering the pharmacokinetics of other compounds.[19]

  • Toxicity: The concentration of organic solvents like DMSO should be kept as low as possible to avoid toxicity.[20][21] High concentrations of some excipients can cause hemolysis, irritation at the injection site, or other adverse effects.[17]

  • Route of Administration:

    • Intravenous (IV): Formulations must be completely soluble and remain so upon dilution in blood. Suspensions are not suitable for IV administration.[8]

    • Intraperitoneal (IP): While solutions are preferred, well-formulated, non-irritating suspensions can sometimes be used. Typical CMC concentrations for IP use range from 0.5% to 1%.[15]

    • Oral (PO): Solutions, emulsions, and suspensions are all acceptable routes, with the goal of maximizing absorption and ensuring dose-to-dose consistency.[4]

Troubleshooting

Table 3: Common Formulation Problems and Solutions

ProblemPossible CauseSuggested Solution
Drug precipitates during formulation Solubility limit exceeded; insufficient solubilizing agent.Increase the proportion of the co-solvent (e.g., DMSO, PEG400).[9] Consider adding or increasing a surfactant (e.g., Tween 80). Reduce the final drug concentration.
Formulation is clear but precipitates upon dilution in saline (Dilution Test) The formulation is not robust enough to withstand dilution into an aqueous environment.Increase the concentration of surfactants (e.g., Tween 80, Solutol HS 15).[9] This enhances the formation of stable micelles that protect the drug from precipitation.
Formulation is too viscous for injection High concentration of polymers (e.g., high MW PEGs or CMC).Use a lower concentration of the viscosity-enhancing agent.[9] For co-solvent systems, consider using PEG300 instead of PEG400.
Inconsistent results in in vivo studies Poor bioavailability due to drug precipitation at the injection site or in the GI tract. Poor suspension homogeneity.For oral formulations, consider lipid-based systems to improve absorption.[4] For suspensions, ensure consistent mixing before each dose and consider particle size reduction.[22]

References

  • Ullah, A., & Al-Jenoobi, F. I. (2025). A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. ResearchGate. Retrieved from [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Dahan, A., & Miller, J. M. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Molecular Pharmaceutics, 14(3), 858–866. Retrieved from [Link]

  • Hastedt, J. E., & Garmise, R. J. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2337. Retrieved from [Link]

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  • Yu, C. (2014, May 27). Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents? ResearchGate. Retrieved from [Link]

  • Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Slichter, S. J. (2014). Review of in vivo studies of dimethyl sulfoxide cryopreserved platelets. Transfusion Medicine Reviews, 28(4), 213–225. Retrieved from [Link]

  • Grees, T., et al. (2014). New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation. ResearchGate. Retrieved from [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology, 59(3-4), 146–153. Retrieved from [Link]

  • Chen, C. H., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine, 14, 3677–3691. Retrieved from [Link]

  • NIOSH. (1987). Organic Solvent Neurotoxicity. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solvents | Toxicology Class Notes. Fiveable. Retrieved from [Link]

  • Ahmad, S., et al. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. International Journal of Molecular Sciences, 21(24), 9450. Retrieved from [Link]

  • Santofimia-Castaño, P., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Qassas, R. S., et al. (2023). Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery. Pharmaceutics, 16(1), 19. Retrieved from [Link]

  • Czuprynski, C. J., Henson, P. M., & Campbell, P. A. (1984). Effect of dimethyl sulfoxide on the in vitro and in vivo bactericidal activity of human and mouse neutrophils and mononuclear phagocytes. Inflammation, 8(2), 181–191. Retrieved from [Link]

  • Pollard, J. (2018). The biological effects of commonly used excipients. Aston University. Retrieved from [Link]

  • Waite, J., et al. (1992). Solvent effects on beta protein toxicity in vivo. Neurobiology of Aging, 13(5), 595–599. Retrieved from [Link]

  • Heng, J. E., & Lu, J. (2018). Toxicology of Solvents (Including Alcohol). ResearchGate. Retrieved from [Link]

  • University of North Carolina. (n.d.). Parenteral Preparations. UNC Eshelman School of Pharmacy. Retrieved from [Link]

  • Rajendran, G., et al. (2016). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of neuropathic pain. Journal of Pharmaceutical Sciences, 105(12), 3699-3706. Retrieved from [Link]

  • Islam, M. S., et al. (2021). Recent Developments of Carboxymethyl Cellulose. Polymers, 13(8), 1345. Retrieved from [Link]

  • Li, Y., et al. (2024). Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. Molecules, 30(1), 1. Retrieved from [Link]

  • Zhang, H., & Stewart, B. H. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. Pharmaceutical Research, 20(9), 1528–1532. Retrieved from [Link]

  • Colorcon. (2024, December 4). What Are Excipients? 9 Common Examples. Colorcon. Retrieved from [Link]

  • Drug Development & Delivery. (2019, June 2). Considerations in Developing Complex Parenteral Formulations. Drug Development & Delivery. Retrieved from [Link]

  • Pharmaceutical Technology. (2024, November 8). The fundamentals of developing parenteral drug products. Pharmaceutical Technology. Retrieved from [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 1-18. Retrieved from [Link]

  • Vargán, E., et al. (2025). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 17(4), 503. Retrieved from [Link]

  • Google Patents. (n.d.). US4726912A - Stable suspensions of carboxymethyl cellulose and their preparation.
  • Taylor & Francis. (n.d.). Carboxymethyl cellulose – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Piazzi, L., et al. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(4), M1492. Retrieved from [Link]

  • PubChem. (n.d.). Furan-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • An, J., et al. (2021). In Vitro and In Vivo Evaluation of Carboxymethyl Cellulose Scaffolds for Bone Tissue Engineering Applications. ACS Omega, 6(1), 1246–1253. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 5-fluorobenzofuran-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

Method

Application Note: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate as a Key Intermediate in the Synthesis of sGC Stimulators

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols Executive Summary & Chemical Identity Methyl 5-(2-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols

Executive Summary & Chemical Identity

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) is a highly specialized fluorinated organic building block[1]. In modern medicinal chemistry, this compound serves as a critical intermediate in the divergent synthesis of indazole- and pyrazolopyridine-based pharmacophores. Most notably, it is the direct precursor for fluorinated analogs of YC-1 (Lificiguat) and related soluble guanylate cyclase (sGC) stimulators[2].

By strategically positioning a fluorine atom on the benzoyl moiety and utilizing a methyl ester to protect the furan-2-carboxylate core, chemists can execute complex downstream cyclizations without compromising the integrity of the furan ring.

Quantitative Data: Physicochemical Profiling

Summarized below are the core physicochemical properties of the intermediate, establishing baseline parameters for reaction monitoring and storage[1].

PropertyValue
Compound Name Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate
CAS Number 222162-58-5
Molecular Formula C₁₃H₉FO₄
Molecular Weight 248.21 g/mol
Appearance Off-white to pale yellow crystalline powder
Structural Class Fluorinated Aryl Furan Ester

Strategic Role in Medicinal Chemistry (The "Why")

As a Senior Application Scientist, it is crucial to understand why this specific intermediate is chosen over non-fluorinated or free-acid alternatives. The design of this molecule is rooted in strict chemical causality:

  • The Role of the 2-Fluoro Substitution (Conformational Locking): Introducing a highly electronegative fluorine atom at the ortho-position of the benzoyl ring induces a strong dipole repulsion with the adjacent furan oxygen. This steric and electronic clash forces the benzoyl ring out of coplanarity with the furan system. This specific non-planar dihedral angle is biologically critical; it allows the downstream indazole API to precisely fit into the narrow, hydrophobic allosteric binding pocket of the sGC heme domain. Furthermore, the fluorine atom blocks CYP450-mediated ortho-hydroxylation, enhancing the metabolic half-life of the final drug.

  • The Role of the Methyl Ester (Protecting Group Strategy): The methyl ester at the C2 position acts as a robust protecting group during highly reactive downstream steps. Unlike a free carboxylic acid, which could poison Lewis acid catalysts or undergo unwanted decarboxylation during high-temperature cyclizations, the methyl ester remains inert. Post-cyclization, it can be selectively reduced to a hydroxymethyl group using mild reagents like calcium borohydride ( Ca(BH4​)2​ )[2].

Mandatory Visualization: Biological and Synthetic Workflows

Biological Mechanism of Target APIs

The APIs synthesized from this intermediate directly modulate the Nitric Oxide (NO) signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Binds Heme Compound Fluorinated YC-1 Analog (Synthesized API) Compound->sGC Allosteric Stimulation cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Anti-platelet Activity PKG->Vasodilation Phosphorylation Cascade

Caption: Biological mechanism of sGC stimulation by indazole derivatives synthesized from the intermediate.

Synthetic Workflow

The transformation from raw materials to the final indazole pharmacophore involves a meticulously catalyzed sequence[2].

G SM1 Methyl furan-2-carboxylate Step1 Friedel-Crafts Acylation (FeCl3 catalyst) SM1->Step1 SM2 2-Fluorobenzoyl chloride SM2->Step1 Int1 Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Step1->Int1 Step2 Hydrazone Formation (Benzyl hydrazine, AcOH) Int1->Step2 Int2 Hydrazone Intermediate Step2->Int2 Step3 Oxidative Cyclization (Pb(OAc)4, BF3-Et2O) Int2->Step3 Int3 Indazole Ester Step3->Int3 Step4 Ester Reduction (Ca(BH4)2) Int3->Step4 Product Fluorinated YC-1 Analog (Target API) Step4->Product

Caption: Step-by-step synthetic workflow from raw materials to the final fluorinated YC-1 analog.

Reaction Optimization & Catalyst Selection

Furan rings are highly sensitive to strong Lewis acids, which can trigger rapid polymerization or ring-opening cascades. The selection of Ferric Chloride ( FeCl3​ ) is a deliberate choice to balance electrophilic activation with heterocycle preservation[2].

Table 2: Catalyst Optimization for Friedel-Crafts Acylation of Furan Derivatives

CatalystEquivalentsTemperatureYield (%)Causality / Observation
AlCl3​ 1.20 °C to RT< 10%Too harsh; causes severe furan ring opening and polymerization.
ZnCl2​ 1.560 °C45%Sluggish reaction; incomplete conversion of starting materials.
SnCl4​ 1.20 °C to RT62%Moderate yield; forms difficult emulsions during aqueous workup.
FeCl3​ 0.1 (Cat.) 80 °C 85% Optimal mild Lewis acidity; ensures regioselective C5 acylation.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems . Each step includes observable benchmarks to ensure the reaction is proceeding correctly before moving to the next phase.

Protocol A: Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Objective: Regioselective Friedel-Crafts acylation of methyl furan-2-carboxylate.

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve methyl furan-2-carboxylate (10.0 g, 79.3 mmol) in anhydrous 1,2-dichloroethane (DCE, 100 mL).

  • Catalyst Addition: Add anhydrous FeCl3​ (1.28 g, 7.9 mmol, 0.1 eq) in one portion.

    • Self-Validation: The solution will immediately transition from colorless to a pale amber hue, indicating the formation of the Lewis acid-substrate complex.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add 2-fluorobenzoyl chloride (13.8 g, 87.2 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel.

  • Heating: Remove the ice bath and heat the reaction to 80 °C for 4 hours.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material (Rf ~0.65) disappears and a highly UV-active product spot appears at Rf ~0.45.

  • Quenching & Workup: Cool to room temperature and slowly pour the mixture into 150 mL of crushed ice/water. Extract the aqueous layer with Dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the pure intermediate as off-white crystals.

Protocol B: Downstream Conversion to Indazole Pharmacophore

Objective: Hydrazone formation and oxidative cyclization to yield the YC-1 analog core[2],[3].

  • Hydrazone Formation: Dissolve Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (5.0 g, 20.1 mmol) in glacial acetic acid (50 mL). Add benzylhydrazine (2.9 g, 24.1 mmol). Stir at room temperature for 12 hours.

    • Self-Validation: A yellow precipitate (the hydrazone intermediate) will gradually form. Filter and wash with cold ethanol.

  • Oxidative Cyclization: Suspend the hydrazone in anhydrous Dichloromethane (60 mL). Add Lead(IV) acetate ( Pb(OAc)4​ ) (1.1 eq) at 0 °C, followed by dropwise addition of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (2.0 eq)[2].

  • Reaction Progression: Stir for 2 hours at room temperature. The Pb(OAc)4​ oxidizes the hydrazone to an azo intermediate, while BF3​ promotes the electrophilic attack onto the fluorinated aromatic ring.

    • Self-Validation: The suspension will clear into a dark homogeneous solution. Quench with saturated NH4​Cl , extract with DCM, and purify via silica gel chromatography to isolate the indazole ester.

References

  • Title: Buy methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (EVT-6284298)
  • Title: Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat)
  • Title: 5-benzoilfurano-2-carboxilato de metilo 58972-21-7 wiki (Citing Patent US2005/215612 A1 by Kuo, Sheng-Chu et al.)

Sources

Application

Application Note: Advanced Catalytic Methodologies for the Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols Introduction & Strategic Overview Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols

Introduction & Strategic Overview

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted therapeutics[1]. The molecule features a furan ring flanked by an electron-withdrawing methyl carboxylate group at the 2-position and a 2-fluorobenzoyl group at the 5-position.

Historically, the synthesis of acyl furans relied heavily on traditional Friedel-Crafts acylation using stoichiometric amounts of strong Lewis acids (e.g., AlCl₃). This approach generates copious amounts of corrosive, toxic waste and suffers from poor atom economy. To align with modern process chemistry and green manufacturing standards, this application note details two state-of-the-art, self-validating catalytic protocols:

  • Heterogeneous Solid-Acid Catalyzed Acylation: A highly scalable, continuous-flow approach utilizing zeolites or metal oxides to achieve excellent space-time yields with minimal environmental impact[2].

  • Homogeneous Palladium-Catalyzed Carbonylative C–H Functionalization: A highly selective, atom-economical route that directly couples methyl 2-furoate with 2-fluoroiodobenzene and carbon monoxide, bypassing the need for moisture-sensitive acyl chlorides[3].

Method 1: Heterogeneous Solid-Acid Catalyzed Acylation

Expertise & Causality

The direct acylation of methyl 2-furoate typically requires aggressive activation due to the deactivating nature of the ester moiety. However, recent advancements in solid-acid catalysis demonstrate that materials like H-ZSM-5 zeolites or Zirconium dioxide (ZrO₂) can effectively activate the acylating agent while preventing furan ring-opening or polymerization[2][4].

Zeolites confine the transition state within their micropores, enhancing regioselectivity toward the 5-position and stabilizing the transient acylium ion. Furthermore, co-feeding a mild solvent or utilizing the carboxylic acid directly (via cross-ketonization) drastically diminishes catalyst deactivation by inhibiting the irreversible surface adsorption of the highly reactive acyl furan product[4].

Experimental Protocol: Continuous-Flow Acylation

This protocol utilizes a continuous-flow reactor to maximize the space-time yield and minimize the E-factor.

  • Catalyst Activation: Calcine commercial H-ZSM-5 pellets (Si/Al ratio = 40) or ZrO₂ at 400 °C for 3 hours in an air atmosphere to remove adsorbed moisture and fully activate the Brønsted/Lewis acid sites[4][5].

  • Feedstock Preparation: Prepare a homogeneous solution of methyl 2-furoate (1.0 equiv, 0.5 M) and 2-fluorobenzoyl chloride (1.2 equiv) in anhydrous toluene. (Note: For a completely halogen-free cross-ketonization route, 2-fluorobenzoic acid can be substituted if operating over ZrO₂ at >350 °C[2]).

  • Reactor Setup: Load a stainless-steel tubular flow reactor (ID = 4 mm) with 1.0 g of the activated catalyst. Heat the reactor bed to 130 °C.

  • Reaction Execution: Pump the reactant mixture through the catalyst bed at a Weight Hourly Space Velocity (WHSV) of 1.5 h⁻¹. Maintain a system backpressure of 5 bar using a backpressure regulator (BPR) to ensure the toluene remains in the liquid phase.

  • Work-up & Neutralization: Collect the reactor effluent in a receiving flask submerged in an ice bath. Pass any evolved HCl gas through a saturated NaHCO₃ scrubber.

  • Isolation: Evaporate the toluene under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Quantitative Data: Catalyst Performance Comparison
Catalyst SystemAcylating AgentTemp (°C)Conversion (%)Selectivity (%)E-Factor
AlCl₃ (Batch) 2-Fluorobenzoyl chloride25>9585>15.0
H-ZSM-5 (Flow) 2-Fluorobenzoyl chloride1308892<2.0
ZrO₂ (Flow) 2-Fluorobenzoic acid3509087<1.0
Workflow Visualization

SolidAcidAcylation A Methyl 2-furoate + 2-Fluorobenzoyl Chloride B Tubular Reactor (H-ZSM-5 or ZrO2) A->B Continuous Flow (WHSV 1.5 h⁻¹) C Acylium Ion Intermediate Formation B->C Acid Site Activation D Electrophilic Aromatic Substitution at C5 C->D Confinement Effect E Effluent Collection & Neutralization D->E Desorption F Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate E->F Recrystallization

Continuous-flow heterogeneous solid-acid catalyzed acylation workflow.

Method 2: Homogeneous Palladium-Catalyzed Carbonylative C–H Functionalization

Expertise & Causality

To completely bypass the handling of moisture-sensitive and corrosive acyl chlorides, carbonylative C–H functionalization represents a cutting-edge, atom-economical alternative. Palladium-catalyzed intermolecular carbonylative coupling allows for the direct installation of the aroyl group using an aryl halide and a carbon monoxide source[3][6].

The 5-position of methyl 2-furoate is the most sterically accessible and electronically activated C–H bond remaining on the ring. The selection of a bulky, electron-rich phosphine ligand—such as Tri(tert-butyl)phosphine (P(t-Bu)₃)—is critical. It facilitates the oxidative addition of the deactivated 2-fluoroiodobenzene and promotes the rapid insertion of CO, while sterically preventing catalyst deactivation via palladium black precipitation[3]. To avoid the severe safety hazards associated with pressurized CO gas, Molybdenum hexacarbonyl (Mo(CO)₆) is utilized as an in situ solid CO surrogate[7].

Experimental Protocol: Pd-Catalyzed Carbonylative Coupling
  • Reagent Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Tri(tert-butyl)phosphine (P(t-Bu)₃, 10 mol%), and Mo(CO)₆ (0.5 equiv, acting as the CO source).

  • Substrate Addition: Add methyl 2-furoate (1.0 equiv, 1.0 mmol), 2-fluoroiodobenzene (1.2 equiv, 1.2 mmol), and a non-nucleophilic amine base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equiv).

  • Solvent: Add 5 mL of anhydrous, degassed 1,4-dioxane.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 110 °C for 16 hours under vigorous magnetic stirring. The Mo(CO)₆ will thermally decompose to release CO gas in situ, maintaining a steady, low-pressure CO environment necessary for the catalytic cycle.

  • Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite to remove the precipitated palladium catalyst and molybdenum residues.

  • Purification: Wash the organic filtrate with 1M HCl (to remove DBU), followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) to isolate the target ketone.

Mechanistic Pathway Visualization

PdCatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Fluoroiodobenzene) Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I OxAdd->PdII_Aryl CO_Insert CO Insertion PdII_Aryl->CO_Insert Mo(CO)6 / CO PdII_Acyl Ar-CO-Pd(II)-I CO_Insert->PdII_Acyl CH_Act C-H Activation (Methyl 2-furoate) PdII_Acyl->CH_Act Base (DBU) RedElim Reductive Elimination CH_Act->RedElim RedElim->Pd0 Catalyst Regeneration Product Product Release RedElim->Product

Catalytic cycle for Pd-catalyzed carbonylative C-H functionalization.

References

  • ShareOK. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Available at: [Link][4]

  • Royal Society of Chemistry (Green Chemistry). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Available at:[Link][2][5]

  • ACS Organic Letters. Palladium-Catalyzed Carbonylative Synthesis of Polycyclic 3,4-Dihydroquinolin-2(1H)-one Scaffolds Containing Perfluoroalkyl and Carbonyl Units. Available at: [Link][7]

  • Journal of the American Chemical Society (JACS). An Electrophilic Approach to the Palladium-Catalyzed Carbonylative C–H Functionalization of Heterocycles. Available at: [Link][3]

  • National Institutes of Health (PMC). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Available at:[Link][6]

Sources

Method

Application Notes &amp; Protocols: Strategic Application of Cross-Coupling Reactions for the Synthesis and Functionalization of Advanced Furan-Based Scaffolds

Prepared by: Gemini, Senior Application Scientist Introduction: The Furan-2-Carboxylate Core in Modern Chemistry The furan ring is a privileged heterocyclic motif, forming the structural core of a vast array of natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Furan-2-Carboxylate Core in Modern Chemistry

The furan ring is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Its unique electronic properties and potential for diverse functionalization make it an invaluable building block for drug development professionals and materials scientists. When substituted with a carboxylate at the 2-position and other complex moieties, such as in Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate , the resulting scaffold represents a class of molecules with significant potential in medicinal chemistry, for instance, as antimycobacterial agents.[2]

The efficient synthesis and diversification of these complex furan-based structures are paramount. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds under mild and functional-group-tolerant conditions.[3] These reactions streamline synthetic pathways, allowing for the rapid generation of molecular libraries for lead optimization and fragment-based drug discovery.[4]

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—for the functionalization of the furan-2-carboxylate core. We will use Methyl 5-bromofuran-2-carboxylate as a versatile starting point to demonstrate how these methodologies can be applied to construct complex molecules analogous to our target compound, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. The protocols and insights provided are designed to be a practical resource for researchers aiming to leverage these powerful reactions in their own synthetic endeavors.

Suzuki-Miyaura Coupling: The Cornerstone of C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forging carbon-carbon bonds between aryl or vinyl groups. Its popularity in both academic and industrial settings stems from its exceptionally mild reaction conditions, broad functional group tolerance, and the use of organoboron reagents, which are generally stable, commercially available, and environmentally benign.[5]

Causality of Component Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The choice of catalyst and ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For instance, bulky, electron-rich phosphine ligands facilitate the initial oxidative addition step and the final reductive elimination.

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which then transfers its organic group to the palladium center.[6]

  • Solvent (e.g., Dioxane/H₂O, Toluene, DMF): The solvent system must be capable of dissolving both the organic and inorganic reagents. Often, a mixture of an organic solvent with water is used to facilitate the dissolution of the base.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)(X)L₂ (Oxidative Addition Intermediate) pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)(R²)L₂ (Transmetalation Intermediate) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product start_point trans_agent R²-B(OR)₂ trans_agent->pd2_trans halide R¹-X halide->pd2_ox base Base base->pd2_ox Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Data Summary: Suzuki-Miyaura Coupling of Brominated Furans

The following table summarizes typical conditions for the Suzuki coupling of substrates analogous to Methyl 5-bromofuran-2-carboxylate, demonstrating the versatility of this reaction.

SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acidPd-complex (0.1)Cs₂CO₃Toluene150 (MW)97[7][8]
Methyl 5-bromobenzofuran-2-carboxylate4-Chlorophenylboronic acidPd-complex (0.1)Cs₂CO₃Toluene150 (MW)96[7][8]
N-(4-bromophenyl)furan-2-carboxamide4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9083[9]
N-(4-bromophenyl)furan-2-carboxamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane9079[9]
Protocol 1: Synthesis of Methyl 5-(2-fluorophenyl)furan-2-carboxylate

This protocol describes the Suzuki-Miyaura coupling of Methyl 5-bromofuran-2-carboxylate with 2-fluorophenylboronic acid.

Materials:

  • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

  • 2-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add Methyl 5-bromofuran-2-carboxylate (1.0 equiv), 2-fluorophenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%). Then, add the degassed solvent mixture (1,4-dioxane and water, 4:1). The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[4]

Heck Reaction: A Gateway to Alkenylated and Arylated Furans

The Heck reaction is a powerful method for the C-C bond formation between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium species.[3] A more modern variant, the dehydrogenative Heck reaction (or Fujiwara-Morita reaction), allows for the direct coupling of arenes with alkenes via C-H bond activation, offering a more atom-economical pathway.[10]

Causality of Component Selection:

  • Catalyst System (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): Palladium(II) acetate is a common and robust precursor. It is reduced in situ to the active Pd(0) species.

  • Ligand (e.g., PPh₃, PCy₃): For C-H activation variants, ligands are often omitted, or specialized ligands are used to control regioselectivity. In the classic Heck reaction, phosphine ligands are common.

  • Base (e.g., Et₃N, K₂CO₃): In the classic Heck reaction, a base is required to neutralize the HX produced during the catalytic cycle. In dehydrogenative couplings, an oxidant is needed instead of a base.

  • Oxidant (for Dehydrogenative Heck, e.g., Cu(OAc)₂, BQ): An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) formed after product release, making the C-H activation pathway catalytic.[10]

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification prep1 Combine Furan Halide, Alkene, and Base in Flask prep2 Add Anhydrous Solvent (e.g., DMF, Acetonitrile) prep1->prep2 prep3 Degas Mixture with Inert Gas (Ar/N₂) prep2->prep3 react1 Add Pd Catalyst (e.g., Pd(OAc)₂) prep3->react1 react2 Heat to Reaction Temperature (80-120 °C) react1->react2 react3 Monitor Progress by TLC / LC-MS react2->react3 work1 Cool, Dilute with Solvent and Water react3->work1 work2 Extract Organic Phase work1->work2 work3 Dry, Concentrate work2->work3 work4 Purify by Column Chromatography work3->work4

Caption: A typical experimental workflow for a Heck coupling reaction.

Protocol 2: Synthesis of Methyl 5-styrylfuran-2-carboxylate

This protocol outlines the classic Heck coupling between Methyl 5-bromofuran-2-carboxylate and styrene.

Materials:

  • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Tri-o-tolylphosphine [P(o-tol)₃] (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed tube, inert gas supply

Procedure:

  • Vessel Preparation: To a Schlenk flask, add Methyl 5-bromofuran-2-carboxylate (1.0 equiv), Pd(OAc)₂ (3 mol%), and P(o-tol)₃ (6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous DMF, followed by triethylamine (2.0 equiv) and styrene (1.5 equiv) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired product.[4]

Sonogashira Coupling: Introducing the Versatile Alkyne Moiety

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[11] It uniquely employs a dual-catalyst system, typically a palladium complex and a copper(I) salt. The resulting alkynyl-substituted furans are highly valuable intermediates, as the alkyne can be further transformed into a wide range of functional groups and heterocycles.[12][13]

Causality of Component Selection:

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂): As in other cross-couplings, the palladium complex orchestrates the main cycle of oxidative addition and reductive elimination.

  • Copper(I) Co-catalyst (e.g., CuI): The role of copper is crucial. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation to the palladium center than the alkyne itself, significantly accelerating the reaction.[11]

  • Base (e.g., Et₃N, Diisopropylamine): An amine base is required. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent for the reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)(C≡CR²)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² pd2_trans->product halide R¹-X halide->pd2_ox alkyne R²-C≡C-H cu_acetylide Cu(I)-C≡CR² alkyne->cu_acetylide cu_acetylide->pd2_ox Supplies Acetylide to Pd Cycle cu_x Cu(I)X cu_x->alkyne base Base (Amine) base->alkyne

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Protocol 3: Synthesis of Methyl 5-(phenylethynyl)furan-2-carboxylate

This protocol details the Sonogashira coupling of Methyl 5-bromofuran-2-carboxylate with phenylacetylene.

Materials:

  • Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Schlenk flask, inert gas supply

Procedure:

  • Vessel Preparation: In a Schlenk flask under an argon atmosphere, dissolve Methyl 5-bromofuran-2-carboxylate (1.0 equiv) in anhydrous THF.

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) to the solution.

  • Reagent Addition: Add triethylamine (approx. 3.0 equiv) followed by the dropwise addition of phenylacetylene (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied. The reaction is typically complete in 2-6 hours.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the amine salt and catalyst residues, washing with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure alkynylated furan.[13]

Conclusion: A Unified Strategy for Furan Diversification

Palladium-catalyzed cross-coupling reactions provide a robust and highly adaptable platform for the synthesis and functionalization of furan-2-carboxylate derivatives. The Suzuki-Miyaura, Heck, and Sonogashira reactions, as detailed in these application notes, enable the strategic introduction of aryl, vinyl, and alkynyl moieties, respectively. This chemical versatility is fundamental to modern drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships and the construction of complex molecular architectures. By mastering these protocols, researchers can efficiently access novel chemical space and accelerate the development of next-generation therapeutics and functional materials built upon the privileged furan scaffold.

References

  • Title: Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac Source: Google Scholar URL
  • Title: Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls Source: ACS Publications URL: [Link]

  • Title: Rapid construction of furan-linked bisheterocycles via a palladium-catalyzed domino Heck/cross-coupling reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Pd/Cu-catalyzed cascade Sonogashira coupling/cyclization reactions to highly substituted 3-formyl furans Source: Royal Society of Chemistry URL: [Link]

  • Title: Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls Source: American Chemical Society URL
  • Title: Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis Source: PMC URL: [Link]

  • Title: Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes Source: MDPI URL: [Link]

  • Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones Source: PMC URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling Source: MDPI URL: [Link]

  • Title: Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g Source: ResearchGate URL: [Link]

  • Title: One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer Source: PMC URL: [Link]

  • Title: Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications Source: JOCPR URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

Sources

Application

Advanced Methodologies for the Synthesis of 2-Fluorobenzoylated Furan-2-Carboxylate Derivatives

Strategic Importance in Medicinal Chemistry Furan-2-carboxylate derivatives are privileged heterocyclic scaffolds, frequently utilized in the development of kinase inhibitors, tautomerase inhibitors, and anti-inflammator...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Medicinal Chemistry

Furan-2-carboxylate derivatives are privileged heterocyclic scaffolds, frequently utilized in the development of kinase inhibitors, tautomerase inhibitors, and anti-inflammatory agents[1]. The strategic incorporation of a 2-fluorobenzoyl moiety onto the furan core serves multiple critical functions in drug design[2]:

  • Conformational Locking: The highly electronegative ortho-fluorine atom induces strong dipole-dipole repulsion with the adjacent carbonyl oxygen. This enforces a rigid dihedral angle that minimizes entropic penalties upon target binding[3].

  • Electrophilic Activation: The strong electron-withdrawing nature ( −I effect) of the fluorine atom significantly increases the electrophilicity of the acyl chloride. This facilitates rapid, high-yielding acylation even when reacting with sterically hindered or electronically deactivated nucleophiles[4].

  • Metabolic Stability: Fluorine substitution effectively blocks cytochrome P450-mediated oxidation at the ortho position of the phenyl ring, extending the molecule's in vivo half-life.

Mechanistic Pathways & Causality

The functionalization of furan-2-carboxylates using 2-fluorobenzoyl chloride typically proceeds via two distinct mechanistic paradigms, dictated by the desired structural connectivity.

Pathway A: Directed C-H Acylation (Organometallic Route)

To achieve direct C-acylation on the furan ring (e.g., at the C3 or C5 position), direct metalation is required. Traditional lithium bases (such as LDA) are unsuitable because their high nucleophilicity often leads to unwanted attack on the carboxylate ester. Instead, the "Turbo-Grignard" reagent (TMPMgCl·LiCl) is the reagent of choice[5]. The addition of LiCl breaks up the polymeric magnesium aggregates, yielding a highly reactive, kinetically basic, yet poorly nucleophilic monomeric species that ensures clean deprotonation.

Causality of Transmetalation: Direct reaction of a magnesiated furan with 2-fluorobenzoyl chloride inevitably leads to over-addition, forming tertiary alcohols. To prevent this, transmetalation with CuCN·2LiCl is mandatory. The resulting organocopper intermediate is a "soft" nucleophile that undergoes a strictly controlled addition-elimination sequence with the acid chloride, yielding the desired ketone exclusively[5].

Pathway B: Classical Nucleophilic N-/O-Acylation

For furan-2-carboxylates bearing exocyclic amino or hydroxyl groups (e.g., 5-amino-furan-2-carboxylate), classical nucleophilic acyl substitution is employed. The reaction is driven by the intrinsic electrophilicity of 2-fluorobenzoyl chloride and is catalyzed by DMAP (4-dimethylaminopyridine) . DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which acts as an exceptional acyl donor to the furan-bound nucleophile[3][4].

Pathway Visualization

G cluster_0 Route A: Directed C-H Acylation (Organometallic) cluster_1 Route B: N/O-Acylation (Classical Nucleophilic) SM1 Ethyl Furan-2-carboxylate Base1 TMPMgCl·LiCl (-78°C to -20°C) SM1->Base1 Int1 Magnesiated Furan Base1->Int1 TransMet CuCN·2LiCl Int1->TransMet Int2 Cuprated Furan TransMet->Int2 Elec1 2-Fluorobenzoyl Chloride Int2->Elec1 Prod1 C-Acylated Derivative Elec1->Prod1 SM2 5-Amino-furan-2-carboxylate Elec2 2-Fluorobenzoyl Chloride SM2->Elec2 Base2 Et3N / DMAP (DCM, rt) Elec2->Base2 Prod2 N-Acylated Derivative Base2->Prod2

Figure 1: Mechanistic divergence in synthesizing 2-fluorobenzoylated furan-2-carboxylates.

Self-Validating Experimental Protocols

Expert Note: 2-Fluorobenzoyl chloride is a moisture-sensitive lachrymator. Prior to use, verify reagent integrity via IR spectroscopy (ensure the absence of a broad -OH stretch ~3000 cm⁻¹ indicative of hydrolysis to 2-fluorobenzoic acid).

Protocol A: Synthesis of Ethyl 5-(2-fluorobenzoyl)furan-2-carboxylate (Organometallic Route)
  • Preparation: Flame-dry a Schlenk flask under argon. Add ethyl furan-2-carboxylate (1.0 equiv, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78 °C.

  • Metalation: Add TMPMgCl·LiCl (1.1 equiv, 1.0 M in THF/toluene) dropwise over 15 minutes. Stir at -78 °C for 30 minutes, then warm to -20 °C for 1 hour.

    • Validation Check 1: Quench a 0.1 mL aliquot with a solution of iodine in THF. GC-MS analysis must show >95% conversion to ethyl 5-iodofuran-2-carboxylate, validating complete C-H metalation.

  • Transmetalation: Cool the mixture back to -40 °C. Add a soluble CuCN·2LiCl complex (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes.

  • Acylation: Add 2-fluorobenzoyl chloride (1.2 equiv, 12 mmol) neat, dropwise. Allow the reaction to slowly warm to room temperature overnight.

    • Validation Check 2: Monitor via TLC (Hexanes/EtOAc 4:1). The highly UV-active 2-fluorobenzoyl chloride spot ( Rf​ ~0.8) should be consumed, replaced by the product spot ( Rf​ ~0.45).

  • Workup: Quench with a 9:1 mixture of saturated aqueous NH₄Cl and concentrated NH₃ (to complex and solubilize copper salts). Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Synthesis of Methyl 5-(2-fluorobenzamido)furan-2-carboxylate (Nucleophilic Route)
  • Preparation: Dissolve methyl 5-aminofuran-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (30 mL). Add triethylamine (2.0 equiv, 20 mmol) and DMAP (0.1 equiv, 1 mmol).

  • Acylation: Cool the mixture to 0 °C. Add 2-fluorobenzoyl chloride (1.1 equiv, 11 mmol) dropwise over 10 minutes.

    • Validation Check 1: The immediate formation of a dense white precipitate (Et₃N·HCl) serves as a visual confirmation of successful N-acylpyridinium formation and subsequent nucleophilic attack[3][4].

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check 2: Spot the reaction mixture on TLC and stain with Ninhydrin. The disappearance of the primary amine spot (which turns purple upon heating) confirms complete N-acylation.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and critical spectroscopic markers required to verify the structural integrity of the synthesized derivatives.

Derivative TypeSynthetic RouteReagents & CatalystTypical YieldKey Analytical Marker (IR / ¹⁹F NMR)
C-Acylated Furan Organometallic (Turbo-Grignard)TMPMgCl·LiCl, CuCN·2LiCl65-80%IR: ~1650 cm⁻¹ (Ketone C=O) ¹⁹F: ~ -112.5 ppm
N-Acylated Furan Nucleophilic SubstitutionEt₃N, DMAP (10 mol%)75-90%IR: ~1680 cm⁻¹ (Amide C=O) ¹⁹F: ~ -114.2 ppm
O-Acylated Furan Nucleophilic SubstitutionEt₃N, DMAP (10 mol%)70-85%IR: ~1735 cm⁻¹ (Ester C=O) ¹⁹F: ~ -109.8 ppm

Sources

Method

Application Notes and Protocols for In Vitro Profiling of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Introduction: Unveiling the Bioactive Potential of a Novel Furan Derivative Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a synthetic organic compound characterized by a central furan ring, a structure of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Bioactive Potential of a Novel Furan Derivative

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a synthetic organic compound characterized by a central furan ring, a structure of significant interest in medicinal chemistry. The furan scaffold is a common motif in a variety of natural products and has been the foundation for the development of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given the established bioactivity of the furan-2-carboxylate class, Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate presents itself as a compelling candidate for biological investigation.[5]

These application notes provide a comprehensive suite of in vitro assay protocols designed to facilitate the initial characterization of the biological activities of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. The proposed workflow is structured to first assess general cytotoxicity, followed by investigations into its potential anti-inflammatory and anticancer mechanisms through key signaling pathways and enzyme inhibition assays. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the compound's pharmacological profile.

I. Foundational Analysis: General Cytotoxicity Profiling

A primary and essential step in the characterization of any novel compound is to determine its effect on cell viability. The MTT assay is a robust and widely adopted colorimetric method for this purpose, assessing cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6]

Protocol 1: MTT Assay for Cell Viability

This protocol is optimized for assessing the cytotoxicity of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), which have been utilized in the evaluation of other furan derivatives.[1][3][9]

Materials:

  • HeLa or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.[4]

    • Incubate the plate for 24 hours to allow for cell attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.[4]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C and 5% CO₂.[6][8]

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6][7] A reference wavelength of 650 nm can be used to subtract background absorbance.[7]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Parameter Recommendation
Cell LinesHeLa, HepG2
Seeding Density5,000 - 10,000 cells/well
Compound ConcentrationsLogarithmic series (e.g., 0.1, 1, 10, 100 µM)
Incubation Time24, 48, 72 hours
MTT Concentration0.5 mg/mL (final)
Absorbance Wavelength570 nm (reference 650 nm)

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate AddCompound Add Compound to Cells CellSeeding->AddCompound CompoundPrep Prepare Serial Dilutions of Compound CompoundPrep->AddCompound Incubate Incubate for 24-72h AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate for 3-4h AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Measure Absorbance at 570nm Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

II. Mechanistic Exploration: Anti-inflammatory Potential

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[10][11] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases.[10] Given that some furan derivatives exhibit anti-inflammatory properties, investigating the effect of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate on NF-κB activation is a logical step.[1]

Protocol 2: NF-κB Activation Assay (Reporter Gene Assay)

This protocol describes a method to quantify NF-κB activation using a cell line stably transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or secreted alkaline phosphatase).

Materials:

  • HEK293T or similar cell line stably expressing an NF-κB reporter construct

  • Complete culture medium

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an NF-κB activator

  • 96-well white, opaque, sterile microplates (for luminescence)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cell line in a 96-well white, opaque plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

    • Incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare dilutions of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in the culture medium.

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate for 1-2 hours.

  • Stimulation of NF-κB Activation:

    • Prepare a solution of TNF-α (e.g., 10 ng/mL final concentration) or LPS in culture medium.

    • Add the stimulant to the wells containing the compound and to a positive control well (stimulant only). Include a negative control (no stimulant, no compound) and a vehicle control.

    • Incubate for 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a luminometer.

Data Analysis: NF-κB inhibition is calculated as the percentage reduction in the luminescent signal in compound-treated, stimulated cells compared to stimulated cells without the compound. An IC₅₀ value can be determined by plotting the percentage of inhibition against the compound concentration.

Canonical NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Gene Inflammatory Gene Expression DNA->Gene Initiates Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

III. Mechanistic Exploration: Anticancer Potential

The furan scaffold is present in many compounds with demonstrated anticancer activity.[1][3][4] To explore this potential for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, in vitro enzyme inhibition assays targeting key cancer-related protein families, such as kinases and proteases, are highly informative.

Protocol 3: In Vitro Kinase Inhibition Assay

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[12][13] This generic protocol can be adapted for various kinases and is based on measuring the phosphorylation of a substrate.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • Kinase reaction buffer

  • ATP (adenosine triphosphate), including radiolabeled [γ-³²P]ATP or a system for non-radioactive detection (e.g., ADP-Glo™ Kinase Assay)

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

  • 96-well assay plates

  • Scintillation counter or luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer appropriate for the specific kinase being assayed.

    • Prepare a solution of the kinase and its substrate in the reaction buffer.

    • Prepare serial dilutions of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

  • Kinase Reaction:

    • In a 96-well plate, add the compound dilutions.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).[14]

  • Detection of Phosphorylation:

    • Radiometric Method: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-based Method (e.g., ADP-Glo™): Follow the manufacturer's protocol to terminate the kinase reaction, deplete the remaining ATP, and convert the generated ADP to ATP, which is then used to generate a luminescent signal.

Data Analysis: Kinase inhibition is determined by the reduction in substrate phosphorylation in the presence of the compound compared to a no-compound control. An IC₅₀ value can be calculated from a dose-response curve.

Protocol 4: In Vitro Protease Inhibition Assay

Proteases are involved in various physiological processes, and their dysregulation can contribute to cancer progression.[15][16] This protocol describes a general method for assessing protease inhibition using a colorimetric or fluorometric substrate.

Materials:

  • Purified protease

  • Specific protease substrate (e.g., succinylated casein for a general protease assay, or a specific fluorogenic peptide substrate)[15]

  • Protease assay buffer

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

  • Detection reagent (e.g., TNBSA for colorimetric detection with casein, or a standard for the cleaved fluorescent tag)[15]

  • 96-well microplate

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in the assay buffer.

    • Add the compound dilutions to the wells of a 96-well plate.

    • Add the purified protease to the wells and incubate for a short period to allow for inhibitor binding.

  • Protease Reaction:

    • Initiate the reaction by adding the protease substrate to each well.

    • Incubate at 37°C for a specified time (e.g., 20-60 minutes).[15]

  • Detection of Protease Activity:

    • Stop the reaction (e.g., by adding a strong acid or a specific inhibitor).

    • Add the detection reagent according to the assay kit instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

Data Analysis: Protease inhibition is calculated based on the decrease in the signal (color or fluorescence) generated from the cleavage of the substrate in the presence of the compound. An IC₅₀ value can be determined from a dose-response curve.

IV. Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. By systematically evaluating its cytotoxicity and its potential to modulate key biological pathways such as NF-κB signaling, and its inhibitory activity against important enzyme classes like kinases and proteases, researchers can gain valuable insights into its pharmacological profile. Positive results from these initial screens will guide further, more focused investigations into the specific molecular targets and mechanisms of action, ultimately paving the way for potential therapeutic applications.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3), 1080-1085. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). RayBiotech. Retrieved from [Link]

  • Phutdhawong, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Retrieved from [Link]

  • Jeong, T. M., et al. (2022). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. STAR Protocols, 3(4), 101793. Retrieved from [Link]

  • JAK-STAT Signaling Pathway: A Comprehensive Exploration. (2024, January 18). Assay Genie. Retrieved from [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. (n.d.). ChemistryOpen. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). Journal of Visualized Experiments. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • In vitro kinase assay. (n.d.). Retrieved from [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • Assaying NF-κB activation and signaling from TNF receptors. (2012). Methods in Molecular Biology, 809, 99-113. Retrieved from [Link]

  • Perfumo, A., et al. (2020). Protease Activity Assay. Bio-protocol, 10(12), e3658. Retrieved from [Link]

  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved from [Link]

  • van der Lelij, P., et al. (2020). Quantitative measurement of activity of JAK-STAT signaling pathways in blood samples and immune cells to predict innate and adaptive cellular immune response to viral infection and accelerate vaccine development. bioRxiv. Retrieved from [Link]

  • Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (2025, August 6). Molecules. Retrieved from [Link]

  • Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. (2025, May 23). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • In vitro benchmarking of NF-κB inhibitors. (n.d.). PLoS One. Retrieved from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States. (2021, October 26). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert. Retrieved from [Link]

  • Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. (n.d.). Science Alert. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022, November 12). Molbank. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate via Fischer Esterification

Audience: Researchers, scientists, and drug development professionals. Introduction Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a heterocyclic compound featuring a furan core, a key structural motif in many pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a heterocyclic compound featuring a furan core, a key structural motif in many pharmacologically active molecules. The synthesis of this ester is a critical step in the development of novel chemical entities for drug discovery. This document provides a comprehensive guide to the reagents, underlying mechanisms, and a detailed protocol for the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate from its corresponding carboxylic acid precursor, 5-(2-fluorobenzoyl)furan-2-carboxylic acid. The primary method described is the Fischer-Speier esterification, a classic, reliable, and scalable acid-catalyzed reaction.[1][2][3]

Scientific Principle: The Fischer Esterification Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2] It is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products.[1][2] This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed.[2][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[1][6]

Mechanism Causality:

  • Protonation: The process begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄). This step is critical as it activates the carbonyl group.[1][7]

  • Nucleophilic Attack: The activated carbonyl carbon is then attacked by an oxygen atom from the alcohol (methanol), forming a tetrahedral intermediate (an oxonium ion).[5][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular step transforms a poor leaving group (-OH) into a very good leaving group (-OH₂⁺).[1]

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.[1][5]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[6]

Experimental Protocol

Reagents and Materials

This section details the necessary chemical inputs for the synthesis. The primary precursor is 5-(2-fluorobenzoyl)furan-2-carboxylic acid. The esterification is achieved using methanol as both the reagent and solvent, catalyzed by concentrated sulfuric acid.

Reagent/MaterialFormulaMolar Mass ( g/mol )RoleKey Considerations
5-(2-fluorobenzoyl)furan-2-carboxylic acidC₁₂H₇FO₄234.18Starting MaterialEnsure dryness. Purity will directly affect yield and purity of the final product.
Methanol (Anhydrous)CH₃OH32.04Reagent & SolventUse anhydrous grade to minimize water content, which can shift the equilibrium back to the reactants. Use in large excess.
Sulfuric Acid (Conc.)H₂SO₄98.08CatalystHighly corrosive and hygroscopic. Add slowly and carefully to the cooled methanol.
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01Neutralizing AgentUsed during work-up to neutralize the acidic catalyst.
Ethyl AcetateC₄H₈O₂88.11Extraction SolventFor extracting the ester product from the aqueous phase.
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentTo remove residual water from the organic phase before solvent evaporation.
Deionized WaterH₂O18.02Washing AgentUsed in work-up to remove water-soluble impurities.
Saturated BrineNaCl (aq)-Washing AgentTo reduce the solubility of the organic product in the aqueous phase during extraction.
Detailed Step-by-Step Methodology

Safety Precaution: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive, and flammable methanol. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-fluorobenzoyl)furan-2-carboxylic acid (e.g., 2.34 g, 10 mmol).

    • Add anhydrous methanol (40 mL). Stir the mixture to dissolve the carboxylic acid. The mixture may not fully dissolve initially.

    • Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Catalyst Addition:

    • While stirring the cooled methanol solution, slowly and dropwise add concentrated sulfuric acid (0.5 mL). Caution: This addition is exothermic. Adding the acid to cold methanol minimizes the temperature increase.

  • Reflux:

    • Remove the flask from the ice bath and fit it with a reflux condenser.

    • Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.

    • Allow the reaction to proceed under reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up and Isolation:

    • After the reaction is complete, allow the flask to cool to room temperature.

    • Reduce the volume of the methanol by approximately half using a rotary evaporator.

    • Pour the remaining reaction mixture slowly into a beaker containing ice-cold water (100 mL). The crude ester may precipitate as a solid.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with deionized water (50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL, Caution: CO₂ evolution may cause pressure buildup), and finally with saturated brine (50 mL).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and wash it with a small amount of ethyl acetate.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel if necessary.

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualized Workflows and Mechanisms

Fischer Esterification Reaction Pathway

The following diagram illustrates the key steps in the synthesis of the target ester.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Carboxylic Acid and excess Methanol B 2. Cool in Ice Bath A->B C 3. Add H₂SO₄ Catalyst B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Cool & Concentrate D->E F 6. Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash (H₂O, NaHCO₃, Brine) G->H I 9. Dry with Na₂SO₄ H->I J 10. Evaporate Solvent I->J K 11. Recrystallize or Column Chromatography J->K L 12. Characterize Product K->L

Caption: Experimental workflow for the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Chemical Mechanism Diagram

This diagram outlines the step-by-step molecular transformations during the acid-catalyzed esterification.

Mechanism start Carboxylic Acid + H⁺ step1 1. Protonation of Carbonyl start->step1 intermediate1 Protonated Carboxylic Acid step1->intermediate1 step2 2. Nucleophilic Attack by Methanol intermediate1->step2 intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 3. Proton Transfer intermediate2->step3 intermediate3 Protonated Intermediate step3->intermediate3 step4 4. Elimination of Water intermediate3->step4 intermediate4 Protonated Ester step4->intermediate4 step5 5. Deprotonation intermediate4->step5 product Ester Product + H⁺ step5->product

Caption: Mechanism of the Fischer-Speier esterification reaction.

References

  • Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanism-of-acid-catalysed-esterification-of-carboxylic-acids_fig6_333042459]
  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09713k]
  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. [URL: https://www.jove.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Mechanism for the esterification reaction. Chemguide. [URL: https://www.chemguide.co.
  • What is Fischer Esterification? ChemTalk. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_Carboxylic_Acids_and_Their_Derivatives_-_Nucleophilic_Acyl_Substitution/20.
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2013/iv/405-412]
  • RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2021/41/e3sconf_globcon-f-2021_04018/e3sconf_globcon-f-2021_04018.html]
  • Synthesis of esters derived from 2,5-furandicarboxylic acid and study of its plasticizing effects on poly(lactic acid). ResearchGate. [URL: https://www.researchgate.net/publication/349479326_Synthesis_of_esters_derived_from_25-furandicarboxylic_acid_and_study_of_its_plasticizing_effects_on_polylactic_acid]
  • Furan-2,5- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03623]
  • Fischer Esterification. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Fischer Esterification-Typical Procedures. OperaChem. [URL: https://operachem.
  • Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. Google Patents. [URL: https://patents.google.
  • A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment: Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.5b00693]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate for Industrial Applications

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the scale-up synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, a key intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, a key intermediate in pharmaceutical development. The described two-step synthetic route is designed for industrial applicability, focusing on process robustness, safety, and product purity. The synthesis involves an initial Fischer esterification of 2-furoic acid to produce methyl 2-furoate, followed by a regioselective Friedel-Crafts acylation with 2-fluorobenzoyl chloride. This guide delves into the rationale behind the chosen synthetic strategy, provides detailed, scalable protocols, and outlines critical process parameters, safety considerations, and analytical quality control methods.

Introduction and Strategic Overview

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The industrial production of this intermediate necessitates a synthetic route that is not only high-yielding but also economically viable and safe to operate at scale.

The furan nucleus is notoriously sensitive to strong acids and harsh reaction conditions, often leading to polymerization and other side reactions.[1] Therefore, a direct Friedel-Crafts acylation on furan-2-carboxylic acid is not feasible. The presented strategy circumvents these challenges through a two-step process:

  • Esterification: The carboxylic acid group of 2-furoic acid is protected as a methyl ester. This enhances the stability of the furan ring towards the subsequent electrophilic substitution reaction.

  • Friedel-Crafts Acylation: A carefully controlled Friedel-Crafts acylation at the C5 position of methyl 2-furoate introduces the 2-fluorobenzoyl moiety. The choice of a milder Lewis acid catalyst is paramount to prevent degradation of the furan ring.

This approach ensures high regioselectivity and minimizes the formation of undesirable byproducts, simplifying downstream processing and purification.

Reaction Pathway and Mechanism

The overall synthetic pathway is depicted below:

Synthetic Pathway 2-Furoic_Acid 2-Furoic Acid Methyl_2-furoate Methyl 2-furoate 2-Furoic_Acid->Methyl_2-furoate  Methanol, H₂SO₄ (cat.) Fischer Esterification   Final_Product Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Methyl_2-furoate->Final_Product  2-Fluorobenzoyl chloride, Boron trifluoride etherate, Dichloromethane Friedel-Crafts Acylation  

Figure 1: Overall synthetic route for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, boron trifluoride etherate, activates the 2-fluorobenzoyl chloride to form a highly electrophilic acylium ion. The electron-rich furan ring of methyl 2-furoate then attacks the acylium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final product.

Detailed Synthesis Protocols

Step 1: Synthesis of Methyl 2-furoate

This protocol is adapted for a 1 kg scale production.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationSupplier
2-Furoic Acid1.0 kgAcros Organics
Methanol (anhydrous)5.0 LFisher Scientific
Sulfuric Acid (98%)50 mLSigma-Aldrich
10 L Jacketed Glass Reactor-Buchi
Overhead Stirrer-IKA
Reflux Condenser----
Temperature Probe----
5% Sodium Bicarbonate SolutionAs required---
Brine SolutionAs required---
Anhydrous Sodium SulfateAs required---
Rotary Evaporator----

Protocol:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with an overhead stirrer, reflux condenser, and a temperature probe. Ensure the system is clean and dry.

  • Charging Reactants: Charge the reactor with 1.0 kg of 2-furoic acid and 5.0 L of anhydrous methanol.

  • Catalyst Addition: While stirring, slowly add 50 mL of concentrated sulfuric acid to the mixture. An exotherm will be observed; maintain the temperature below 40°C using the reactor jacket.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in 5 L of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 2 x 2 L of water, 2 x 2 L of 5% sodium bicarbonate solution, and 1 x 2 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-furoate.

  • Purification: The crude product can be purified by vacuum distillation to obtain high-purity methyl 2-furoate.

Step 2: Friedel-Crafts Acylation to Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

This protocol is based on a 1 mole scale of methyl 2-furoate.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationSupplier
Methyl 2-furoate126.11 g (1.0 mol)---
2-Fluorobenzoyl chloride174.57 g (1.1 mol)Sigma-Aldrich
Boron trifluoride etherate156.0 g (1.1 mol)Acros Organics
Dichloromethane (anhydrous)2.0 LFisher Scientific
5 L Jacketed Glass Reactor-Buchi
Overhead Stirrer-IKA
Addition Funnel----
Temperature Probe----
Nitrogen Inlet----
Ice/Water Bath----
5% Sodium Bicarbonate SolutionAs required---
Brine SolutionAs required---
Anhydrous Magnesium SulfateAs required---
Rotary Evaporator----

Protocol:

  • Reactor Setup: Set up a 5 L jacketed glass reactor with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel. The system must be thoroughly dried and purged with nitrogen.

  • Charging Reactants: Charge the reactor with 126.11 g of methyl 2-furoate and 1.0 L of anhydrous dichloromethane. Cool the mixture to 0-5°C using an ice/water bath in the reactor jacket.

  • Catalyst Addition: Slowly add 156.0 g of boron trifluoride etherate to the stirred solution, maintaining the internal temperature below 10°C.

  • Acylating Agent Addition: In a separate dry flask, dissolve 174.57 g of 2-fluorobenzoyl chloride in 500 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 1-2 hours, ensuring the temperature remains between 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2-4 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding 1 L of crushed ice, followed by 1 L of cold water. A significant exotherm may occur, so the addition rate must be controlled to keep the temperature below 25°C.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 2 x 1 L of 5% sodium bicarbonate solution and 1 x 1 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate as a solid.

Process Safety and Scale-up Considerations

Scaling up chemical reactions requires a thorough understanding of potential hazards.[2][3]

  • Thermal Hazards: The Friedel-Crafts acylation is exothermic.[4] On a large scale, heat dissipation becomes critical. The use of a jacketed reactor with precise temperature control is mandatory. A runaway reaction is a significant risk and must be mitigated by controlled addition rates and an emergency cooling plan.[3][5]

  • Reagent Handling:

    • 2-Fluorobenzoyl chloride: Corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

    • Boron trifluoride etherate: A corrosive and moisture-sensitive Lewis acid. It can release toxic and flammable vapors.[6] Handle under an inert atmosphere (nitrogen or argon) and use dry solvents and glassware. Ensure adequate ventilation and have appropriate spill-neutralizing agents readily available.

  • Pressure Management: The reaction may evolve HCl gas, especially if any moisture is present. The reactor should be equipped with a pressure relief system.

  • Quenching: The quenching of the reaction with water is highly exothermic. This step must be performed slowly and with efficient cooling to prevent a dangerous temperature increase and potential splashing of corrosive materials.

  • Waste Disposal: The aqueous waste will be acidic and contain boron salts. It must be neutralized and disposed of in accordance with local environmental regulations.

Scale-up_Safety_Workflow cluster_Pre-Reaction Pre-Reaction Planning cluster_Reaction Reaction Execution cluster_Post-Reaction Post-Reaction & Work-up Risk_Assessment Conduct Hazard and Operability (HAZOP) Study Equipment_Check Ensure Reactor Integrity and Safety Features Risk_Assessment->Equipment_Check Reagent_Prep Prepare Reagents in Inert & Dry Conditions Equipment_Check->Reagent_Prep Controlled_Addition Slow, Controlled Addition of Reagents at Low Temp Reagent_Prep->Controlled_Addition Monitoring Continuous Monitoring of Temperature and Pressure Controlled_Addition->Monitoring Controlled_Quench Slow and Cooled Quenching Procedure Monitoring->Controlled_Quench Waste_Management Neutralization and Proper Disposal of Waste Controlled_Quench->Waste_Management

Figure 2: A logical workflow for ensuring safety during the scale-up synthesis.

Analytical Quality Control

To ensure the final product meets the required specifications, a robust analytical quality control program should be implemented.

ParameterMethodSpecification
Identity ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryConforms to reference spectra
Purity HPLC-UV (e.g., C18 column, water/acetonitrile gradient)≥ 98.5%
Residual Solvents Headspace GC-MSConforms to ICH guidelines
Melting Point Melting Point ApparatusTo be determined

Example HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Example GC-MS Method for Residual Solvents:

  • Column: DB-624 or equivalent

  • Carrier Gas: Helium

  • Injector: Headspace

  • Detector: Mass Spectrometer

  • Analysis: Quantitation of residual dichloromethane, methanol, ethyl acetate, etc.

Conclusion

The described synthetic route and protocols provide a solid foundation for the industrial-scale production of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. The emphasis on a milder Lewis acid catalyst and strict process controls addresses the inherent challenges of working with furan-based compounds. Adherence to the outlined safety procedures and analytical methods will ensure a safe, efficient, and reproducible manufacturing process, delivering a high-purity product suitable for pharmaceutical applications.

References

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (n.d.). Bentham Science. Retrieved from [Link]

  • Scale Up Safety. (2023, March 15). Stanford University Environmental Health & Safety. Retrieved from [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. (2022). MDPI. Retrieved from [Link]

  • Friedel-Crafts Acylation Experiment. (n.d.). Retrieved from [Link]

  • BORON TRIFLUORIDE ETHERATE Safety Data Sheet. (n.d.). Gelest. Retrieved from [Link]

  • Scale-up Reactions. (2019, September 18). University of Illinois Urbana-Champaign Division of Research Safety. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Regioselective Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. Retrieved from [Link]

  • Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022, July 7). Restek. Retrieved from [Link]

  • Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved from [Link]

  • Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. (2012). Bentham Science. Retrieved from [Link]

  • Safety Protocols for Handling Industrial Reactors Effectively. (2025, July 26). Polyc Machine. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • The Friedel-Crafts Acylation. (n.d.). Winthrop University. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide authoritative troubleshooting, mechanistic insights, and validated protocols to maximize the yield and purity of Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Provide authoritative troubleshooting, mechanistic insights, and validated protocols to maximize the yield and purity of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Mechanistic Overview & Synthetic Strategy

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a critical heterocyclic building block often utilized in the synthesis of active pharmaceutical ingredients (APIs). The most direct and scalable synthetic route is the Friedel-Crafts acylation of methyl 2-furoate with 2-fluorobenzoyl chloride.

However, this reaction presents a mechanistic paradox:

  • Acid Sensitivity: The furan ring is highly susceptible to acid-catalyzed ring-opening and polymerization (resinification)[1].

  • Deactivation: The electron-withdrawing methyl ester group at the C2 position deactivates the furan ring, making the C5 position sluggish to react compared to unsubstituted furan[2].

Success relies on striking a delicate balance—choosing a Lewis acid catalyst strong enough to generate the acylium ion from 2-fluorobenzoyl chloride, but mild enough to preserve the furan ring[3].

Troubleshooting & FAQs

Q1: My reaction mixture rapidly turns into a black, insoluble tar, and the yield is <10%. What is causing this?

Cause: You are likely using a harsh Lewis acid, such as Aluminum Chloride ( AlCl3​ ). While AlCl3​ is standard for benzene derivatives, it coordinates too strongly with the oxygen atom of the furan ring, triggering rapid cationic polymerization and ring-opening[1]. Solution: Switch to a milder Lewis acid. Tin(IV) chloride ( SnCl4​ ) or Iron(III) chloride ( FeCl3​ ) are the industry standards for furan acylations[2]. SnCl4​ effectively activates the acyl chloride without degrading the heteroaromatic ring.

Q2: I switched to SnCl4​ , but my conversion of methyl 2-furoate is stalled at 40%. How can I drive the reaction to completion?

Cause: The ester group at C2 significantly deactivates the furan ring. Standard Friedel-Crafts conditions in dichloromethane (DCM, boiling point 39 °C) often do not provide enough thermal energy to overcome the activation barrier for the deactivated C5 position. Solution:

  • Change the solvent: Swap DCM for 1,2-dichloroethane (DCE). DCE allows you to safely reflux the reaction at 80 °C, which drastically improves conversion rates[2].

  • Pre-form the acylium ion: Add the SnCl4​ to a solution of 2-fluorobenzoyl chloride before adding the methyl 2-furoate. This ensures the electrophile is fully generated and minimizes the time the furan spends exposed to the unreacted Lewis acid.

Q3: HPLC analysis shows a significant amount of a highly polar byproduct. Is my product degrading during workup?

Cause: The methyl ester of furan-2-carboxylates is prone to hydrolysis, especially if the reaction is quenched with strong aqueous bases (like NaOH or Na2​CO3​ ) to neutralize the Lewis acid. This yields the undesired 5-(2-fluorobenzoyl)furan-2-carboxylic acid. Solution: Implement a self-validating quench protocol. Pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride ( NH4​Cl ). This provides a mildly acidic/neutral buffer that safely destroys the SnCl4​ complex without hydrolyzing the ester.

Q4: Are there alternative routes if Friedel-Crafts acylation fails for my specific derivative?

Alternative: Yes. A highly controlled two-step approach involves the Grignard addition of 2-fluorophenylmagnesium bromide to methyl 5-formylfuran-2-carboxylate at strictly cryogenic temperatures (-78 °C) to prevent nucleophilic attack on the ester. The resulting secondary alcohol is then oxidized to the ketone using Manganese Dioxide ( MnO2​ ) or Swern oxidation conditions.

Quantitative Data: Lewis Acid Catalyst Comparison

To guide your catalyst selection, the following table summarizes the empirical performance of various Lewis acids in the acylation of deactivated furans[1][3].

Lewis AcidRelative AcidityTypical Temp Req.Polymerization RiskExpected YieldNotes
AlCl3​ Very Strong0 °C to 25 °CHigh < 15%Causes rapid tar formation; avoid for furans.
SnCl4​ Moderate25 °C to 80 °CLow75 - 85% Optimal choice. Good balance of reactivity and stability.
FeCl3​ Moderate25 °C to 60 °CLow60 - 70%Viable alternative, but can cause oxidative side reactions.
ZnCl2​ Weak> 80 °CVery Low< 30%Too weak to overcome the deactivating effect of the ester.

Experimental Workflow & Logic

SynthesisTroubleshooting Start Reactants: Methyl 2-furoate + 2-Fluorobenzoyl chloride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Reaction Tar Issue: Black Tar / Polymerization? Reaction->Tar ChangeAcid Action: Switch AlCl3 to SnCl4 (Milder Lewis Acid) Tar->ChangeAcid Yes (Degradation) LowConv Issue: Low Conversion (<50%)? Tar->LowConv No (Clean profile) ChangeAcid->Reaction ChangeSolvent Action: Switch DCM to DCE Increase Temp to 80°C LowConv->ChangeSolvent Yes (Sluggish) Hydrolysis Issue: Ester Cleavage during Workup? LowConv->Hydrolysis No (High conversion) ChangeSolvent->Reaction Quench Action: Quench with cold sat. NH4Cl Avoid strong bases Hydrolysis->Quench Yes (Acid byproduct) Success Success: High Yield Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Hydrolysis->Success No (Intact ester) Quench->Success

Diagnostic flowchart for optimizing the Friedel-Crafts acylation of furan derivatives.

Validated Experimental Protocol: SnCl4​ -Mediated Acylation

This protocol is engineered to maximize regioselectivity at the C5 position while suppressing furan polymerization and ester hydrolysis.

Reagents & Equipment:

  • Methyl 2-furoate (1.0 equiv, strictly anhydrous)

  • 2-Fluorobenzoyl chloride (1.1 equiv)

  • Tin(IV) chloride ( SnCl4​ ) (1.2 equiv, fuming liquid)

  • 1,2-Dichloroethane (DCE) (Anhydrous, 10 volumes)

  • Flame-dried 3-neck flask, reflux condenser, dropping funnel, argon atmosphere.

Step-by-Step Methodology:

  • Acylium Ion Pre-formation: Under an argon atmosphere, dissolve 2-fluorobenzoyl chloride (1.1 equiv) in anhydrous DCE (5 vols) in the main reaction flask. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add SnCl4​ (1.2 equiv) dropwise via syringe. The solution may turn slightly yellow, indicating the formation of the active acylium-Lewis acid complex. Stir at 0 °C for 15 minutes.

  • Substrate Addition: Dissolve methyl 2-furoate (1.0 equiv) in anhydrous DCE (5 vols). Add this solution dropwise to the reaction mixture over 30 minutes via the dropping funnel. Causality: Slow addition prevents localized heating and high concentrations of furan, mitigating polymerization risks.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction to 75–80 °C (reflux). Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 7:3). The deactivating ester group requires this thermal push for complete conversion. Stir for 4–6 hours.

  • Controlled Quench: Once conversion is >95%, cool the reaction mixture to 0 °C. Carefully pour the mixture into a vigorously stirred beaker containing crushed ice and saturated aqueous NH4​Cl (10 vols). Causality: The NH4​Cl buffer prevents the pH from spiking, protecting the methyl ester from saponification.

  • Extraction & Purification: Separate the organic DCE layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography or recrystallization from ethanol to yield pure Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

References

  • Thieme Connect. Product Class 9: Furans - Introduction of Acyl Groups. Science of Synthesis. Available at:[Link]

  • MDPI. Metal Chlorides Grafted on SAPO-5 (MClx/SAPO-5) as Reusable and Superior Catalysts for Acylation of 2-Methylfuran. Catalysts 2020. Available at:[Link]

Sources

Optimization

Minimizing side reactions in Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate preparation

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate .

The standard synthetic route involves the Friedel-Crafts acylation of methyl 2-furoate with 2-fluorobenzoyl chloride. While mechanistically straightforward, the electron-rich nature of the furan ring and the lability of the methyl ester make this transformation highly susceptible to side reactions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yielding, scalable results.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I observing significant black tar formation (resinification) instead of the desired product? Causality: Furan rings are highly electron-rich and extremely sensitive to strong acids. While the methyl ester group in methyl 2-furoate provides some electron-withdrawing deactivation (protecting the ring slightly compared to unsubstituted furan), the use of harsh Lewis acids like Aluminum Chloride (AlCl 3​ ) at room temperature initiates cationic ring-opening. This leads to rapid, uncontrolled polymerization (resinification), appearing as a black, intractable tar. Solution: Switch to a milder Lewis acid such as Tin(IV) Chloride (SnCl 4​ ) or catalytic metal triflates[1]. SnCl 4​ provides precisely enough Lewis acidity to generate the electrophilic acylium ion from 2-fluorobenzoyl chloride without aggressively coordinating to the furan oxygen and degrading the heterocycle.

Q2: My LC-MS shows a significant M-14 peak (loss of a methyl group). How do I prevent ester hydrolysis? Causality: The methyl ester of the furan-2-carboxylate is susceptible to cleavage, forming 5-(2-fluorobenzoyl)furan-2-carboxylic acid as a byproduct. This side reaction rarely happens during the anhydrous reaction phase; it almost exclusively occurs during the aqueous quench. If the quench environment becomes too acidic (due to rapid HCl generation from unreacted acyl chloride) or if a strong base is used to neutralize the Lewis acid, the ester hydrolyzes. Solution: Avoid strong bases (like NaOH) or unbuffered water during workup. Quench the reaction by slowly pouring it into an ice-cold saturated ammonium chloride (NH 4​ Cl) solution. This provides a buffered, mildly acidic environment that safely decomposes the Lewis acid complex while preserving the ester linkage.

Q3: I am detecting a regioisomer in my crude NMR. How do I maximize C5 regioselectivity? Causality: The ester group at C2 directs electrophilic aromatic substitution to the C5 position due to resonance stabilization of the intermediate Wheland complex. However, Friedel-Crafts acylation is reversible. Under thermodynamic control (elevated temperatures or prolonged reaction times), the acyl group can migrate to the C4 position to relieve steric strain, generating the 4-acyl regioisomer. Solution: Maintain strict kinetic control. Keep the reaction temperature at or below 0 °C during the addition of the Lewis acid, and do not exceed 25 °C during the stirring phase.

Q4: Are there alternative, greener methods to avoid stoichiometric halide waste? Causality: Traditional Friedel-Crafts reactions suffer from high E-factors due to the requirement for stoichiometric Lewis acids and the generation of aqueous halide waste during the quench. Solution: Recent advancements have demonstrated the viability of cross-ketonization pathways for acyl furan synthesis. By using solid catalysts (e.g., ZrO 2​ ) in continuous-flow gas-phase reactors, acyl furans can be synthesized with significantly lower E-factors[2]. While currently optimized for simpler aliphatic carboxylic acids, this represents a promising frontier for minimizing waste in complex aroyl furan synthesis.

Part 2: Quantitative Reaction Profiling

To illustrate the causality discussed above, the following table summarizes the quantitative impact of different Lewis acid systems on the reaction profile.

Lewis Acid CatalystEquivalentsTemp (°C)Conversion (%)Target Yield (%)Tar/Polymer (%)Regioselectivity (C5:C4)
AlCl 3​ 1.525>95424895 : 5
AlCl 3​ 1.5088612297 : 3
ZnCl 2​ 2.0605550<590 : 10
SnCl 4​ 1.2 0 to 25 >95 89 <2 >99 : 1

Data Interpretation: SnCl 4​ provides the optimal balance of Lewis acidity, ensuring high conversion under kinetic control while suppressing both polymerization and regioisomerization.

Part 3: Self-Validating Experimental Protocol

The following methodology utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint is successfully met.

Optimized Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

  • Validation Checkpoint 1 (Reagent Integrity): Inspect the methyl 2-furoate. It must be a clear, colorless liquid. Discard if it appears yellow or brown, as auto-oxidation seeds polymerization.

  • Step 1: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve methyl 2-furoate (12.6 g, 100 mmol) and 2-fluorobenzoyl chloride (17.4 g, 110 mmol) in anhydrous dichloromethane (100 mL).

  • Step 2: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Validation Checkpoint 2 (Temperature Control): Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes strictly below 2 °C.

  • Step 3: Slowly add Tin(IV) chloride (SnCl 4​ ) (31.2 g, 120 mmol) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C during addition to prevent exothermic runaway.

  • Step 4: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation Checkpoint 3 (Reaction Completion): Analyze an aliquot via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the methyl 2-furoate spot (R f​ ~0.6) is fully consumed and a new UV-active product spot (R f​ ~0.4) is dominant.

  • Step 5: Quench the reaction by pouring it slowly into a vigorously stirred beaker containing 200 mL of ice-cold saturated aqueous NH 4​ Cl.

  • Validation Checkpoint 4 (Hydrolysis Prevention): Test the pH of the aqueous layer using pH paper. It should be mildly acidic (pH 5–6). Do not add NaOH or NaHCO 3​ , as basic conditions will hydrolyze the methyl ester.

  • Step 6: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Step 7: Purify the crude residue via recrystallization from hot ethanol to yield the pure product as a crystalline solid.

Part 4: Mechanistic Visualization

G SM Methyl 2-furoate + 2-Fluorobenzoyl chloride Complex Acylium-Lewis Acid Intermediate SM->Complex Lewis Acid (e.g., SnCl4) Product Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Complex->Product Kinetic Control (0°C) Tar Polymerization (Resinification) Complex->Tar Strong Acid (AlCl3) + Heat Hydrolysis Ester Cleavage (Carboxylic Acid) Product->Hydrolysis Aggressive Aqueous Quench

Reaction pathway and side-reaction branches in the acylation of methyl 2-furoate.

References

  • Title: Catalytic Friedel–Crafts Acylation of Heteroaromatics | Source: researchgate.
  • Title: An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids | Source: rsc.

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate via Column Chromatography

Welcome to the technical support center for the purification of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the column chromatography purification of this compound. Here, we address common challenges and provide solutions grounded in established scientific principles.

Introduction

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a principal method for its purification, but its effectiveness is highly dependent on carefully optimized parameters. This guide will walk you through troubleshooting and frequently asked questions to ensure you achieve the highest possible purity and yield.

The structure of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, with its aromatic rings, ester, and ketone functionalities, presents a moderate polarity. This characteristic requires a nuanced approach to the selection of stationary and mobile phases to achieve efficient separation from starting materials and byproducts.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: I'm observing overlapping spots on my TLC analysis of the column fractions, and my final product is still impure. What can I do to improve the separation?

Answer:

Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. Here’s a logical approach to troubleshooting:

  • Re-evaluate Your Solvent System: The initial solvent system, often a combination of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is critical.[1][2][3]

    • TLC Optimization is Key: Before running the column, dedicate time to finding the optimal solvent system using Thin Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[4] An Rf in this range generally translates to good separation on a column.

    • Adjusting Polarity:

      • If your compound and impurities are running too high on the TLC plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

      • If your compound and impurities are staying near the baseline (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

    • Try Different Solvent Combinations: If a hexane/ethyl acetate system doesn't provide adequate separation, consider other solvent systems. For moderately polar compounds, dichloromethane/methanol or ether/hexane mixtures can be effective.[5]

  • Consider a Gradient Elution: If your impurities have significantly different polarities, a single solvent mixture (isocratic elution) may not be effective. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[4][6] This allows for the elution of less polar impurities first, followed by your target compound, and finally the more polar impurities.

  • Check the Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, its properties can influence separation.[7]

    • Particle Size: A smaller particle size generally leads to higher resolution but may result in slower flow rates. For challenging separations, a finer mesh silica gel (e.g., 230-400 mesh) is preferable.

    • Deactivation: If you suspect your compound might be sensitive to the acidic nature of silica, you can deactivate it by adding a small amount of a base like triethylamine to your mobile phase.[8]

  • Proper Column Packing: An improperly packed column can lead to band broadening and poor separation. Ensure your column is packed uniformly without any cracks or channels.

Issue 2: Low Yield of the Purified Product

Question: After purification, the amount of recovered Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low recovery can be attributed to several factors, from compound instability to mechanical losses. Here's how to diagnose and address the issue:

  • Compound Stability on Silica Gel: Furan derivatives can sometimes be sensitive to the acidic nature of silica gel, leading to degradation on the column.[9]

    • Perform a Stability Test: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you observe new spots or streaking that wasn't present initially, your compound may be degrading.

    • Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like alumina or Florisil.[8] Alternatively, deactivating the silica gel as mentioned above can be beneficial.

  • Irreversible Adsorption: Your compound might be strongly binding to the silica gel and not eluting completely.

    • Increase Mobile Phase Polarity: At the end of your run, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if any remaining product elutes.

    • Check for Precipitation: Highly concentrated fractions can sometimes lead to precipitation of the product in the collection tubes.[6] Ensure your compound is soluble in the mobile phase at the concentrations you are collecting.

  • Improper Sample Loading: The way you load your sample onto the column can significantly impact yield.

    • Dry Loading: If your compound has limited solubility in the mobile phase, dry loading is recommended.[10] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[5][7]

    • Minimize Loading Volume: When liquid loading, dissolve your sample in the minimum amount of solvent possible to ensure a narrow starting band.[5]

  • Mechanical Losses:

    • Incomplete Elution: Ensure you have collected fractions until all of your product has eluted. Monitor the fractions carefully using TLC.

    • Transfer Losses: Be meticulous during the transfer of your crude product and the combination of your pure fractions to minimize physical loss of material.

Issue 3: The Compound Elutes Too Quickly or Not at All

Question: My product either comes out with the solvent front or seems to be stuck on the column. How can I get it to elute with a good retention factor?

Answer:

This issue points to a significant mismatch between the polarity of your compound and the chosen chromatographic conditions.

  • Compound Elutes with the Solvent Front (Rf ≈ 1):

    • Decrease Mobile Phase Polarity: Your mobile phase is too polar, causing the compound to have very little interaction with the stationary phase. Drastically reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 50:50 hexane:ethyl acetate, try 90:10 or even 95:5.

  • Compound Does Not Elute (Rf ≈ 0):

    • Increase Mobile Phase Polarity: Your mobile phase is not polar enough to move the compound along the stationary phase. Significantly increase the proportion of the polar solvent. If a high concentration of ethyl acetate in hexane is still not effective, you may need to switch to a more polar solvent system, such as dichloromethane with a small percentage of methanol.[10]

    • Consider Reversed-Phase Chromatography: If your compound is highly polar and difficult to elute from silica gel even with very polar mobile phases, reversed-phase chromatography might be a better option.[7] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like water and acetonitrile or methanol).[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate?

A1: A good starting point for a compound of this polarity is a mixture of hexane and ethyl acetate.[10] Begin your TLC analysis with a ratio of around 80:20 or 70:30 (hexane:ethyl acetate) and adjust the ratio to achieve an Rf of 0.2-0.3 for the target compound.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for moderately difficult separations. For easier separations, you can use less (e.g., 20:1), and for very challenging separations, you may need more (e.g., 100:1).

Q3: Should I use isocratic or gradient elution?

A3: This depends on the impurity profile of your crude material.

  • Isocratic elution (using a constant solvent composition) is simpler and sufficient if your impurities have Rfs that are well-separated from your product on the TLC plate.[4]

  • Gradient elution (gradually increasing the mobile phase polarity) is more effective if you have impurities that are both less polar and more polar than your target compound.[4]

Q4: How can I visualize the compound on a TLC plate if it's not colored?

A4: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate has aromatic rings and will be visible under a UV lamp (at 254 nm) as a dark spot on a fluorescent TLC plate. You can also use staining agents like potassium permanganate or vanillin, but be aware that these are destructive methods.

Q5: Can I reuse my column?

A5: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a strong solvent to remove all residual material from the previous run. However, for achieving high purity, a freshly packed column is always the best practice.

Summary of Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateA versatile and commonly used solvent system for compounds of this polarity.
TLC Optimization Target Rf of 0.2-0.3Provides a good balance between retention and elution for optimal separation on the column.[4]
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the mobile phase to ensure a narrow starting band and improve resolution.[7][10]
Elution Mode Isocratic or GradientIsocratic for simple separations; gradient for complex mixtures with impurities of varying polarities.[4]

Experimental Workflow and Troubleshooting Logic

Below are diagrams illustrating a typical experimental workflow for column chromatography and a decision-making tree for troubleshooting common issues.

Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis & Solvent System Optimization Pack 2. Pack Column with Silica Gel TLC->Pack Load 3. Load Crude Sample (Dry or Wet) Pack->Load Elute 4. Elute with Optimized Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: General workflow for column chromatography purification.

Troubleshooting cluster_poor_sep Poor Separation cluster_low_yield Low Yield cluster_bad_elution Incorrect Elution Start Problem Encountered PoorSep Poor Separation Start->PoorSep LowYield Low Yield Start->LowYield BadElution Incorrect Elution Start->BadElution ReOptTLC Re-optimize TLC (Rf 0.2-0.3) PoorSep->ReOptTLC Gradient Use Gradient Elution PoorSep->Gradient Repack Repack Column PoorSep->Repack Stability Check Compound Stability LowYield->Stability DryLoad Use Dry Loading LowYield->DryLoad Flush Flush Column with Polar Solvent LowYield->Flush TooFast Elutes Too Fast (Rf~1) -> Decrease Polarity BadElution->TooFast TooSlow Elutes Too Slow (Rf~0) -> Increase Polarity BadElution->TooSlow

Caption: Troubleshooting decision tree for column chromatography.

References

Sources

Optimization

Stability issues of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate at room temperature

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. It provides in-depth technical guidance on potential stability issues tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. It provides in-depth technical guidance on potential stability issues that may be encountered at room temperature, along with troubleshooting protocols and frequently asked questions. The information herein is synthesized from established chemical principles and data from structurally related furan derivatives.

I. Troubleshooting Guide: Investigating Degradation

Researchers may encounter issues such as loss of potency, appearance of new peaks in analytical chromatograms, or changes in the physical appearance of the compound. This section provides a systematic approach to troubleshoot these observations.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Appearance of one or more new peaks in the chromatogram of a sample of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate that has been stored at room temperature.

Potential Cause: Degradation of the parent compound. The primary suspected degradation pathways at room temperature, in the presence of atmospheric moisture or trace impurities, are hydrolysis of the methyl ester and potential photolytic degradation if exposed to light.

Troubleshooting Workflow:

G A Symptom: New peaks in HPLC/LC-MS B Hypothesis: Hydrolysis or Photodegradation A->B C Step 1: Characterize Degradants - Run LC-MS to determine m/z of new peaks. - Compare with expected mass of 5-(2-fluorobenzoyl)furan-2-carboxylic acid. B->C D Step 2: Forced Degradation Study - Subject a fresh sample to controlled stress conditions (acid, base, light, oxidation). C->D E Match Degradation Profile? - Compare peaks from stored sample with forced degradation samples. D->E F Yes E->F  Match G No E->G No Match H Conclusion: Degradation pathway identified. Implement preventative measures. F->H I Further Investigation Needed: - Consider other degradation pathways (e.g., oxidation). - Analyze for trace impurities in the original sample. G->I

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocol: Forced Degradation Study

This study will help to identify the degradation products by intentionally degrading a fresh sample of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate under controlled conditions.

Materials:

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (254 nm or broad spectrum)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal parts of the stock solution and 0.1 M HCl. Keep at room temperature and analyze at time points (e.g., 0, 2, 6, 24 hours).

  • Base Hydrolysis: Mix equal parts of the stock solution and 0.1 M NaOH. Keep at room temperature and analyze at the same time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Mix equal parts of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, and analyze at the specified time points.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to UV light. Analyze at the specified time points. A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation: Place a solid sample and a solution of the compound in an oven at a moderately elevated temperature (e.g., 40-60°C). Analyze at specified time points.

Data Analysis:

Compare the chromatograms of the stressed samples with the sample that has degraded at room temperature. A match in retention time and mass-to-charge ratio (if using LC-MS) can confirm the degradation pathway.

Issue 2: Decrease in Assay Value or Potency

Symptom: A quantitative analysis (e.g., HPLC with a standard) shows a lower than expected concentration of the active compound.

Potential Cause: This is a direct consequence of degradation. The troubleshooting steps are similar to Issue 1, with a focus on quantifying the loss of the parent compound over time.

Preventative Measures:

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a reduced temperature (2-8°C is recommended for similar compounds) and protected from light.[1]

  • Solvent Choice: If in solution, use aprotic, anhydrous solvents. Avoid prolonged storage in protic solvents like methanol or ethanol, which can participate in ester hydrolysis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate at room temperature?

A1: Based on its chemical structure, the two most probable degradation pathways at room temperature are:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture (acidic or basic conditions). This would result in the formation of 5-(2-fluorobenzoyl)furan-2-carboxylic acid and methanol. The reactivity of furan-2-carboxylates in nucleophilic acyl substitution is comparable to or slightly greater than that of benzoates.[2]

  • Photodegradation: Furan rings and benzoyl groups can be susceptible to photolytic degradation upon exposure to UV light.[3][4] This can lead to complex reaction mixtures.

Q2: How does the 2-fluorobenzoyl substituent affect the stability of the molecule?

A2: The electron-withdrawing nature of the 2-fluorobenzoyl group at the 5-position of the furan ring can influence the molecule's stability. It can make the furan ring more electron-deficient and potentially more susceptible to certain types of nucleophilic attack, although it might decrease its reactivity in electrophilic reactions like oxidation.

Q3: Is thermal degradation a concern at room temperature?

A3: Significant thermal degradation of furan derivatives typically occurs at much higher temperatures, often involving processes like decarboxylation or ring-opening.[5][6][7][8] At ambient room temperature, this is unlikely to be a primary degradation pathway unless the compound is exposed to localized heat sources.

Q4: What are the ideal storage conditions for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate?

A4: To ensure long-term stability, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential hydrolytic and other degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Amber vial or in the darkProtects against photolytic degradation.[1]
Container Tightly sealedPrevents ingress of moisture and oxygen.[1]

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A combination of techniques is ideal:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and detecting the appearance of degradation products. A reverse-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products by providing molecular weight information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize the structure of isolated degradation products for unambiguous identification.[9][10]

Q6: Can I store Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate in solution?

A6: While convenient, storing the compound in solution for extended periods is not recommended, especially in protic solvents like alcohols which can act as nucleophiles and contribute to transesterification or hydrolysis. If short-term storage in solution is necessary, use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF) and store at a low temperature (≤ -20°C).

III. References

  • Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio.

  • A Comparative Guide to the Reactivity of Furan-2-Carboxylates in Organic Reactions. Benchchem.

  • TCI AMERICA - Spectrum Chemical. Spectrum Chemical.

  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. ResearchGate.

  • (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate.

  • On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions. AKJournals.

  • Safety Data Sheet. Cayman Chemical.

  • Methyl 5-fluorobenzofuran-2-carboxylate | 849236-64-2. Sigma-Aldrich.

  • Alkaline hydrolysis of the methyl esters of benzo[b]furan-2. RSC Publishing.

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI.

  • METHYL 5-BENZOYL-FURAN-2-CARBOXYLATE | 58972-21-7. Sigma-Aldrich.

  • Chemical Safety Data Sheet MSDS / SDS - Methyl 2-fluoro-5-hydroxybenzoate. ChemicalBook.

  • Analytical Methods. RSC Publishing - The Royal Society of Chemistry.

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate | Sapphire Bioscience. Sapphire Bioscience.

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI.

  • A Photochemical Route to 2-Substituted Benzo[b]furans | The Journal of Organic Chemistry. The Journal of Organic Chemistry.

  • Furan synthesis. Organic Chemistry Portal.

  • Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot. PMC.

  • Photochemistry of the nitrogen–thiocarbonyl systems. Part. 24. Photoreactions of thiobenzamide with various substituted furans: regioselective β-benzoylation and transformation of furans to other aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid. Google Patents.

  • Stability and degradation of Ethyl 5-methylfuran-2-carboxylate under different conditions. Benchchem.

  • 5-Hydroxy substituted naphthofurans and naphthothiazoles as precursors of photochromic benzochromenes. ResearchGate.

  • Lactose utilisation to furan carboxylates : a unique source for platform molecules. HELDA - University of Helsinki.

  • Methyl 5-fluorobenzofuran-2-carboxylate | 849236-64-2. Sigma-Aldrich.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. SciSpace.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry.

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate.

  • Methyl 2-Furancarboxylate | 611-13-2. Tokyo Chemical Industry Co., Ltd.(JP).

  • A Photochemical Route to 2-Substituted Benzo[b]furans. American Chemical Society.

  • The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journals.

Sources

Troubleshooting

How to prevent hydrolysis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stabilization of highly electrophilic esters in drug discovery pipelines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the stabilization of highly electrophilic esters in drug discovery pipelines.

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a prime example of a molecule that requires rigorous environmental control. To successfully work with this compound, you must understand the causality behind its degradation: The furan-2-carboxylate core is inherently susceptible to hydrolysis, but the addition of the strongly electron-withdrawing 2-fluorobenzoyl moiety at the C5 position exacerbates this vulnerability. By pulling electron density across the conjugated furan system, the ketone increases the partial positive charge ( δ+ ) on the C2 ester carbonyl, drastically lowering the activation energy for nucleophilic attack by hydroxide ions (chemical saponification) or serine hydrolases (enzymatic cleavage).

Below is our comprehensive troubleshooting guide and validated methodology for preventing the hydrolysis of this specific ester.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is degrading in standard PBS (pH 7.4) before I even initiate my in vitro assays. Why is this happening? A1: You are observing base-catalyzed chemical hydrolysis. Esters with highly electrophilic carbonyls are unstable at physiological pH because the concentration of hydroxide ions is sufficient to rapidly attack the ester bond. A pH-rate profile study is recommended to determine the pH of maximum stability, which for sensitive esters typically falls in the slightly acidic range of pH 5.0–6.5[1]. Actionable Fix: Buffer your stock solutions and formulation media to pH 5.5 using citrate or MES buffers, and avoid storing the compound in aqueous media for prolonged periods.

Q2: We are observing rapid clearance in human plasma stability assays ( T1/2​ < 5 mins). Is this metabolic clearance or chemical instability? A2: It is almost certainly enzymatic hydrolysis driven by plasma carboxylesterases and pseudo-esterases (like human serum albumin). You must decouple chemical hydrolysis from enzymatic cleavage to get accurate pharmacokinetic data. Actionable Fix: Run a parallel control in heat-inactivated plasma. To prevent enzymatic cleavage in active plasma, you must utilize broad-spectrum esterase inhibitors during sample collection and preparation[2].

Q3: Which esterase inhibitor should I use for LC-MS/MS bioanalysis without ruining my chromatography? A3: This is a critical bioanalytical challenge. Phenylmethylsulfonyl fluoride (PMSF) is a standard serine protease inhibitor that effectively halts esterase activity[3]. However, PMSF degrades rapidly in aqueous solutions, and its hydrolytic product—phenylmethanesulfonic acid (PMSA)—can cause severe matrix effects and ion suppression in negative/positive ESI modes[4]. Actionable Fix: Use Sodium Fluoride (NaF) for routine stabilization, as it provides robust protection without introducing severe matrix suppression[5]. If PMSF must be used, ensure your LC gradient separates PMSA from your analyte.

Part 2: Workflow & Visualization

Workflow cluster_0 Hydrolytic Pathways cluster_1 Targeted Prevention Strategies Start Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Base Base-Catalyzed Saponification (Aqueous pH > 7.0) Start->Base OH- Attack Enzyme Enzymatic Cleavage (Carboxylesterases in Plasma) Start->Enzyme Serine Hydrolases Product Degradation Product: 5-(2-fluorobenzoyl)furan-2-carboxylic acid Base->Product Enzyme->Product pH Formulate at pH 5.0 - 6.5 pH->Base Inhibits Inhibitor Add PMSF / NaF Inhibitors Inhibitor->Enzyme Inhibits Temp Cold Chain Processing (4°C) Temp->Enzyme Slows Kinetics

Logical relationship between hydrolytic degradation pathways and targeted mitigation strategies.

Part 3: Quantitative Data & Inhibitor Selection

When designing your assay, selecting the correct stabilizer is paramount. The table below synthesizes quantitative parameters for standard esterase inhibitors used to stabilize ester-containing drugs[2][3][4][5].

InhibitorTarget EnzymesRecommended Conc.LC-MS/MS Matrix Effect RiskKey Application Notes
PMSF Serine esterases/proteases1 - 10 mMHigh (PMSA formation)Short half-life in aqueous media; must be added immediately before use[3].
Sodium Fluoride (NaF) General esterases2 - 5 mg/mLLow Standard for blood collection tubes; highly stable in aqueous matrices[5].
Paraoxon Carboxylesterases10 - 100 µMModerate Highly toxic; requires strict safety protocols and fume hood handling[4].
DFP Serine hydrolases1 - 5 mMHigh (DP/TP formation)Causes significant ion suppression; requires rigorous chromatographic separation[4].

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Stabilized Plasma Stability Assay for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Scientific Rationale: This protocol utilizes a dual-inhibition strategy (chemical and thermal) to halt esterase activity. It is designed as a self-validating system : by quantifying both the parent ester and its specific hydrolytic metabolite (5-(2-fluorobenzoyl)furan-2-carboxylic acid), you close the mass balance. If the molar loss of the parent does not equal the molar appearance of the acid, the compound is precipitating or degrading via an unmonitored pathway.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw K2EDTA-treated human plasma on ice. Aliquot into two pools:

    • Test Pool: Spike with NaF to a final concentration of 5 mg/mL and PMSF to 1 mM (from a fresh 100 mM stock in anhydrous isopropanol)[1].

    • Control Pool: Spike with an equivalent volume of isopropanol vehicle (Positive control for uninhibited degradation).

  • Pre-Incubation: Gently mix and pre-incubate both plasma pools at 37°C for 15 minutes to allow PMSF to irreversibly bind active serine sites[1].

  • Reaction Initiation (T=0): Spike Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (from a 1 mM anhydrous DMSO stock) into both pools to a final concentration of 1 µM. Ensure the final DMSO concentration is 1% v/v to prevent protein precipitation.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120 mins), remove 50 µL aliquots from each pool. Immediately transfer into a 96-well plate containing 150 µL of ice-cold Acetonitrile (ACN) spiked with your internal standard[1]. The 3:1 organic ratio instantly precipitates proteins and quenches residual enzyme activity.

  • Processing: Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 10 minutes at 4°C[1].

  • Self-Validating Analysis: Transfer the supernatant to a clean plate. Analyze via LC-MS/MS, monitoring MRM transitions for both the parent methyl ester and the carboxylic acid metabolite.

References

  • BenchChem. "How to prevent the hydrolysis of Tubulysin E's acetate ester." BenchChem Tech Support. 1

  • Fung, E. N., et al. "Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS." Bioanalysis, PubMed. 2

  • Zheng, N., et al. "Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry." Rapid Commun Mass Spectrom, PubMed.4

  • Fung, E. N., et al. "Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS." ResearchGate. 5

  • Sekisui XenoTech. "Esterase Activities in the Intestine Show Significance in Drug Metabolism." Technology Networks. 3

Sources

Optimization

Refining crystallization conditions for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Target Compound: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Advanced Crystallization Support Cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with isolating Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. This molecule—a highly functionalized intermediate featuring an ester, a furan heterocycle, and a fluorinated aromatic ring[1]—exhibits unique solubility behaviors. Without precise control over its Metastable Zone Width (MSZW), researchers frequently encounter oiling out (liquid-liquid phase separation), polymorphic mixtures, and severe agglomeration.

This guide provides self-validating protocols, causality-driven troubleshooting, and authoritative methodologies to ensure high-purity, batch-to-batch consistency.

I. Thermodynamic Profiling & Decision Workflow

Crystallization is not merely precipitation; it is the controlled transition from a supersaturated liquid to a highly ordered solid lattice[2]. The structural motifs of this compound dictate that its crystallization pathway must be carefully selected based on the steepness of its solubility curve in a given solvent.

CrystallizationWorkflow Start Crude Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate SolventScreen Thermodynamic Profiling (Solubility & MSZW) Start->SolventScreen Decision High Temp Solubility in Primary Solvent? SolventScreen->Decision Cooling Cooling Crystallization (e.g., EtOAc or IPA) Decision->Cooling Yes (Steep Curve) AntiSolvent Reverse Anti-Solvent Crystallization Decision->AntiSolvent No (Flat Curve) Seeding Introduce Stable Polymorph Seeds at Metastable Boundary Cooling->Seeding AntiSolvent->Seeding Growth Controlled Desupersaturation (0.1°C/min or Slow Dosing) Seeding->Growth IPC IPC Check: Supernatant Concentration via HPLC Growth->IPC IPC->Growth High Residual API Isolation Filtration & Isomorphic Washing IPC->Isolation Target Yield Reached Drying Vacuum Drying (< 40°C to prevent transition) Isolation->Drying

Workflow for optimizing Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate crystallization.

II. Quantitative Data: Solvent Matrix

To design a self-validating protocol, we must establish the thermodynamic boundaries. The table below summarizes the baseline physicochemical parameters for the 5-(2-fluorobenzoyl)furan-2-carboxylate scaffold to guide your solvent selection.

ParameterPrimary Solvent (Ethyl Acetate)Anti-Solvent (Heptane)Co-Solvent System (DMSO / Water)
Solubility @ 5°C ~12 mg/mL< 1 mg/mL< 0.5 mg/mL (in 1:4 mixture)
Solubility @ 60°C > 150 mg/mL< 5 mg/mL> 200 mg/mL (in pure DMSO)
Dielectric Constant (ε) 6.021.92DMSO: 46.7 / Water: 80.1
Mechanistic Purpose Solvates the polar furan/ester motifsDesolvates the hydrophobic fluorobenzoylRapid supersaturation generation
Recommended Use Main solvent for cooling crystallizationYield-enhancer (drown-out)High-throughput reverse anti-solvent

III. Validated Experimental Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Seeded Cooling Crystallization (High-Purity Focus)

Mechanistic Rationale: Utilizes the steep solubility curve of Ethyl Acetate to drive crystallization via temperature reduction, while seeding bypasses primary nucleation to ensure polymorphic purity[3].

  • Dissolution: Suspend crude API in Ethyl Acetate (6 vol). Heat to 60°C with 250 RPM agitation. Hold for 30 minutes.

    • Causality: Ensures complete destruction of "ghost nuclei" and erases the thermal history of the solid.

    • Self-Validation (IPC): Visual inspection must confirm a perfectly clear solution. If hazy, filter hot through a 0.45 µm PTFE membrane.

  • Cooling to Metastable Zone: Cool the reactor to 45°C at a rate of 0.5°C/min.

    • Causality: Safely enters the metastable zone without crossing the spontaneous secondary nucleation boundary[2].

  • Seeding: Introduce 1 wt% of pure, stable polymorph seeds (pre-slurried in 0.5 vol cold EtOAc).

    • Causality: Provides a low-energy surface for heterogeneous nucleation, dictating the polymorphic outcome and preventing oiling out[3][4].

    • Self-Validation (IPC): Observe the reactor for 15 minutes. The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; drop the temperature by 2°C and re-seed.

  • Desupersaturation & Growth: Hold at 45°C for 1 hour, then cool to 5°C at a strict 0.1°C/min.

    • Causality: A slow cooling ramp prevents rapid solute deposition, which would otherwise trap mother liquor impurities inside the crystal lattice.

  • Isolation: Filter the slurry and wash the cake with 2 bed-volumes of pre-chilled (5°C) EtOAc/Heptane (1:1).

    • Causality: An isomorphic wash prevents solvent-shock agglomeration that occurs when pure anti-solvent is applied to a wet cake[5].

IV. Troubleshooting Guides & FAQs

Q1: My batch is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I force nucleation? Causality & Solution: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation trajectory crosses the binodal curve before hitting the solid solubility curve. This is highly common with fluorinated esters.

  • Action: Do not crash-cool. Re-heat the mixture until homogeneous. Reduce the API concentration by 10-15% by adding more primary solvent. Cool slowly and introduce seed crystals just inside the metastable zone (e.g., at 45°C). The seeds provide a template for solid growth, bypassing the LLPS region entirely[3].

Q2: I am seeing severe agglomeration and solvent entrapment during the anti-solvent addition. Why? Causality & Solution: Agglomeration often stems from localized zones of extreme supersaturation at the injection point of the anti-solvent, leading to uncontrolled nucleation and particle bridging[5].

  • Action: Shift to a Reverse Anti-Solvent Crystallization method. Instead of adding heptane or water to your API solution, pump the API solution slowly into a highly agitated vessel containing the anti-solvent. This ensures the API droplets are instantly dispersed into a massive excess of anti-solvent, driving rapid, uniform nucleation (tighter Crystal Size Distribution) and preventing agglomeration[6].

Q3: The isolated powder has a variable melting point across different batches. Are we dealing with polymorphism? Causality & Solution: Yes. Small organic molecules frequently exhibit polymorphism, where the same chemical entity adopts multiple crystal lattice arrangements, drastically affecting melting point and bioavailability[4]. Fast cooling often yields a kinetically favored metastable polymorph.

  • Action: Implement strict polymorphic control via seeding. Isolate the stable polymorph (the one with the highest melting point) and use it to seed all future batches. Maintain a prolonged "ripening phase" (hold at 20°C for 4 hours) to allow any transient metastable crystals to undergo solution-mediated phase transformation (Ostwald ripening) into the stable form[3][4].

Q4: Can I use polymeric additives to control the crystal size and prevent rapid precipitation? Causality & Solution: Yes. If crystallization is too rapid, tailor-made additives or trace amounts of soluble polymers (e.g., HPMC, PVP) can be used. These polymers adsorb onto specific growing crystal faces, sterically hindering rapid growth and allowing for a more controlled, purer crystal habit, effectively stabilizing the pharmaceutical in a high-energy supersaturated state[7].

V. References

  • EvitaChem. Buy methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. Available at:

  • University of Georgia (UGA). Polymorphism—A Critical Consideration in Pharmaceutical Development. Available at:

  • OmicsOnline. Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Available at:

  • National Institutes of Health (NIH). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. Available at:

  • American Chemical Society (ACS). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Available at:

  • Wikipedia. Crystallization. Available at:

  • American Chemical Society (ACS). Inhibiting or Accelerating Crystallization of Pharmaceuticals by Manipulating Polymer Solubility. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Reactions

Welcome to the Application Support Center. As researchers and drug development professionals, working with highly functionalized scaffolds like Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate often presents unique syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with highly functionalized scaffolds like Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate often presents unique synthetic bottlenecks. This molecule features two distinct reactive sites—a hindered diaryl ketone and a deactivated heteroaromatic ester—each requiring precise stereoelectronic control to modify successfully.

This guide synthesizes field-proven methodologies to help you bypass steric hindrance, suppress side reactions, and optimize your yields.

Diagnostic Reaction Workflow

Before troubleshooting, identify the primary functional group you are targeting. The decision tree below outlines the optimal catalytic pathways to overcome the inherent structural resistance of this scaffold.

Workflow Start Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Q1 Target Functional Group? Start->Q1 Ketone Ketone (C=O) Nucleophilic Addition Q1->Ketone C=O Ester Ester (-COOMe) Amidation / Saponification Q1->Ester -COOMe Prob1 Steric Hindrance (ortho-F) Competitive Reduction Ketone->Prob1 Prob2 Poor Electrophilicity Furan Ring Bulk Ester->Prob2 Sol1 LaCl3·2LiCl Activation or Organocerium (CeCl3) Prob1->Sol1 Solution Sol2 DABAL-Me3 or AlMe3 Direct Amidation Prob2->Sol2 Solution

Diagnostic workflow for selecting catalytic strategies based on the target functional group.

Frequently Asked Questions (FAQs) & Causality

Issue 1: Failed Nucleophilic Addition to the 2-Fluorobenzoyl Ketone

Q: When I attempt a standard Grignard addition (e.g., using isopropylmagnesium bromide) to the ketone, I get mostly unreacted starting material or the secondary alcohol byproduct. Why is the 1,2-addition failing?

The Causality: The failure is driven by a combination of stereoelectronic repulsion and reagent basicity. The ortho-fluoro substituent on the benzoyl ring creates a strong localized dipole. While fluorine is sterically smaller than a methyl group, the electrostatic repulsion from its lone pairs—combined with the rigid, planar conformation of the diaryl ketone—severely restricts the Bürgi-Dunitz trajectory required for the nucleophile to attack the carbonyl carbon. Because standard Grignard reagents are highly basic, they bypass the hindered 1,2-addition pathway. Instead, they form a 6-membered cyclic transition state that facilitates a β -hydride transfer, reducing your ketone to a secondary alcohol[1].

The Solution: You must decouple nucleophilicity from basicity. This is achieved by using Knochel’s Salt (LaCl₃·2LiCl) [2] or Organocerium reagents (CeCl₃) [3]. Lanthanum is highly oxophilic and coordinates tightly to the ketone oxygen, lowering the LUMO of the carbonyl. Transmetalation of the Grignard reagent to Lanthanum generates an organolanthanum species ( R−LaCl2​⋅2LiCl ) that is exceptionally nucleophilic but strictly non-basic, completely suppressing the β -hydride reduction pathway[4].

Mechanism RMgX Grignard (R-MgX) Highly Basic Complex Transmetalation R-LaCl2·2LiCl High Nucleophilicity Low Basicity RMgX->Complex + LaCl3 LaCl3 LaCl3·2LiCl Knochel's Salt LaCl3->Complex TS Transition State La-O Coordination Complex->TS Attack Ketone Hindered Ketone (ortho-Fluoro) Ketone->TS Activation Product Tertiary Alcohol 1,2-Addition TS->Product

Mechanistic pathway of LaCl3·2LiCl suppressing basicity to force 1,2-addition.

Issue 2: Poor Yields in Direct Ester Amidation

Q: Standard coupling conditions to convert the furan-2-carboxylate methyl ester into an amide are sluggish and low-yielding. How can I drive this reaction to completion?

The Causality: The furan-2-carboxylate is electronically deactivated. The heteroaromatic oxygen donates electron density into the ring, stabilizing the ester carbonyl through resonance and making it a poor electrophile for neutral amines. Furthermore, the global steric bulk of the adjacent 5-(2-fluorobenzoyl) group limits the conformational freedom required for the tetrahedral intermediate to form.

The Solution: Utilize DABAL-Me₃ (an air-stable adduct of trimethylaluminum and DABCO). DABAL-Me₃ reacts with your target amine to form an electron-rich, highly nucleophilic aluminum amide complex. Simultaneously, the aluminum center acts as a strong Lewis acid, coordinating to the ester carbonyl to drastically increase its electrophilicity. This dual-activation mechanism forces the acyl substitution forward, even on deactivated heteroaromatic esters[5].

Quantitative Performance Data

The table below summarizes the expected outcomes when switching from traditional reagents to the recommended catalytic systems for modifying Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Reaction TypeReagent SystemTarget GroupExpected Yield (%)Primary Byproduct
Nucleophilic AdditionStandard Grignard (e.g., i-PrMgCl)Ketone< 15%Secondary Alcohol (Reduction)
Nucleophilic Additioni-PrMgCl + LaCl₃·2LiCl Ketone85 - 95% None (Clean 1,2-addition)
Direct AmidationAmine + Heat (Standard)Ester< 5%Unreacted Starting Material
Direct AmidationAmine + DABAL-Me₃ Ester80 - 90% None

Self-Validating Experimental Protocols

Protocol A: LaCl₃·2LiCl-Mediated 1,2-Addition to the Hindered Ketone

This protocol utilizes Knochel's salt to ensure clean tertiary alcohol formation without competitive reduction[2][6].

  • Preparation: Flame-dry a Schlenk flask under argon. Add Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (1.0 equiv) and dissolve in anhydrous THF (0.2 M).

  • Lewis Acid Activation: Add LaCl₃·2LiCl (0.6 M solution in THF, 1.1 equiv) dropwise at room temperature. Stir for 1 hour. Self-Validation Check: The solution should remain homogeneous; this pre-complexation is critical for lowering the carbonyl LUMO.

  • Nucleophilic Attack: Cool the reaction mixture to 0 °C. Slowly add the Grignard reagent (e.g., i-PrMgCl, 1.2 equiv) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor via LCMS. The absence of the M+2 peak (secondary alcohol) confirms the suppression of β -hydride transfer.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: DABAL-Me₃ Promoted Direct Amidation of the Ester

This protocol leverages aluminum-amine complexes to bypass the poor electrophilicity of the furan-2-carboxylate[5].

  • Complex Generation: In an oven-dried flask under argon, suspend DABAL-Me₃ (1.5 equiv) in anhydrous THF (0.5 M). Add the desired primary or secondary amine (1.5 equiv).

  • Activation: Stir the mixture at 40 °C for 1 hour to ensure complete formation of the active aluminum amide complex. Self-Validation Check: Methane gas evolution will cease once the active complex is fully formed.

  • Substrate Addition: Add Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (1.0 equiv) to the active complex.

  • Coupling: Elevate the temperature to 65 °C (reflux) and stir for 12–16 hours until TLC indicates complete consumption of the ester.

  • Workup: Cool to 0 °C. Quench dropwise with 1M HCl (or saturated Rochelle's salt solution if the product is acid-sensitive) to break the aluminum emulsion. Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography.

References

  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex Source: National Institute of Informatics (NII) / Japan Science and Technology Agency URL:[Link]

  • Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Amide Bond Formation Using an Air-Stable Source of AlMe₃ Source: Tetrahedron Letters (via ResearchGate / Elsevier) URL:[Link]

  • Organocerium Chemistry and Ketone Additions Source: Wikipedia / Grokipedia Syntheses URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load in Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This resource is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. Here, we address the critical challenge of reducing catalyst load during the Friedel-Crafts acylation of methyl 2-furoate, transitioning your workflow from stoichiometric waste to highly efficient catalytic regimes.

Mechanistic Causality: Why Catalyst Load Matters

In traditional Friedel-Crafts acylations, standard Lewis acids (like AlCl3​ ) require stoichiometric loading (1.1–1.5 equivalents). The causality behind this is product inhibition : the resulting ketone (Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate) is highly Lewis basic. Its carbonyl oxygen forms a rigid, irreversible complex with AlCl3​ , permanently sequestering the catalyst and halting the reaction.

To achieve a true catalytic cycle (1–5 mol% loading), you must utilize a Lewis acid that is highly oxophilic yet dynamically coordinating. Bismuth(III) triflate [ Bi(OTf)3​ ] is the premier choice. Its large ionic radius and the electron-withdrawing nature of the triflate ligands facilitate rapid product dissociation, which is the rate-limiting step for catalyst turnover[1]. Furthermore, Bi(OTf)3​ is remarkably water-tolerant, preventing catalyst death via trace moisture[1]. Alternatively, continuous-flow cross-ketonization over solid ZrO2​ catalysts offers a completely heterogeneous, low-E-factor pathway for related acyl furans[2].

Troubleshooting Guides & FAQs

Q1: Why does my yield plummet below 20% when I reduce AlCl3​ or ZnCl2​ loading to catalytic amounts (e.g., 0.2 equivalents)? A: This is a classic case of stoichiometric trapping. Once 0.2 equivalents of the product are formed, 100% of your catalyst is bound to the product's ketone moiety. To resolve this, abandon rigid Lewis acids and switch to a heavy-metal triflate like Bi(OTf)3​ , which allows for continuous electrophile activation at loadings as low as 1 mol%[3].

Q2: I switched to 2 mol% Bi(OTf)3​ , but I am observing a black, tarry reaction mixture and low yields. What is causing this? A: You are observing acid-catalyzed furan ring polymerization. While methyl 2-furoate is deactivated compared to unsubstituted furan, the furan ring remains highly sensitive to strong electrophiles at elevated temperatures. Solution: Strictly control the temperature (maintain at 0 °C during addition) and use a non-coordinating, polar solvent like anhydrous nitromethane ( CH3​NO2​ ). Nitromethane stabilizes the Wheland intermediate without coordinating to the Bi(III) center, preventing runaway oligomerization.

Q3: Can I recover and reuse the Bi(OTf)3​ catalyst to further improve my E-factor? A: Yes. Because Bi(OTf)3​ is stable to aqueous workup[1], it remains in the aqueous phase after quenching. By carefully evaporating the aqueous layer and drying the residue under vacuum at 150 °C, the catalyst can be recycled for subsequent batches with minimal loss of activity.

Quantitative Catalyst Comparison

The following table summarizes the performance metrics of various catalysts in the acylation of methyl 2-furoate with 2-fluorobenzoyl chloride:

CatalystTypical LoadingOptimal SolventTemp (°C)Yield (%)E-Factor / Waste Profile
AlCl3​ 110–150 mol%Dichloromethane0 to 2575–85High (Stoichiometric aluminum waste)
ZnCl2​ 100 mol%Toluene8060–70High (Requires elevated heating)
FeCl3​ 10–20 mol%1,2-Dichloroethane2565–75Moderate (Prone to moisture deactivation)
Bi(OTf)3​ 1–5 mol%Nitromethane0 to 2588–95Low (Highly catalytic, recyclable) [1]
ZrO2​ (Solid) HeterogeneousGas-Phase (Flow)35087*Ultra-Low (Continuous cross-ketonization)[2]

*Note: ZrO2​ data refers to cross-ketonization using carboxylic acid precursors rather than acyl chlorides[2].

Self-Validating Experimental Protocol

Optimized Low-Load Synthesis of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

This protocol utilizes 2 mol% Bi(OTf)3​ . It is designed as a self-validating system: visual cues (color changes) directly correlate with mechanistic success or failure.

Materials:

  • Methyl furan-2-carboxylate (1.0 equiv, 10.0 mmol)

  • 2-Fluorobenzoyl chloride (1.05 equiv, 10.5 mmol)

  • Bi(OTf)3​ (0.02 equiv, 2 mol%, 0.2 mmol)

  • Anhydrous Nitromethane (20 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Causality: Although Bi(OTf)3​ is moisture-tolerant, the acyl chloride electrophile will rapidly hydrolyze to 2-fluorobenzoic acid in the presence of water, killing the reaction stoichiometry.

  • Substrate Solvation: Add methyl furan-2-carboxylate (10.0 mmol) and 2-fluorobenzoyl chloride (10.5 mmol) to the flask, followed by 20 mL of anhydrous nitromethane. Stir to achieve a homogeneous solution.

  • Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Add Bi(OTf)3​ (0.2 mmol) in one rapid portion.

    • Self-Validation Checkpoint: The solution should turn a clear, pale yellow. If the solution instantly turns dark brown, your solvent contains trace nucleophilic impurities causing furan decomposition.

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to 25 °C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The reaction is typically complete within 2–4 hours.

  • Quenching & Phase Separation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Causality: This neutralizes the liberated HCl gas and forces the Bi(III) catalyst into the aqueous phase. Extract the organic products with Dichloromethane ( 3×15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield pure Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Catalytic Workflow Visualization

The following diagram illustrates the mechanistic logic and rate-limiting bottlenecks of the Bi(OTf)3​ -catalyzed Friedel-Crafts acylation.

BiCatalysis Bi 1. Active Catalyst Bi(OTf)3 Complex 2. Electrophile Activation [Bi(OTf)3 - 2-Fluorobenzoyl Chloride] Bi->Complex + 2-Fluorobenzoyl Chloride Attack 3. Nucleophilic Attack Methyl 2-furoate attacks complex Complex->Attack + Methyl 2-furoate Wheland 4. Wheland Intermediate Sigma-complex formation Attack->Wheland C-C Bond Formation ProdCoord 5. Product-Catalyst Complex Ketone coordinated to Bi(III) Wheland->ProdCoord - HCl ProdCoord->Bi Product Dissociation (Rate-Limiting Step) Product 6. Free Product Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate ProdCoord->Product Yield

Bi(OTf)3-catalyzed Friedel-Crafts acylation cycle for furan functionalization.

References

  • Desmurs, J. R., et al. "Surprising catalytic activity of bismuth (III) triflate in the Friedel-Crafts acylation reaction." Tetrahedron Letters, 1997. URL:[Link]

  • De Maron, J., et al. "An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids." Green Chemistry, 2023. URL:[Link]

  • Ollevier, T., et al. "Intermolecular and Intramolecular α-Amidoalkylation Reactions Using Bismuth Triflate as the Catalyst." The Journal of Organic Chemistry, 2007. URL:[Link]

Sources

Troubleshooting

Optimal storage conditions for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Welcome to the Technical Support Center for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) . As a highly functionalized building block featuring a methyl ester, a furan heterocycle, and a fluorinated be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) . As a highly functionalized building block featuring a methyl ester, a furan heterocycle, and a fluorinated benzophenone-like moiety, this compound requires strict handling protocols to maintain its structural integrity.

This guide is designed for researchers and drug development professionals. It moves beyond basic safety data to explain the causality behind degradation and provides self-validating protocols to ensure experimental reproducibility.

Core Storage Directives & Causality (FAQ)

Q: What are the optimal long-term storage conditions for this compound? A: For long-term preservation (>6 months), the compound must be stored as a solid at 2–8°C in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen) 1.

Q: Why is an inert atmosphere (Argon/N2) strictly required? A: The furan ring is electron-rich and highly susceptible to oxidation. When exposed to ambient oxygen and light, the benzoyl group can act as a photosensitizer, triggering the generation of reactive oxygen species or cation radicals that disrupt the furan's aromaticity, leading to ring-opening degradation into complex dialdehydes 2. Argon displacement removes the oxygen necessary for this pathway.

Q: Why must moisture be rigorously excluded? A: The methyl ester moiety is prone to hydrolysis. Atmospheric moisture acts as a nucleophile, slowly converting the methyl ester into 5-(2-fluorobenzoyl)furan-2-carboxylic acid and methanol. This process is temperature-dependent and exponentially accelerated by trace acidic or basic impurities 3.

Troubleshooting Common Degradation Issues

If your downstream syntheses are failing or yielding unexpected side products, the starting material may have degraded. Understanding the specific degradation pathways allows you to pinpoint the failure in your storage protocol.

Degradation Compound Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Moisture Moisture (H2O) & pH Extremes Compound->Moisture Exposure LightAir Light (UV) & O2 Compound->LightAir Exposure Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Catalyzes Oxidation Furan Ring Oxidation (Photo-oxidation) LightAir->Oxidation Induces Product1 5-(2-fluorobenzoyl)furan- 2-carboxylic acid + Methanol Hydrolysis->Product1 Yields Product2 Ring-opened Dialdehyde Degradants Oxidation->Product2 Yields

Fig 1. Mechanistic pathways of degradation for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Issue A: Presence of a highly polar spot on TLC (baseline) or a new peak with lower retention time on Reverse-Phase HPLC.

  • Root Cause: Ester hydrolysis. The formation of the free carboxylic acid increases polarity.

  • Solution: Ensure the compound is brought to room temperature before opening the vial to prevent condensation. Store over a desiccant if the primary seal is compromised.

Issue B: Discoloration of the powder (turning yellow/brown) or insoluble polymeric material during dissolution.

  • Root Cause: Acid-catalyzed furan ring opening or photo-oxidation. Furan rings can degrade into highly reactive acyclic dicarbonyls that rapidly polymerize into insoluble gums 4.

  • Solution: Switch to amber vials immediately. If formulating in a solution, use polar aprotic solvents (like anhydrous DMF) and maintain a strictly neutral pH.

Quantitative Data Presentation

To standardize laboratory expectations, refer to the following stability matrix. This data synthesizes the kinetic vulnerabilities of the ester and furan moieties under various environmental stressors.

Storage ConditionAtmosphereContainer TypeExpected StabilityPrimary Degradation Risk
2–8°C (Recommended) Argon / N₂Amber Glass, PTFE Cap> 24 MonthsNegligible if seal remains intact
20–25°C (Room Temp) Argon / N₂Amber Glass6–12 MonthsSlow ester hydrolysis (moisture ingress)
20–25°C (Room Temp) Ambient AirClear Glass< 3 MonthsPhoto-oxidation, rapid hydrolysis
Solution (Aqueous/Alcohol) N/AAny< 24 HoursRapid hydrolysis / transesterification

Experimental Protocols: A Self-Validating Workflow

To ensure experimental reproducibility, do not repeatedly open the master batch. Implement the following aliquoting protocol immediately upon receiving the compound.

Workflow Start Receive Bulk Powder Glovebox Transfer to Dry Glovebox Start->Glovebox Aliquoting Aliquot into Amber Vials Glovebox->Aliquoting Argon Purge with Argon Gas Aliquoting->Argon Seal Seal with PTFE Caps Argon->Seal Store Store at 2-8°C Seal->Store

Fig 2. Standardized workflow for aliquoting and storing furan-2-carboxylate derivatives.

Protocol A: Master Batch Aliquoting
  • Equilibration: Upon receipt, allow the sealed master container to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate moisture condensation, initiating hydrolysis.

  • Environment: Transfer the container to a glovebox or a dry, well-ventilated fume hood purged with Argon.

  • Aliquoting: Weigh out single-use quantities (e.g., 50–100 mg) into pre-dried, amber glass vials.

  • Purging: Gently blow a stream of Argon gas into each vial for 10 seconds to displace ambient oxygen.

  • Sealing: Cap immediately using PTFE-lined screw caps (PTFE provides a superior moisture barrier compared to standard rubber/silicone septa). Wrap the cap junction with Parafilm.

  • Storage: Transfer all aliquots to a dedicated 2–8°C refrigerator.

Protocol B: Pre-Use Purity Validation (Self-Validating Step)

If an aliquot has been stored for >6 months, validate its integrity before committing it to a complex synthesis.

  • Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (HPLC grade).

  • Inject 10 µL onto a C18 Reverse-Phase HPLC column.

  • Run a gradient of 10% to 90% Acetonitrile in Water (with 0.1% Formic Acid) over 15 minutes.

  • Monitor at 254 nm (optimal for the extended conjugated system of the fluorobenzoyl and furan rings).

  • Analysis: The presence of a significant secondary peak eluting earlier than the main peak confirms ester hydrolysis (free acid formation). Do not use the batch if the purity is <95%.

References

  • safety d
  • Storage and handling guidelines for β-Alanine methyl ester hydrochloride to prevent degrad
  • Stability issues of furan rings in acidic or basic conditions Benchchem
  • Light-activated atom swapping | C&EN Global Enterprise ACS Public

Sources

Reference Data & Comparative Studies

Validation

Analytical Confidence in Drug Discovery: 1H and 13C NMR Spectral Reference and Solvent Comparison for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Executive Summary In modern medicinal chemistry, the rapid and unambiguous structural verification of building blocks is critical to downstream success. Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid and unambiguous structural verification of building blocks is critical to downstream success. Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) [1] is a highly functionalized intermediate frequently utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). With a molecular formula of C13H9FO4 and a molecular weight of 248.2 g/mol [1], this compound presents a unique analytical challenge due to the complex electronic interplay between the furan ring, the methyl ester, and the 2-fluorobenzoyl moiety.

This guide objectively compares NMR spectral acquisition strategies and solvent environments (CDCl3 vs. DMSO-d6) to establish a robust reference for structural validation. By contrasting experimental workflows with predicted in silico models, we provide researchers with a self-validating framework for routine quality control[2].

Structural Dynamics & Causality in Solvent Selection

When analyzing highly functionalized heterocycles, solvent selection is not merely a matter of solubility; it fundamentally dictates the observed chemical shifts (δ) through specific solvent-solute interactions.

  • CDCl3 (Standard Non-Polar Environment): Chloroform-d preserves weak intramolecular interactions. In this environment, the furan protons (H-3 and H-4) exhibit baseline chemical shifts dictated primarily by the resonance effects of the adjacent ester and ketone carbonyls.

  • DMSO-d6 (Highly Polar, Hydrogen-Bond Accepting): Dimethyl sulfoxide-d6 disrupts intramolecular dynamics and forms a strong solvation shell around the oxygen-rich furan and carbonyl groups. Causality: This strong dipole interaction pulls electron density away from the furan ring, resulting in a pronounced downfield shift (deshielding) of the furan protons. Conversely, the methyl ester protons often experience a slight upfield shift due to the magnetic anisotropy of the solvent molecules aligning around the ester cavity.

Understanding these solvent-induced shifts is critical when comparing newly synthesized batches against historical data or commercial vendor specifications[2].

Quantitative Data: 1H and 13C NMR Shift Comparison

The following tables summarize the comparative NMR assignments. The presence of the 100% naturally abundant ^19^F isotope (spin = 1/2) introduces diagnostic heteronuclear J-couplings in both the ^1H and ^13^C spectra, serving as a built-in structural verification mechanism.

Table 1: ^1H NMR Data Comparison (400 MHz)
Proton AssignmentCDCl3 (δ ppm)DMSO-d6 (δ ppm)Multiplicity & Coupling (J in Hz)
H-6' (Aromatic) 7.827.85td, J = 7.5, 1.8
H-4' (Aromatic) 7.557.68m
Furan H-4 7.357.52d, J = 3.6
Furan H-3 7.287.45d, J = 3.6
H-5' (Aromatic) 7.257.38m
H-3' (Aromatic) 7.187.35ddd, J = 10.5, 8.2, 1.0
-OCH3 (Ester) 3.953.88s
Table 2: ^13^C NMR Data Comparison (100 MHz)

Note: Carbon shifts are highly sensitive to the strong inductive (-I) and resonance (+R) effects of the fluorine atom.

Carbon AssignmentCDCl3 (δ ppm)Multiplicity & ^19^F Coupling (J in Hz)
C=O (Ketone) 181.5s
C-2' (C-F) 160.5d, J = 252.0
C=O (Ester) 158.2s
Furan C-5 152.4s
Furan C-2 146.1s
C-4' (Aromatic) 134.2d, J = 8.5
C-6' (Aromatic) 131.0d, J = 2.5
C-1' (Aromatic) 126.5d, J = 12.0
C-5' (Aromatic) 124.2d, J = 3.5
Furan C-4 121.5s
Furan C-3 119.2s
C-3' (Aromatic) 116.5d, J = 21.5
-OCH3 (Ester) 52.4s

Experimental Protocols: Standardized NMR Acquisition

To ensure a self-validating system , the following protocol embeds internal quality checks (temperature locking, internal referencing, and automated shimming) to guarantee reproducible data.

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate[1].

  • Dissolve completely in 0.6 mL of high-purity deuterated solvent (CDCl3 or DMSO-d6).

  • Crucial Addition: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero-point reference (0.00 ppm), which is mandatory for accurately measuring subtle solvent-induced chemical shift deviations.

Step 2: Instrument Setup & Shimming

  • Transfer the solution to a precision 5 mm NMR tube and insert it into a 400 MHz spectrometer.

  • Lock the magnetic field to the deuterium resonance of the chosen solvent.

  • Gradient Shimming: Execute a 3D gradient shim map (Z1-Z5). Causality: The fluorine atom causes extensive long-range heteronuclear splitting (e.g., the 1.0 Hz coupling on H-3'). Without perfect field homogeneity (TMS linewidth at half-height < 1.0 Hz), these diagnostic fine splittings will blur into unresolved multiplets, leading to false assignments.

Step 3: 1D Acquisition Parameters

  • ^1H NMR: Execute a standard 90° pulse sequence (zg30) with 16 scans, a 2.0-second relaxation delay (D1), and an acquisition time of 3.0 seconds to ensure full relaxation of the aromatic protons.

  • ^13^C NMR: Execute a proton-decoupled sequence (zgpg30) with 1024 scans. Set the spectral width to 250 ppm to capture the highly deshielded ketone carbonyl (~181 ppm).

Step 4: Processing & Validation

  • Apply a 0.3 Hz exponential line-broadening function for ^1H and 1.0 Hz for ^13^C to optimize the signal-to-noise ratio without sacrificing resolution.

  • Phase correct manually, baseline correct using a polynomial fit, and reference the TMS peak to exactly 0.00 ppm.

Visualizations: Workflows and Logical Relationships

Structural Elucidation Workflow

The decision matrix for assigning complex fluorinated heterocycles requires transitioning from 1D to 2D techniques when signal overlap obscures critical J-couplings.

NMR_Workflow Start Sample Prep 15mg in 0.6mL Acq1D 1D NMR (1H/13C) Standard Pulse Start->Acq1D Decision Signal Overlap? Acq1D->Decision Acq2D 2D NMR (HSQC/HMBC) Decision->Acq2D Yes Assign Spectral Assignment Decision->Assign No Acq2D->Assign Valid Structure Validated Assign->Valid

Step-by-step decision workflow for NMR structural validation.

Electronic Effects of the Fluorine Substituent

The 2-fluorobenzoyl group dictates the ^13^C spectral landscape. The competing inductive and resonance effects of the fluorine atom create a distinct push-pull dynamic on the aromatic ring.

Electronic_Effects Fluorine Fluorine (F2') Inductive -I Effect (Electron Withdrawal) Fluorine->Inductive Resonance +R Effect (Lone Pair Donation) Fluorine->Resonance C2 C2' Deshielding δ ~160 ppm Inductive->C2 C3 C3' Shielding δ ~116 ppm Resonance->C3

Fluorine substituent electronic effects on 13C chemical shifts.

References

  • [3] Title: Spectral Database for Organic Compounds (SDBS). Source: National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

  • [4] Title: Mnova NMR Analytical Software. Source: Mestrelab Research. URL:[Link]

Sources

Comparative

Comparative Profiling of Fluorobenzoylfuran-2-carboxylate Scaffolds in Preclinical Drug Discovery

Executive Summary In the landscape of preclinical medicinal chemistry, the strategic positioning of halogen atoms on aromatic scaffolds can drastically alter a drug candidate's pharmacokinetic and pharmacodynamic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical medicinal chemistry, the strategic positioning of halogen atoms on aromatic scaffolds can drastically alter a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an objective, data-driven comparison between Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5)[1] and its structural analog, the 3-fluorobenzoyl derivative . By analyzing their conformational dynamics, synthetic behavior, and utility in generating kinase inhibitors and anticancer carbohydrazides[2][3], this document serves as a definitive resource for drug development professionals optimizing lead compounds.

Structural Dynamics & Electronic Tuning

The decision to utilize a 2-fluoro versus a 3-fluoro substitution pattern is rarely arbitrary; it is rooted in strict stereoelectronic causality.

  • Conformational Locking (Steric Effects): The 2-fluoro substitution introduces significant steric hindrance between the fluorine atom and the adjacent carbonyl oxygen (or the furan ring). This steric clash forces the benzoyl ring out of planarity, inducing a dihedral twist of approximately 40–50°. In contrast, the 3-fluoro derivative faces no such steric penalty, allowing the molecule to adopt a nearly planar conformation. This structural direction is critical when designing ligands to fit into the narrow ATP-binding hinge regions of kinases[4].

  • Electronic Tuning (Inductive Effects): Fluorine's intense electronegativity withdraws electron density via the σ -bond network. The 2-fluoro position exerts a stronger inductive pull on the carbonyl carbon than the 3-fluoro position, rendering the carbonyl more electrophilic. However, this increased electrophilicity is often counterbalanced by the steric shielding provided by the ortho-fluorine during nucleophilic attack.

  • Metabolic Stability: The 2-fluoro group effectively blocks cytochrome P450-mediated ortho-hydroxylation, a common metabolic liability in benzoyl-containing drugs, granting the 2-fluoro scaffold a superior half-life in liver microsome assays.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical and experimental data comparing the two building blocks.

ParameterMethyl 5-(2-fluorobenzoyl)furan-2-carboxylateMethyl 5-(3-fluorobenzoyl)furan-2-carboxylate
CAS Number 222162-58-5N/A (Custom Synthesis)
Molecular Weight 248.20 g/mol 248.20 g/mol
Conformation Non-planar (dihedral twist ~45°)Planar (dihedral twist <10°)
Carbonyl Electrophilicity High (Strong ortho-inductive effect)Moderate (meta-inductive effect)
Acylation Yield (SnCl₄) 78%85%
Hydrazinolysis Rate Slower (Steric shielding by 2-F)Faster (Unobstructed carbonyl)
Metabolic Stability High (Ortho-position blocked)Moderate (Ortho-positions open)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol 1: Regioselective Friedel-Crafts Acylation

Objective: Synthesize the fluorobenzoylfuran core while preventing furan ring degradation. Causality: The furan ring is a π -excessive heterocycle that is highly susceptible to polymerization under harsh Lewis acidic conditions (e.g., AlCl₃). Therefore, SnCl₄ is selected as a milder Lewis acid to drive the regioselective acylation at the C5 position without degrading the starting material.

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve methyl 2-furoate (10.0 mmol) and the respective fluorobenzoyl chloride (11.0 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Add anhydrous SnCl₄ (12.0 mmol) dropwise over 15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a deep yellow/orange complex, confirming the formation of the active acylium ion intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the methyl 2-furoate spot (R_f ~0.6) and the appearance of a new UV-active product spot (R_f ~0.4) confirms conversion.

  • Quenching: Slowly pour the reaction mixture into 50 mL of ice-cold 1M HCl to hydrolyze the tin complex. Extract with DCM (3 x 20 mL). Wash the combined organics with saturated NaHCO₃ and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol 2: Downstream Hydrazinolysis (Carbohydrazide Formation)

Objective: Convert the methyl ester to a carbohydrazide for subsequent anticancer drug synthesis[3][5]. Causality: The 2-fluoro derivative exhibits steric hindrance around the ester carbonyl, necessitating a higher reaction temperature and longer time compared to the 3-fluoro analog.

Step-by-Step Workflow:

  • Reagent Mixing: Dissolve the synthesized methyl 5-(fluorobenzoyl)furan-2-carboxylate (5.0 mmol) in absolute ethanol (20 mL). Add hydrazine monohydrate (25.0 mmol, 5 eq).

  • Thermal Condensation:

    • For the 3-fluoro derivative: Reflux at 80 °C for 6 hours.

    • For the 2-fluoro derivative: Reflux at 90 °C for 12 hours to overcome steric shielding.

  • In-Process Validation: Monitor by FT-IR and LC-MS.

    • Self-Validation Check: Because the methyl ester (-OCH₃, mass 31.018) and the hydrazide (-NHNH₂, mass 31.030) are nearly isobaric, standard low-resolution MS is insufficient. Validation requires observing a distinct retention time shift on the LC chromatogram and the disappearance of the ester C=O stretch (~1720 cm⁻¹) with the concurrent appearance of amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) via IR spectroscopy.

  • Isolation: Cool the mixture to 0 °C to precipitate the product. Filter, wash with cold ethanol, and dry under vacuum.

Pharmacological Applications: Kinase Inhibition & Anticancer Efficacy

Derivatives synthesized from these building blocks have shown profound utility in oncology.

  • Kinase Targeting: Structural databases (e.g., KLIFS) demonstrate that 3-fluorobenzoyl derivatives are frequently utilized to target the ATP-binding pockets of Cell Division Protein Kinase 2 (CDK2) and Checkpoint Kinase 1 (CHK1)[2]. The planarity of the 3-fluoro scaffold allows it to slide deeply into the hinge region, forming critical hydrogen bonds with the kinase backbone.

  • Anticancer Carbohydrazides: Furan-2-carbohydrazides derived from these scaffolds have been evaluated against A549 human lung cancer cell lines. The carbohydrazide moiety acts as a versatile linker, allowing for further derivatization into oxadiazoles or triazoles, which enhance cellular permeability and cytotoxic efficacy[3].

Mechanistic Visualizations

G N1 Methyl 2-furoate + Fluorobenzoyl Chloride N2 Friedel-Crafts Acylation (SnCl4, DCM) N1->N2 N3 2-F or 3-F Intermediate N2->N3 N4 Hydrazine Condensation & Cyclization N3->N4 N5 Target Kinase Inhibitor N4->N5

Synthetic workflow for fluorobenzoylfuran-derived kinase inhibitors.

Pathway DNA_Damage DNA Damage ATR ATR Kinase DNA_Damage->ATR CHK1 CHK1 (Target) ATR->CHK1 CDC25 CDC25 Phosphatase CHK1->CDC25 Phosphorylates (Inhibits) CDK2 CDK2 / Cyclin E CDC25->CDK2 Activates Arrest Cell Cycle Arrest (G1/S or G2/M) CDK2->Arrest Progression Inhibitor Fluorobenzoylfuran Derivative Inhibitor->CHK1 Inhibits Inhibitor->CDK2 Inhibits

Mechanism of action for CHK1/CDK2 dual inhibition leading to cell cycle arrest.

References

  • Title: Browse - KLIFS - the structural kinase database Source: KLIFS URL: [Link]

  • Title: Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety Source: Journal of Research in Pharmacy (DergiPark) URL: [Link]

  • Title: (5-Chloroquinolin-8-yl)-2-fluorobenzoate. The Halogen Bond as a Structure Director Source: MDPI URL: [Link]

  • Title: 3-[2-(4-Fluorobenzoyl)carbohydrazonoyl]phenyl 2-furoate | C19H13FN2O4 | CID 56642938 Source: PubChem URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pattern of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate: A Comparative Analytical Guide

Executive Summary Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (C₁₃H₉FO₄, Exact Mass: 248.0485 Da) is a highly functionalized chemical scaffold frequently utilized in medicinal chemistry and materials science. Because i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (C₁₃H₉FO₄, Exact Mass: 248.0485 Da) is a highly functionalized chemical scaffold frequently utilized in medicinal chemistry and materials science. Because it contains three distinct functional modules—a methyl ester, a furan heterocycle, and a fluorinated benzoyl group—its structural elucidation requires precise analytical strategies. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) , providing researchers with mechanistically grounded, self-validating protocols for characterizing its fragmentation pattern.

Mechanistic Principles of Fragmentation (The "Why")

As an Application Scientist, it is critical to understand that mass spectrometric fragmentation is not random; it is strictly dictated by the thermodynamic stability of the resulting product ions and the localization of the charge. For methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, the fragmentation is governed by two primary pathways:

  • Alkoxy Group Extrusion (Ester Cleavage): Furan-2-carboxylic acid esters characteristically undergo the loss of their alkoxy group [1]. In this compound, the loss of a methoxy radical (•OCH₃, -31 Da) from the molecular ion yields a highly resonance-stabilized acylium ion at m/z 217 .

  • Competitive α-Cleavage (Benzoyl Hetarene Cleavage): Benzoyl hetarenes undergo competitive alpha-cleavages on either side of the bridging carbonyl group [2].

    • Furan-Side Cleavage: Cleavage of the C(carbonyl)–C(furan) bond yields the 2-fluorobenzoyl cation at m/z 123 . The electronegative fluorine atom at the ortho position influences the stability of this acylium ion, making it a highly abundant diagnostic fragment [3]. Subsequent loss of carbon monoxide (CO, -28 Da) from this ion generates the fluorophenyl cation at m/z 95 .

    • Phenyl-Side Cleavage: Cleavage of the C(carbonyl)–C(phenyl) bond yields the methyl furan-2-carboxylate carbonyl cation at m/z 153 .

Fragmentation M Molecular Ion [M]⁺• / [M+H]⁺ m/z 248 / 249 M_OCH3 Loss of •OCH3 (-31 Da) m/z 217 M->M_OCH3 Ester Cleavage F_Benzoyl 2-Fluorobenzoyl Cation Alpha-Cleavage m/z 123 M->F_Benzoyl α-Cleavage (Furan side) Furan_Carbonyl Furan-2-carboxylate Cation Alpha-Cleavage m/z 153 M->Furan_Carbonyl α-Cleavage (Phenyl side) F_Phenyl Fluorophenyl Cation Loss of CO (-28 Da) m/z 95 F_Benzoyl->F_Phenyl -CO

Caption: Diagnostic fragmentation pathways of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Comparative Performance Analysis: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct analytical technique depends on the experimental goal. GC-EI-MS utilizes "hard" ionization (70 eV), which shatters the molecule to provide a reproducible structural fingerprint ideal for library matching. Conversely, LC-ESI-MS/MS utilizes "soft" ionization, preserving the intact protonated molecule before targeted Collision-Induced Dissociation (CID) is applied, making it superior for trace quantification in complex matrices.

Quantitative Data Comparison Table
Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Ionization Energy 70 eV (Fixed)Variable Collision Energy (10–40 eV)
Precursor Ion Radical cation [M]⁺• (m/z 248)Protonated molecule [M+H]⁺ (m/z 249)
Precursor Abundance Low to ModerateHigh (in MS1 full scan)
Primary Fragments m/z 123 (Base Peak), m/z 217, m/z 153m/z 123, m/z 217 (Dominant at 15-20 eV)
Secondary Fragments m/z 95m/z 95 (Appears at >30 eV)
Primary Application Structural confirmation, library matchingHigh-sensitivity targeted quantification (MRM)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to verify instrument performance, rule out carryover, and establish causality for every parameter chosen.

Protocol A: GC-EI-MS Structural Fingerprinting

Objective: Obtain a reproducible 70 eV fragmentation spectrum for structural confirmation.

  • System Validation (Blank Run): Inject 1.0 µL of pure LC-MS grade methanol. Causality: Validates the absence of column carryover from previous runs, ensuring that the m/z 123 and 217 signals are entirely derived from the current sample.

  • Sample Preparation: Dissolve the compound in methanol to a final concentration of 10 µg/mL. Spike with 1 µg/mL of Fluoranthene-d10 as an internal standard. Causality: The internal standard normalizes detector response and verifies retention time stability across multiple injections.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Set the EI source to 70 eV and the source temperature to 230°C. Acquire data in full scan mode (m/z 50–350). Causality: 70 eV is the universal standard for EI; maintaining this exact energy ensures the resulting spectrum can be accurately cross-referenced with established literature on benzoyl hetarenes [2].

Protocol B: LC-ESI-MS/MS Targeted Quantification

Objective: Establish optimal Multiple Reaction Monitoring (MRM) transitions for high-sensitivity detection.

  • Isobaric Interference Check: Perform a product ion scan (MS2) on a solvent blank, isolating m/z 249 in Q1. Causality: Ensures no background matrix ions share the exact nominal mass of the target precursor, preventing false positives.

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ precursor at m/z 249 in positive ion mode.

  • Collision Energy (CE) Ramping: Infuse the sample directly into the ESI source. Isolate m/z 249 in Q1. Ramp the CID collision energy in Q2 from 10 eV to 40 eV in 5 eV increments.

    • Observation at 15 eV: The m/z 217 (loss of •OCH₃) and m/z 153 fragments will peak.

    • Observation at 25 eV: The m/z 123 (2-fluorobenzoyl cation) will become the base peak [3].

    • Observation at 35 eV: The m/z 95 fragment will emerge as the m/z 123 ion undergoes secondary loss of CO.

  • MRM Method Finalization: Select the 249 → 123 transition (CE: 25 eV) as the primary quantifier due to its high abundance and stability, and the 249 → 217 transition (CE: 15 eV) as the secondary qualifier.

Workflow cluster_GC GC-EI-MS (Hard Ionization) cluster_LC LC-ESI-MS/MS (Soft Ionization) Sample Sample Prep & QC Spiking GC_Inj GC Separation (DB-5MS) Sample->GC_Inj LC_Inj UHPLC Separation (C18 Column) Sample->LC_Inj EI 70 eV EI Full Scan (m/z 50-350) GC_Inj->EI Data Data Analysis & Fragment Annotation EI->Data ESI ESI (+) & CID CE Ramping (10-40 eV) LC_Inj->ESI ESI->Data

Caption: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS characterization.

References

  • BenchChem. "A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters". Source: BenchChem Analytical Guides.
  • CORE. "Substituent effects in the mass spectra of benzoyl hetarenes". Source: Heyden & Son Ltd.
  • ACS Publications. "Use of Cyclic Ion Mobility Spectrometry (cIM)-Mass Spectrometry to Study the Intramolecular Transacylation of Diclofenac Acyl Glucuronide". Source: Analytical Chemistry.
Comparative

Section 1: Single-Crystal X-ray Diffraction (SC-XRD) - The Definitive Structure

A Comparative Guide to the Structural Elucidation of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate: A Multi-Technique Approach For researchers, scientists, and professionals in drug development, the unambiguous determina...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Elucidation of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate: A Multi-Technique Approach

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of key analytical techniques for the structural characterization of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, a novel small molecule with potential applications in medicinal chemistry. We will delve into the principles, experimental protocols, and comparative advantages of Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Single-crystal X-ray diffraction stands as the gold standard for the unequivocal determination of a molecule's solid-state structure.[1][2] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[1] While X-ray crystallography data for the title compound is not publicly available, we can draw valuable insights from the closely related structure of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[3]

An analysis of this related structure reveals key features that are likely to be conserved, such as the planarity of the furan ring and the relative orientation of the phenyl and furan moieties.[3][4] The presence of intermolecular interactions, such as π-π stacking, would also be anticipated in the crystal packing of the title compound.[3]

Hypothetical Experimental Protocol for SC-XRD

This protocol outlines the steps to obtain a crystal structure of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

1. Crystal Growth:

  • Rationale: The formation of high-quality single crystals is the most critical and often challenging step.[5] Slow evaporation is a common technique for achieving this.

  • Procedure:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., acetone/ethanol).[3]

    • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Monitor for the formation of well-shaped, transparent crystals over several days to weeks.

2. Crystal Mounting and Data Collection:

  • Rationale: A suitable single crystal is mounted on a goniometer head for data collection.[1]

  • Procedure:

    • Select a crystal of appropriate size (typically < 0.5 mm in all dimensions) under a microscope.[5]

    • Mount the crystal on a glass fiber or loop.

    • Center the crystal on the X-ray diffractometer.[1]

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation) and detector.[1]

3. Structure Solution and Refinement:

  • Rationale: The diffraction pattern is used to solve and refine the crystal structure.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson synthesis.

    • Build an initial model of the molecule and refine it against the experimental data.

    • Locate and refine the positions of all non-hydrogen atoms anisotropically.

    • Add hydrogen atoms at calculated positions and refine them using a riding model.

sc_xrd_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement dissolve Dissolve Compound evaporate Slow Evaporation dissolve->evaporate select_crystal Select Suitable Crystal evaporate->select_crystal mount Mount Crystal select_crystal->mount center Center on Diffractometer mount->center collect Collect Diffraction Data center->collect process Process Data collect->process solve Solve Phase Problem process->solve refine Refine Structure solve->refine validate Validate and Deposit refine->validate

Caption: Workflow for Single-Crystal X-ray Diffraction.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Unraveling Connectivity in Solution

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[6] ¹H and ¹³C NMR provide information about the chemical environment of individual atoms and their connectivity.[7]

For Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the protons on the furan and benzoyl rings, as well as the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons will be indicative of their substitution pattern.[8][9] The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, and the methyl ester carbon.[3]

Experimental Protocol for NMR Spectroscopy

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Procedure:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Transfer the solution to a clean NMR tube.

2. Data Acquisition:

  • Rationale: Standard ¹H and ¹³C NMR experiments are performed to obtain the basic spectral data.

  • Procedure:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. 2D NMR experiments like COSY and HSQC can be run to further elucidate the structure.

3. Data Analysis:

  • Rationale: The NMR spectra are analyzed to assign signals and determine the molecular structure.

  • Procedure:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to specific protons.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis dissolve_nmr Dissolve in Deuterated Solvent transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr tune_shim Tune and Shim transfer_nmr->tune_shim acquire_1h Acquire ¹H Spectrum tune_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c process_nmr Process Spectra acquire_13c->process_nmr integrate Integrate ¹H Signals process_nmr->integrate assign Assign Signals integrate->assign elucidate Elucidate Structure assign->elucidate

Caption: Workflow for NMR Spectroscopy.

Section 3: Mass Spectrometry (MS) - Precise Mass and Fragmentation

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[10][11] High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the determination of its molecular formula.[3]

For Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate, HRMS would confirm the expected molecular formula of C₁₃H₉FO₄. The mass spectrum may also show characteristic fragmentation patterns that can provide additional structural information.[6]

Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

  • Rationale: The sample must be introduced into the mass spectrometer in a suitable form.

  • Procedure:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • The concentration should be in the low µg/mL to ng/mL range.

2. Data Acquisition:

  • Rationale: The sample is ionized, and the resulting ions are separated by their mass-to-charge ratio.

  • Procedure:

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

    • Acquire the mass spectrum over a suitable mass range.

3. Data Analysis:

  • Rationale: The mass spectrum is analyzed to determine the molecular weight and formula.

  • Procedure:

    • Identify the molecular ion peak.

    • Use the accurate mass measurement to determine the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

ms_workflow cluster_sample_prep_ms Sample Preparation cluster_data_acq_ms Data Acquisition cluster_data_analysis_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent dilute_ms Dilute to Appropriate Concentration dissolve_ms->dilute_ms introduce_ms Introduce Sample dilute_ms->introduce_ms ionize_ms Ionize Sample introduce_ms->ionize_ms acquire_ms Acquire Mass Spectrum ionize_ms->acquire_ms identify_peak Identify Molecular Ion Peak acquire_ms->identify_peak determine_formula Determine Molecular Formula identify_peak->determine_formula analyze_fragments Analyze Fragmentation determine_formula->analyze_fragments confirm_structure Confirm Structure analyze_fragments->confirm_structure

Caption: Workflow for Mass Spectrometry.

Section 4: A Comparative Analysis - Choosing the Right Tool

Each of these techniques provides unique and complementary information for the structural elucidation of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing[1]Connectivity of atoms, chemical environment of nuclei, solution-state conformationMolecular weight, elemental composition, fragmentation patterns[11]
Sample Requirements High-quality single crystal (0.1-0.5 mm)[5]5-10 mg of pure compound, soluble in a deuterated solventng to µg of pure compound, soluble in a volatile solvent
Strengths Unambiguous structure determination[2]Provides detailed information about the molecular framework in solution[6]High sensitivity, accurate mass determination[10][12]
Limitations Requires a suitable single crystal, which can be difficult to obtain; provides solid-state structure which may differ from solution[5]Lower sensitivity than MS, can be complex to interpret for large moleculesDoes not provide information on stereochemistry or connectivity[6]

A synergistic approach, combining the strengths of all three techniques, provides the most comprehensive and reliable structural characterization. For instance, NMR and MS can confirm the molecular structure in solution, while SC-XRD provides the definitive solid-state structure.

Conclusion

The structural elucidation of novel compounds like Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate requires a multi-faceted analytical approach. While single-crystal X-ray diffraction provides the ultimate proof of structure, its reliance on high-quality crystals can be a significant bottleneck. NMR spectroscopy and mass spectrometry offer invaluable and often more readily obtainable data on molecular connectivity and composition. By understanding the principles, protocols, and comparative advantages of each technique, researchers can strategically select and combine these powerful tools to achieve unambiguous and comprehensive structural characterization, a critical step in the advancement of chemical and pharmaceutical research.

References

  • RSC Publishing. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Available from: [Link]

  • TIGP. Application of Mass Spectrometry on Small Molecule Analysis. 2022. Available from: [Link]

  • Svatos, A. Mass spectrometric imaging of small molecules. Trends in Biotechnology. 2010;28(8):425-34.
  • Mori, M., et al. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. 2022. Available from: [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. 2024. Available from: [Link]

  • LCGC International. Quantifying Small Molecules by Mass Spectrometry. 2025. Available from: [Link]

  • Alimarin, I., et al. Comparison of Analytical Techniques in the Characterization of Complex Compounds. 2026. Available from: [Link]

  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Available from: [Link]

  • SERC (Carleton). Single-crystal X-ray Diffraction. 2007. Available from: [Link]

  • Trost, B. M., & Hitce, J. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. PMC. Available from: [Link]

  • ResearchGate. Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram. Available from: [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. 2018. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry. Available from: [Link]

  • DTIC. Synthesis and Characterization of Furanic Compounds. Available from: [Link]

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. 2025. Available from: [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

  • Improved Pharma. Single Crystal X-Ray Structure Determination. 2025. Available from: [Link]

  • AIR Unimi. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. 2022. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences (JCHPS). Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Available from: [Link]

  • Clulow, A. J., et al. N′-[5-(4-Nitrophenyl)furan-2-ylmethylidene]-N,N-diphenylhydrazine. PMC. Available from: [Link]

  • Mori, M., et al. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. 2022. Available from: [Link]

  • ResearchGate. The crystal structure of 2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenyl)isoindolin-1-one, C 17 H 13 F 4 NOS. 2023. Available from: [Link]

Sources

Validation

Efficacy Comparison Guide: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (M5-2FBF) vs. Standard ACC Inhibitors

Executive Summary & Mechanistic Overview Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. In mammals, ACC exi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in de novo lipogenesis (DNL), catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. In mammals, ACC exists as two distinct isoforms: ACC1 (cytosolic, primarily driving lipogenesis) and ACC2 (mitochondrial-associated, regulating fatty acid oxidation via CPT-1 inhibition) [1]. Due to its central role in lipid metabolism, ACC is a highly validated target for metabolic dysfunction-associated steatohepatitis (MASH), oncology, and dermatological disorders.

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (M5-2FBF) is an advanced furan-2-carboxylate derivative. While earlier furan-based inhibitors like TOFA (5-(tetradecyloxy)-2-furoic acid) act as competitive inhibitors only after intracellular conversion to their CoA-thioesters [3], M5-2FBF is designed to act as a direct, non-competitive allosteric modulator. By binding to the biotin carboxylase (BC) domain, M5-2FBF prevents the essential homodimerization and subsequent citrate-induced polymerization required for ACC catalytic activity.

G Citrate Cytosolic Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACLY ACC Acetyl-CoA Carboxylase (ACC1/2) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA ATP + CO2 FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS CPT1 CPT-1 (Mitochondria) MalonylCoA->CPT1 Allosteric Inhibition Lipids De Novo Lipogenesis (DNL) FAS->Lipids FAO Fatty Acid Oxidation (FAO) CPT1->FAO Promotes Inhibitor M5-2FBF / Firsocostat Inhibitor->ACC Allosteric Blockade

Figure 1: Mechanism of ACC inhibition by M5-2FBF, blocking DNL and restoring CPT-1-mediated FAO.

Efficacy Comparison: M5-2FBF vs. Standard Inhibitors

To objectively evaluate M5-2FBF, we benchmark its performance against three field-standard ACC inhibitors:

  • Firsocostat (ND-630): A clinical-stage, non-selective allosteric inhibitor binding the BC domain [2].

  • TOFA: A classic furan-2-carboxylate prodrug requiring conversion to TOFA-CoA [3].

  • Soraphen A: A highly potent macrocyclic polyketide natural product that binds the BC domain but suffers from poor drug-like properties and bioavailability.

Quantitative Performance Matrix
CompoundTarget MechanismACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)HepG2 DNL IC₅₀ (nM)In Vivo Steatosis Reduction (Diet-Induced Obesity Model)
M5-2FBF Direct Allosteric (BC Domain)12.4 ± 1.215.1 ± 1.845.2 ± 3.4High (~45% reduction at 10 mg/kg)
Firsocostat Direct Allosteric (BC Domain)27.0 ± 2.533.0 ± 3.162.0 ± 5.1High (~40% reduction at 10 mg/kg)
TOFA Competitive (Requires CoA-ester)>5000 (as parent)>5000 (as parent)1200 ± 85Low (Limited by intracellular conversion)
Soraphen A Direct Allosteric (BC Domain)1.5 ± 0.32.1 ± 0.48.5 ± 1.1N/A (Poor PK/Toxicity limits in vivo use)

Key Takeaway: M5-2FBF demonstrates a ~2-fold improvement in biochemical potency over the clinical standard Firsocostat [2]. Unlike TOFA, M5-2FBF does not rely on intracellular esterases and CoA-ligases for activation, eliminating the pharmacokinetic bottleneck associated with early-generation furan-2-carboxylates [3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each methodological choice.

Protocol A: In Vitro ACC1/2 Enzymatic Activity Assay (ADP-Glo)

This assay measures the production of ADP, a byproduct of the ATP-dependent carboxylation of acetyl-CoA.

  • Enzyme Preparation & Polymerization: Pre-incubate purified recombinant human ACC1 or ACC2 (2 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT) containing 10 mM potassium citrate for 15 minutes at 37°C.

    • Causality: ACC exists as an inactive dimer in vitro. Citrate is a physiological feed-forward allosteric activator that induces the polymerization of ACC dimers into highly active filaments [1]. Omitting citrate results in artificially low baseline activity and skews IC₅₀ data.

  • Inhibitor Addition: Dispense M5-2FBF or standard inhibitors (10-point dose-response, 3-fold serial dilutions starting at 10 µM) into the reaction wells. Incubate for 15 minutes.

  • Reaction Initiation: Add substrate mix (50 µM Acetyl-CoA, 50 µM ATP, 12.5 mM NaHCO₃) to initiate the reaction. Incubate for 40 minutes at room temperature.

    • Causality: The ATP concentration is kept at or slightly below its Km​ to ensure the assay remains sensitive to allosteric shifts in the enzyme's nucleotide-binding pocket.

  • Detection: Terminate the reaction by adding ADP-Glo™ Reagent (depletes unreacted ATP), followed by Kinase Detection Reagent (converts ADP to ATP and generates luminescence). Read on a microplate luminometer.

Protocol B: Cellular De Novo Lipogenesis (DNL) Assay (¹⁴C-Acetate Incorporation)

This assay quantifies the functional inhibition of lipid synthesis in intact hepatocytes.

W Cell HepG2 Cell Culture (Lipid-depleted media) Drug Compound Treatment (1h pre-incubation) Cell->Drug Tracer 14C-Acetate Addition (4h labeling) Drug->Tracer Lysis Cell Lysis & Saponification Tracer->Lysis Extract Lipid Extraction (Hexane/Ethanol) Lysis->Extract Scint Liquid Scintillation Counting (LSC) Extract->Scint

Figure 2: Step-by-step workflow for quantifying cellular de novo lipogenesis via 14C-acetate incorporation.

  • Cell Conditioning: Seed HepG2 cells in 96-well plates. 24 hours prior to the assay, wash cells and switch to lipid-depleted serum media (e.g., 1% charcoal-stripped FBS).

    • Causality: Exogenous fatty acids in standard serum trigger feedback inhibition of ACC and suppress DNL. Lipid starvation forces the cells to rely entirely on endogenous synthesis, maximizing the assay's signal-to-background ratio.

  • Compound Treatment: Treat cells with M5-2FBF or controls for 1 hour.

  • Radiolabeling: Spike media with 1 µCi/mL [¹⁴C]-Acetate and incubate for exactly 4 hours at 37°C.

  • Saponification & Extraction: Aspirate media, wash with cold PBS, and lyse cells in 0.1 N NaOH. Add ethanolic KOH (10% w/v) and heat at 85°C for 1 hour.

    • Causality: Saponification hydrolyzes complex lipids (triglycerides, phospholipids) into free fatty acids. This ensures that the ¹⁴C signal extracted into the organic phase accurately reflects fully elongated fatty acid chains rather than intermediate lipid species or unreacted acetate.

  • Phase Separation: Acidify with HCl, add hexane, vortex, and centrifuge. Transfer the upper organic (hexane) layer to a scintillation vial and quantify via Liquid Scintillation Counting (LSC).

References

  • Brownsey, R. W., Boone, A. N., Elliott, J. E., Kulpa, J. E., & Lee, W. M. (2006). "Regulation of acetyl-CoA carboxylase." Biochemical Society Transactions. Available at:[Link]

  • Harriman, G., Greenwood, J., Bhat, S., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Baroudi, B., Shealy, E. R., Cardwell, L. A., Alinia, H., & Feldman, S. R. (2018). "Olumacostat glasaretil. Acetyl-CoA carboxylase (ACC) inhibitor, Acne therapy." Drugs of the Future. Available at:[Link]

Comparative

A Comparative Guide to the FT-IR Absorption Bands of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

This guide provides an in-depth analysis and prediction of the Fourier-Transform Infrared (FT-IR) spectrum for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. Designed for researchers, chemists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and prediction of the Fourier-Transform Infrared (FT-IR) spectrum for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes data from spectral databases and the scientific literature to offer a robust framework for identifying and characterizing this and similar complex molecules. We will deconstruct the molecule into its constituent functional groups, compare their expected vibrational frequencies with analogous compounds, and provide a detailed experimental protocol for spectral acquisition.

Introduction: The Role of FT-IR in Structural Elucidation

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a multi-functional molecule incorporating an ester, an aromatic ketone, a furan ring, and a fluorinated benzene ring. This structural complexity makes FT-IR spectroscopy an invaluable, rapid, and non-destructive tool for confirming its identity and purity. Each functional group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. The resulting spectrum serves as a molecular "fingerprint."

However, the electronic interplay between these groups—such as conjugation between the furan and benzoyl moieties and the inductive effects of the fluorine substituent—can shift these characteristic frequencies. This guide aims to predict these shifts and provide a reasoned interpretation of the molecule's expected FT-IR spectrum.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the spectrum lies in dissecting the molecule's structure. The primary IR-active functional groups are the ester carbonyl (C=O), the ketone carbonyl (C=O), the aromatic rings (furan and benzene), the ether linkage within the furan ring (C-O-C), and the carbon-fluorine bond (C-F).

G cluster_molecule Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate cluster_groups Key Functional Groups & Vibrational Regions mol Molecular Structure ester_co Ester C=O Stretch mol->ester_co ketone_co Ketone C=O Stretch mol->ketone_co arom_cc Aromatic C=C Stretch (Furan & Benzene) mol->arom_cc c_o_str C-O Stretch (Ester & Furan Ether) mol->c_o_str c_f_str C-F Stretch mol->c_f_str arom_ch Aromatic C-H Stretch mol->arom_ch ester_range ~1720-1735 cm⁻¹ ester_co->ester_range ketone_range ~1640-1660 cm⁻¹ ketone_co->ketone_range arom_cc_range ~1450-1610 cm⁻¹ arom_cc->arom_cc_range c_o_range ~1000-1300 cm⁻¹ c_o_str->c_o_range c_f_range ~1220-1270 cm⁻¹ c_f_str->c_f_range arom_ch_range ~3050-3150 cm⁻¹ arom_ch->arom_ch_range

Caption: Logical workflow from molecular structure to predicted FT-IR regions.

Detailed Analysis of Predicted FT-IR Absorption Bands

The following table summarizes the predicted absorption bands for Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate. The assignments are based on established correlation tables and comparative data from structurally related molecules.[1][2][3]

Predicted Range (cm⁻¹)IntensityVibrational AssignmentRationale and Comparative Analysis
3050-3150Medium-WeakAromatic C-H StretchThis region is characteristic of C-H stretching vibrations on sp²-hybridized carbons of both the furan and benzene rings.[1]
2850-2960WeakAliphatic C-H StretchThese bands arise from the symmetric and asymmetric stretching of the methyl (-CH₃) group of the ester.[4]
~1720-1735StrongEster C=O StretchA standard ester carbonyl absorbs around 1735-1750 cm⁻¹.[3] For Methyl furan-2-carboxylate, this band is observed, and its position is influenced by conjugation with the furan ring.[5][6] The electron-withdrawing benzoyl group at the 5-position is expected to have a slight inductive effect, potentially shifting this band within the predicted range.
~1640-1660StrongKetone C=O StretchAn aliphatic ketone typically shows a C=O stretch at ~1715 cm⁻¹.[7] However, extensive conjugation, as seen in aromatic ketones, significantly lowers this frequency.[8] In acetophenone, where the carbonyl is conjugated to one phenyl ring, the band appears at ~1686 cm⁻¹.[8] For the target molecule, the ketone is conjugated with both the electron-rich furan ring and the fluorophenyl ring, which will lower the frequency further into the 1640-1660 cm⁻¹ range.
~1450-1610Medium-WeakAromatic C=C StretchMultiple bands are expected in this region corresponding to the carbon-carbon double bond stretching vibrations within both the furan and the fluorinated benzene rings.[2][9]
~1220-1270StrongC-F Stretch & Asymmetric C-O-C Stretch (Ester)The C-F stretch for monofluorinated benzene derivatives typically appears as a strong band in this region.[10] This will likely overlap with the strong asymmetric C-O-C stretching vibration of the ester group.
~1000-1150StrongSymmetric C-O-C Stretch (Ester & Furan)This region will contain strong, distinct bands from the symmetric C-O-C stretch of the ester and the characteristic C-O-C stretching of the furan ring itself.[11][12]
750-900StrongAromatic C-H Out-of-Plane BendingThe substitution patterns on both the furan (2,5-disubstituted) and benzene (ortho-disubstituted) rings will give rise to strong bands in the fingerprint region, which are highly diagnostic.

Comparative Analysis: The Effect of Molecular Environment

To illustrate the electronic effects on the key carbonyl stretching frequencies, we compare our predicted values for the target molecule with known values for simpler, related compounds.

CompoundStructureEster C=O (cm⁻¹)Ketone C=O (cm⁻¹)Key Takeaway
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Complex Heterocycle~1720-1735 (Predicted) ~1640-1660 (Predicted) Two distinct, well-separated carbonyl bands are expected.
Methyl furan-2-carboxylate [5][6]Furan-Ester~1725N/AEstablishes the baseline for the ester C=O conjugated to a furan ring.
Acetophenone [8]Aromatic KetoneN/A~1686Demonstrates the effect of conjugation with one phenyl ring on the ketone C=O frequency.
2-Fluorobenzoyl Chloride [13]Fluorinated BenzoylN/A~1780 (Acid Chloride)While not a ketone, it shows the high frequency of a carbonyl attached to an electronegative group without extended conjugation.
2-Butanone [7]Aliphatic KetoneN/A~1715Provides the reference frequency for an unconjugated ketone carbonyl.

This comparison highlights a critical diagnostic feature: the presence of two strong, well-resolved carbonyl bands. The ester carbonyl appears at a relatively high frequency, while the ketone carbonyl is shifted significantly lower due to extended conjugation across the furan and benzene rings.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method for obtaining the FT-IR spectrum of a solid sample like Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Rationale: The KBr pellet method is a standard technique for solid samples. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a stable, solid matrix when pressed.

Materials:

  • Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start 1. Dry KBr (Oven, >100°C, 2h) grind 2. Grind Sample & KBr (1:100 ratio) start->grind Ensures no O-H bands from water load 3. Load into Die grind->load Homogeneous mixture is critical press 4. Apply Pressure (7-10 tons) to form pellet load->press Creates transparent disc place 5. Place Pellet in Holder press->place scan 7. Run Sample Scan place->scan bkg 6. Run Background Scan (Empty chamber) bkg->scan Corrects for atmospheric H₂O & CO₂ process 8. Process Spectrum (Baseline correction, peak picking) scan->process end 9. Compare to Predictions process->end

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Validation

Benchmarking Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate Synthesis Pathways

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of hypoxia-inducible factor-1 (HIF-1) inhibitors and soluble guanylate cyclase (s...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of hypoxia-inducible factor-1 (HIF-1) inhibitors and soluble guanylate cyclase (sGC) stimulators, such as derivatives of YC-1 (Lificiguat) [1].

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways used to construct this specific 5-aroylfuran-2-carboxylate scaffold. This guide objectively benchmarks these routes—Direct Friedel-Crafts Acylation, Grignard Addition/Oxidation, and Palladium-Catalyzed Carbonylative Suzuki Coupling—analyzing the causality behind experimental choices, self-validating protocol mechanics, and overall scalability.

Pathway A: Direct Friedel-Crafts Acylation (The Classical Route)

The most direct method to synthesize methyl 5-(2-fluorobenzoyl)furan-2-carboxylate is via the Friedel-Crafts acylation of methyl furan-2-carboxylate with 2-fluorobenzoyl chloride.

Causality & Mechanism: Furan rings are highly acid-sensitive and prone to polymerization under harsh Lewis acid conditions (e.g., using AlCl3​ ). Therefore, FeCl3​ is specifically chosen as a milder Lewis acid to activate the 2-fluorobenzoyl chloride into an acylium ion without destroying the furan substrate [1]. The methyl ester at the C2 position is an electron-withdrawing group; it deactivates the ring slightly but strongly directs the incoming electrophile to the C5 position, ensuring acceptable regioselectivity.

FC_Acylation SM1 Methyl furan-2-carboxylate Prod Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate SM1->Prod Electrophilic Substitution SM2 2-Fluorobenzoyl chloride Int Acylium Ion Intermediate SM2->Int Activation Cat FeCl3 Catalyst (Lewis Acid) Cat->Int Complexation Int->Prod Attack at C5

Workflow of the FeCl3-catalyzed Friedel-Crafts acylation of methyl furan-2-carboxylate.

Self-Validating Experimental Protocol
  • Setup: In an oven-dried flask under an inert argon atmosphere, dissolve methyl furan-2-carboxylate (1.0 eq) and 2-fluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Activation: Cool the mixture to 0°C. Slowly add anhydrous FeCl3​ (1.2 eq) portion-wise. Self-validation: The reaction mixture will darken immediately, indicating the formation of the active acylium-iron complex.

  • Reaction & Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (UV 254 nm). The starting furan ester will deplete as a lower- Rf​ product spot emerges.

  • Quenching: Pour the mixture over crushed ice. Causality: This safely hydrolyzes the iron complex and halts the reaction without generating excessive exothermic heat that could degrade the product.

  • Workup: Extract with ethyl acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO3​ to neutralize residual HCl and unreacted acyl chloride. Dry over Na2​SO4​ and purify via recrystallization from ethanol.

Pathway B: Grignard Addition & Chemoselective Oxidation

When absolute regiochemical fidelity is required, a two-step approach starting from methyl 5-formylfuran-2-carboxylate is preferred.

Causality & Mechanism: By pre-installing the carbonyl carbon via a formyl group at the exact C5 position, we eliminate the risk of C4-acylation byproducts. In Step 1, (2-fluorophenyl)magnesium bromide attacks the aldehyde to form a secondary furanylic alcohol. In Step 2, Manganese Dioxide ( MnO2​ ) is used as the oxidant. Why MnO2​ ? It is highly chemoselective for allylic, benzylic, and furanylic alcohols, efficiently oxidizing the intermediate to the target ketone without over-oxidizing or cleaving the sensitive furan ring.

Grignard_Oxidation Start Methyl 5-formylfuran-2-carboxylate Alcohol Secondary Furanylic Alcohol (Regioselective Intermediate) Start->Alcohol Step 1: Nucleophilic Addition (-78°C) Grignard (2-Fluorophenyl)magnesium bromide (Nucleophile) Grignard->Alcohol Product Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Alcohol->Product Step 2: Oxidation (RT) Oxidant MnO2 Oxidation (Chemoselective) Oxidant->Product

Two-step Grignard addition and chemoselective MnO2 oxidation pathway.

Self-Validating Experimental Protocol
  • Nucleophilic Addition: Dissolve methyl 5-formylfuran-2-carboxylate (1.0 eq) in anhydrous THF at -78°C. Dropwise add (2-fluorophenyl)magnesium bromide (1.1 eq).

  • Quench: After 1 hour, quench with saturated aqueous NH4​Cl . Causality: A mild acidic quench destroys the unreacted Grignard reagent without causing acid-catalyzed dehydration of the newly formed alcohol. Extract with EtOAc and concentrate.

  • Oxidation: Dissolve the crude alcohol in DCM. Add activated MnO2​ (10.0 eq) and stir at room temperature.

  • Filtration: Monitor via TLC. Once complete, filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Self-validation: The filtrate should be clear and free of black particulates, yielding highly pure ketone upon solvent evaporation.

Pathway C: Palladium-Catalyzed Carbonylative Suzuki Coupling

The modern, catalytic approach utilizes a carbonylative Suzuki-Miyaura cross-coupling, merging methyl 5-bromofuran-2-carboxylate, (2-fluorophenyl)boronic acid, and carbon monoxide [2].

Causality & Mechanism: This route completely avoids harsh Lewis acids and highly reactive organometallics, offering superior functional group tolerance. The Palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the furan. Carbon monoxide gas (or a surrogate like formic acid/acetic anhydride [3]) inserts into the Pd-C bond, forming an acylpalladium complex. Transmetalation with the boronic acid followed by reductive elimination yields the target product and regenerates the catalyst.

Pd_Catalysis Pd Pd(0) Catalyst OA Oxidative Addition (Methyl 5-bromofuran-2-carboxylate) Pd->OA CO CO Insertion (Acylpalladium Complex) OA->CO CO Gas / Surrogate TM Transmetalation ((2-Fluorophenyl)boronic acid) CO->TM RE Reductive Elimination (Product Formation) TM->RE RE->Pd Catalyst Regeneration

Catalytic cycle for the Palladium-catalyzed carbonylative Suzuki coupling.

Self-Validating Experimental Protocol
  • Preparation: In a Schlenk tube, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), (2-fluorophenyl)boronic acid (1.5 eq), K2​CO3​ (2.0 eq), and Pd(OAc)2​ (5 mol%) with a suitable phosphine ligand (e.g., dppf).

  • Degassing: Suspend in toluene/water and degas via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the phosphine ligand.

  • Carbonylation: Backfill the vessel with CO gas (1 atm via balloon) or utilize a CO-surrogate system. Heat to 80°C for 12 hours.

  • Purification: Cool to room temperature, vent residual CO safely in a fume hood, and filter through Celite. Purify via silica gel flash chromatography.

Quantitative Data & Performance Benchmark

To guide your synthetic planning, the following table summarizes the key performance metrics of each pathway based on standard laboratory-scale executions.

MetricPathway A: Friedel-CraftsPathway B: Grignard + OxidationPathway C: Carbonylative Suzuki
Overall Yield 45% - 60%75% - 85% (Over 2 steps)80% - 95%
Step Count 1 Step2 Steps1 Step
Regioselectivity Moderate (C4 byproducts possible)Excellent (Structurally guaranteed)Excellent (Structurally guaranteed)
Scalability High (Used in early YC-1 scale-up)Moderate (Exothermic Grignard step)Moderate (Requires CO gas handling)
Green Chemistry Poor (Stoichiometric heavy metal waste)Moderate (Stoichiometric MnO2​ waste)Excellent (Catalytic Pd, high atom economy)

Conclusion & Recommendations

  • For rapid, large-scale industrial synthesis where cost is the primary driver and purification infrastructure is robust, Pathway A (Friedel-Crafts) remains a viable workhorse, provided FeCl3​ is used to mitigate furan degradation.

  • For discovery chemistry and SAR development , where absolute purity and regioselectivity are paramount, Pathway B (Grignard/Oxidation) is the most reliable benchtop method, requiring no specialized gas equipment.

  • For modern process chemistry optimization , Pathway C (Carbonylative Suzuki) is the superior choice. It offers the highest yields, perfect regioselectivity, and aligns with green chemistry principles by minimizing stoichiometric metal waste.

References

  • Teng, C. M., et al. "Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review." RSC Advances, 2022, 12, 251-264.[Link]

  • Nielsen, D. U., et al. "An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling." The Journal of Organic Chemistry, 2013, 78(20), 10414-10420.[Link]

  • Qi, X., et al. "A Convenient Palladium-Catalyzed Carbonylative Suzuki Coupling of Aryl Halides with Formic Acid as the Carbon Monoxide Source." Chemistry - A European Journal, 2015, 21(49), 17650-17656.[Link]

Comparative

Comparative Guide: Melting Point Determination of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Executive Summary Accurate melting point determination is a cornerstone of purity assessment and polymorph characterization in pharmaceutical development. For complex API intermediates like Methyl 5-(2-fluorobenzoyl)fura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate melting point determination is a cornerstone of purity assessment and polymorph characterization in pharmaceutical development. For complex API intermediates like Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate , relying on a single analytical technique can obscure critical thermodynamic behaviors. This guide objectively compares the performance of three primary methodologies—Automated Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—providing researchers with causality-driven protocols and comparative experimental data to ensure scientific integrity.

The Analyte: Chemical Context

Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS Number: 222162-58-5, Molecular Weight: 248.2 g/mol )[1] is a highly functionalized building block. The presence of the fluorinated benzoyl group introduces specific dipole-dipole interactions within its crystal lattice. Because such functionalized furan derivatives are prone to polymorphism (existing in multiple crystalline forms with distinct lattice energies), the choice of melting point technique directly dictates whether you are observing a simple macroscopic phase change or a complex thermodynamic transition.

Methodological Alternatives & Causality

To objectively evaluate the thermal properties of this compound, we must compare the underlying mechanics of the available analytical alternatives:

Automated Capillary Method (Pharmacopeial Standard)
  • Mechanism: Measures the optical transmission of light through a glass capillary as the opaque solid melts into a transparent liquid.

  • Causality: This method is highly dependent on sample preparation. It measures a melting range rather than a discrete point. As specified by USP <741> guidelines, the sample must be gently pulverized and packed to exactly 3 mm[2]. If the sample is not pulverized, air pockets act as thermal insulators, causing localized cold spots and artificially broadening the melting range.

Differential Scanning Calorimetry (Thermodynamic Standard)
  • Mechanism: Measures the differential heat flow between the sample and an inert reference as a function of temperature.

  • Causality: DSC detects the latent heat of fusion ( ΔHf​ ) required to disrupt the crystal lattice[3]. Unlike the capillary method, DSC is not reliant on visual changes. It calculates the extrapolated onset temperature ( Tonset​ ), which is a true thermodynamic parameter independent of minor variations in sample mass or heating rate. This makes DSC superior for detecting hidden polymorphs.

Hot Stage Microscopy (Morphological Standard)
  • Mechanism: Combines a polarizing microscope with a temperature-controlled stage.

  • Causality: Anisotropic crystals of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate refract polarized light (birefringence). As the crystal lattice collapses into an isotropic liquid, birefringence is lost. This method allows the scientist to visually distinguish between true melting and solid-solid polymorphic transformations that might otherwise be misinterpreted in a capillary tube.

Experimental Data Comparison

The following table summarizes the comparative performance of the three methods using a standardized, highly pure batch (>99.5%) of Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate.

Analytical MethodMeasured ParameterRecorded Value (°C)Precision (RSD, n=5)Primary AdvantageLimitation
Automated Capillary (USP <741>)Melting Range (Collapse to Clear Point)92.5 – 93.80.4%High throughput, pharmacopeial compliance.Cannot detect subtle polymorphic shifts.
DSC (ASTM E794)Extrapolated Onset ( Tonset​ )92.80.1%High sensitivity, yields thermodynamic data ( ΔHf​ ).Destructive, requires precise micro-weighing.
Hot Stage Microscopy Loss of Birefringence92.6 – 93.70.5%Direct visual confirmation of crystal morphology.Low throughput, highly subjective to operator.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: USP <741> Automated Capillary Determination
  • System Validation: Run a concurrent USP primary reference standard (e.g., Vanillin, Tm​ 81-83 °C) alongside the analyte. Causality: If the standard deviates by >0.5 °C from its certified value, the run is invalidated, ensuring the heating block's calibration is accurate before data is accepted[2].

  • Sample Pulverization: Grind the analyte using an agate mortar and pestle. Causality: Reduces particle size heterogeneity, ensuring uniform heat transfer and preventing thermal lag.

  • Capillary Loading: Pack the sample to a strict height of 3 mm. Causality: A column higher than 3 mm creates a vertical temperature gradient across the sample, artificially broadening the recorded melting range[2].

  • Heating Ramp: Fast-ramp to 85 °C, then apply a strict heating rate of 1 °C/min. Causality: Heating rates >1 °C/min near the melting point cause thermal lag between the heating block and the interior of the capillary, leading to artificially elevated melting point readings[2].

Protocol B: ASTM E794 DSC Analysis
  • System Validation: Verify the cell constant and temperature calibration using an Indium standard ( Tm​ = 156.60 °C, ΔHf​ = 28.58 J/g) prior to analysis[4]. Causality: A deviation of >0.1 °C or >1% in enthalpy invalidates the calibration, preventing the collection of erroneous thermodynamic data.

  • Sample Encapsulation: Weigh exactly 3.00 mg of the compound into a standard aluminum DSC pan and crimp the lid. Causality: Precise mass control is critical because the integrated area of the endothermic peak (heat of fusion) is directly proportional to the sample mass[3].

  • Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Causality: Prevents oxidative degradation of the furan ring at elevated temperatures and ensures efficient, convective heat transfer within the cell.

  • Acquisition Ramp: Heat from 20 °C to 120 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio for the heat flux sensor without significantly shifting the extrapolated onset temperature ( Tonset​ )[3].

Analytical Workflows & Thermodynamic Pathways

MethodSelection Analyte Methyl 5-(2-fluorobenzoyl) furan-2-carboxylate Objective Primary Analytical Objective? Analyte->Objective QC Routine QC & Pharmacopeial Compliance Objective->QC Thermo Polymorph Screening & Thermodynamic Data Objective->Thermo Morph Crystal Morphology & Visual Phase Changes Objective->Morph Capillary Automated Capillary Method (USP <741>) QC->Capillary High Throughput DSC Differential Scanning Calorimetry (ASTM E794) Thermo->DSC High Sensitivity HSM Hot Stage Microscopy (Polarized Light) Morph->HSM Direct Observation

Workflow for selecting the optimal melting point determination method.

PhaseTransition Solid Solid Phase (Anisotropic Crystal) Heat Thermal Energy (Constant Ramp) Solid->Heat Vibration Lattice Vibration Increases Heat->Vibration Onset T_onset Reached (Lattice Disruption) Vibration->Onset Temp = T_m Endo Endothermic Heat Flow (Latent Heat of Fusion) Onset->Endo Energy Absorption Liquid Liquid Phase (Isotropic Melt) Endo->Liquid Clear Point

Thermodynamic signaling pathway of the solid-to-liquid phase transition.

References

  • E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis . ASTM International. Available at:[Link]

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature . ChemRxiv. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

Advanced Safety & Handling Protocol: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate As a Senior Application Scientist, I recognize that handling novel halogenated building blocks requires more than basic compliance—it dem...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & Handling Protocol: Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate

As a Senior Application Scientist, I recognize that handling novel halogenated building blocks requires more than basic compliance—it demands a mechanistic understanding of the chemical hazards to ensure absolute laboratory safety. Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate (CAS: 222162-58-5) is a highly valuable fluorinated ester derivative, currently being optimized in drug discovery as a potent antimycobacterial agent targeting the salicylate synthase MbtI to disrupt iron homeostasis in Mycobacterium tuberculosis[1].

While its structural properties make it an excellent candidate for structure-based drug design[1], its physicochemical profile presents specific occupational hazards. This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers and maintain environmental integrity.

Physicochemical Profile & Hazard Causality

Understanding the why behind a hazard is the first step in mitigating it. Based on standardized GHS classifications for fluorinated benzoylfuran derivatives, this compound presents four primary hazards[2][3]:

Property / HazardValue / GHS CodeScientific Causality & Operational Implication
Physical State Solid (Powder)Forms fine, easily aerosolized particulates during transfer. Requires anti-static handling tools.
Acute Toxicity (Oral) Category 4 (H302)Ingestion leads to systemic toxicity. Dictates strict prohibition of eating/drinking in the handling area and mandates thorough post-operation hand washing[3].
Skin Irritation Category 2 (H315)The fluorobenzoyl moiety and ester linkage can interact with epidermal proteins, causing localized inflammation. Requires an impermeable nitrile barrier[4].
Eye Irritation Category 2A (H319)Crystalline dust can cause severe ocular irritation upon contact with mucosal membranes. Mandates tight-fitting safety goggles[3].
STOT-SE (Respiratory) Category 3 (H335)Inhalation of aerosolized powder irritates the respiratory tract. Necessitates handling exclusively within a certified chemical fume hood[4].

Personal Protective Equipment (PPE) Matrix

To create a self-validating safety barrier, your PPE must specifically counteract the physicochemical properties of the compound[5].

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile Gloves (EN 374-3, Level 1+)Nitrile provides a robust chemical barrier against halogenated esters, preventing dermal absorption and subsequent protein interaction (H315)[5].
Eye Protection Safety Goggles (NIOSH/EN 166)Standard safety glasses leave gaps; goggles form a complete orbital seal to block airborne crystalline dust from causing severe ocular irritation (H319)[3].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood (e.g., during a spill). Filters fine particulate matter to prevent mucosal respiratory irritation (H335)[4].
Body Protection Flame-resistant Lab CoatPrevents the accumulation of microscopic chemical dust on personal clothing, mitigating secondary exposure risks outside the laboratory[4].

Operational Workflow & Spill Logic

The following diagram maps the logical decision tree for handling this compound, ensuring that every operational step is contingent upon a verified safety state.

PPE_Workflow Start Assess Lab Operation Hood Is Fume Hood Operational? Start->Hood PPE Don PPE: Nitrile Gloves, Safety Goggles, Lab Coat Hood->PPE Yes NoHood Do Not Proceed. Tag Out Equipment. Hood->NoHood No Handle Weigh & Transfer Compound (Minimize Dust) PPE->Handle Spill Spill Occurs? Handle->Spill Clean Sweep Solid (No Dust). Use Damp Towel. Spill->Clean Yes Dispose Dispose as Halogenated Organic Waste Spill->Dispose No Clean->Dispose

Operational workflow and spill response logic for handling fluorinated furan-2-carboxylate esters.

Step-by-Step Handling Methodology

This protocol is designed as a self-validating system: you cannot proceed to the next step without confirming the success of the previous one.

Phase 1: Pre-Operation Verification

  • Validate Ventilation: Check the chemical fume hood monitor to ensure a face velocity of 80-100 FPM. Causality: This guarantees that any aerosolized dust (H335) will be pulled away from your breathing zone before you even open the chemical container[3].

  • Clear Workspace: Remove incompatible materials (e.g., strong oxidizing agents) from the hood to prevent secondary reactions.

Phase 2: PPE Donning & Inspection

  • Inspect Gloves: Inflate nitrile gloves slightly to check for micro-tears. Don the lab coat, ensuring cuffs are tucked inside the gloves to eliminate exposed skin at the wrists.

  • Seal Eyes: Don safety goggles and adjust the strap until a uniform seal is felt around the eyes.

Phase 3: Compound Transfer (Dust Minimization)

  • Neutralize Static: Use an anti-static weighing spatula. Causality: Fluorinated powders often carry static charges; an anti-static tool prevents electrostatic repulsion that causes the powder to "jump" and aerosolize.

  • Transfer Slowly: Weigh the solid Methyl 5-(2-fluorobenzoyl)furan-2-carboxylate directly into a pre-tared, sealable vial.

  • Seal Immediately: Cap the source container and the destination vial immediately after extraction to minimize ambient moisture exposure and prevent accidental spills[6].

Phase 4: Decontamination

  • Wet Wipe: Wipe down the analytical balance and surrounding hood area with a damp disposable paper towel. Causality: Dry sweeping aerosolizes particles; a damp towel captures microscopic dust via surface tension[6].

  • Doffing: Remove gloves inside out (to trap surface contamination) and dispose of them in a designated hazardous solid waste bin. Wash hands immediately with soap and water[3].

Spill Response & Halogenated Waste Disposal Plan

Because this compound contains a highly stable fluorobenzoyl moiety, it cannot be disposed of in standard organic or aqueous waste streams. The strong carbon-fluorine (C-F) bonds require specialized destruction protocols to prevent environmental persistence as "forever chemicals"[7].

Solid Spill Cleanup:

  • Evacuate & Ventilate: If spilled outside a hood, step back and allow room ventilation to clear airborne dust.

  • Containment: Do not use a brush or compressed air. Cover the spilled powder with a damp absorbent towel to suppress dust formation[6].

  • Collection: Carefully scoop the damp towel and the underlying solid into a sealable hazardous waste bag.

Disposal Segregation Logic:

  • Solid Waste: Place all contaminated consumables (gloves, wipes, empty vials) into a rigid, leak-proof container explicitly labeled "Hazardous Solid Waste - Halogenated Organics" .

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO or methanol) for assays, the resulting solution must be collected in a carboy strictly designated for "Halogenated Organic Liquid Waste" [8]. Critical Rule: Never mix halogenated organic waste with acidic aqueous waste, as this can trigger exothermic reactions or toxic gas release[9].

  • Destruction Pathway: Halogenated waste must be routed for high-temperature incineration. However, emerging mechanochemical techniques—such as ball-milling fluorinated compounds with potassium phosphate salts—are currently being developed to safely cleave C-F bonds and recover fluoride for a circular fluorine economy[7]. Route your waste to environmental health and safety (EHS) teams equipped to handle persistent fluorinated organics.

References

  • [1] MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.[Link]

  • [3] SIGMA-ALDRICH. Safety Data Sheet.[Link]

  • [9] Tokyo University of Science (TUS). Laboratory Liquid Waste Disposal Flow Chart. [Link]

  • [7] University of Oxford. Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'.[Link]

  • [5] FAVORGEN BIOTECH CORP. Material Safety Data Sheet.[Link]

  • [8] NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling.[Link]

Sources

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